molecular formula C7H5ClN2O6S B029341 4-chloro-3-nitro-5-sulfamoylbenzoic acid CAS No. 22892-96-2

4-chloro-3-nitro-5-sulfamoylbenzoic acid

Cat. No.: B029341
CAS No.: 22892-96-2
M. Wt: 280.64 g/mol
InChI Key: ACYLUAGCBGTEJF-UHFFFAOYSA-N
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Description

4-chloro-3-nitro-5-sulfamoylbenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H5ClN2O6S and its molecular weight is 280.64 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Chloro-3-nitro-5-sulphamoylbenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-nitro-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O6S/c8-6-4(10(13)14)1-3(7(11)12)2-5(6)17(9,15)16/h1-2H,(H,11,12)(H2,9,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYLUAGCBGTEJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)S(=O)(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177433
Record name 4-Chloro-3-nitro-5-sulphamoylbenzoic acid
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Molecular Weight

280.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22892-96-2
Record name 3-(Aminosulfonyl)-4-chloro-5-nitrobenzoic acid
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Record name 4-Chloro-3-nitro-5-sulphamoylbenzoic acid
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Record name 4-Chloro-3-nitro-5-sulphamoylbenzoic acid
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Record name 4-chloro-3-nitro-5-sulphamoylbenzoic acid
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Record name 4-CHLORO-3-NITRO-5-SULPHAMOYLBENZOIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to 4-chloro-3-nitro-5-sulfamoylbenzoic Acid: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-chloro-3-nitro-5-sulfamoylbenzoic acid, a key intermediate in pharmaceutical synthesis. This document details the compound's identification, physicochemical characteristics, and its pivotal role in the manufacturing of diuretic agents such as bumetanide (B1668049). Furthermore, it outlines detailed experimental protocols for its synthesis, purification, and analytical characterization by High-Performance Liquid Chromatography (HPLC). A visualization of the synthetic pathway leading to bumetanide and the general mechanism of action for sulfonamides are also presented to provide a thorough understanding for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a substituted aromatic compound with the IUPAC name this compound.[1][2] It is also known by several synonyms, including 3-(aminosulfonyl)-4-chloro-5-nitrobenzoic acid and Bumetanide Impurity 5.[1] The compound is a solid at room temperature, appearing as an off-white to light beige or pale yellow crystalline powder.[2][3] It is slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol, and insoluble in water.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 22892-96-2[2][4][5][6][7][8]
Molecular Formula C₇H₅ClN₂O₆S[4][6][7]
Molecular Weight 280.64 g/mol [1][2][4][6][7]
Melting Point 227-231 °C[2][9]
235 °C[4][10]
215–220 °C (with decomposition)[3]
Boiling Point 563.5 °C (predicted)[2][4][10]
Appearance Off-white to light beige solid/powder[2]
Pale yellow crystalline powder[3]
Solubility Slightly soluble in DMSO and methanol[2]
Soluble in DMSO, partially soluble in methanol, insoluble in water[3]

Synthesis and Purification

This compound is a crucial intermediate in the synthesis of the potent loop diuretic, bumetanide.[5][8] Its synthesis typically starts from 4-chlorobenzoic acid.

Synthesis of this compound

The synthesis involves a multi-step process starting from 4-chlorobenzoic acid.

Experimental Protocol:

  • Chlorosulfonation of 4-chlorobenzoic acid: 4-chlorobenzoic acid is reacted with an excess of chlorosulfonic acid. The reaction mixture is heated to facilitate the formation of 4-chloro-3-chlorosulfonylbenzoic acid.

  • Nitration: The resulting 4-chloro-3-chlorosulfonylbenzoic acid is then nitrated using a mixture of nitric acid and sulfuric acid to yield 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid.

  • Amination: The chlorosulfonyl group is converted to a sulfamoyl group by reacting the product from the previous step with ammonia. This step yields the final product, this compound.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Experimental Protocol:

  • Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol (B145695) and water is often effective.

  • Dissolution: The crude product is dissolved in a minimal amount of the hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried in an oven or under vacuum to remove any residual solvent.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purity assessment of this compound.

HPLC Analysis

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm particle size) is suitable for this analysis.

  • Mobile Phase: A common mobile phase is a mixture of acetonitrile (B52724) and water containing a small amount of acid, such as phosphoric acid or formic acid, to improve peak shape. For example, a mixture of acetonitrile and 1% aqueous glacial acetic acid (50:50 v/v) can be used.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: The compound can be detected by UV absorbance at a wavelength of 272 nm.

  • Sample Preparation: A known concentration of the compound is prepared in a suitable solvent (e.g., a mixture of water and acetonitrile) for injection.

Role in Pharmaceutical Synthesis and Biological Activity

Synthesis of Bumetanide

This compound is a key starting material for the synthesis of bumetanide. The following diagram illustrates the synthetic workflow.

bumetanide_synthesis cluster_0 Synthesis of this compound cluster_1 Synthesis of Bumetanide 4-chlorobenzoic_acid 4-chlorobenzoic acid intermediate_1 4-chloro-3-chlorosulfonyl -5-nitrobenzoic acid 4-chlorobenzoic_acid->intermediate_1 1. Chlorosulfonic acid 2. Nitric acid target_compound 4-chloro-3-nitro -5-sulfamoylbenzoic acid intermediate_1->target_compound Ammonia intermediate_2 3-amino-4-phenoxy -5-sulfamoylbenzoic acid target_compound->intermediate_2 1. Sodium Phenoxide 2. Reduction (e.g., H₂/Pd-C) bumetanide Bumetanide intermediate_2->bumetanide Butanol, H₂SO₄ sulfonamide_moa PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroic acid DHPS->Dihydropteroate Catalyzes Dihydrofolate Dihydrofolic acid Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic acid (Essential for DNA/RNA synthesis) Dihydrofolate->Tetrahydrofolate Sulfonamide Sulfonamide (e.g., this compound) Sulfonamide->DHPS Competitively Inhibits

References

4-chloro-3-nitro-5-sulfamoylbenzoic acid CAS number 22892-96-2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-chloro-3-nitro-5-sulfamoylbenzoic acid (CAS: 22892-96-2)

For Researchers, Scientists, and Drug Development Professionals

Overview

This compound is an aromatic organic compound of significant interest in medicinal chemistry and pharmaceutical development.[1] Characterized by a benzene (B151609) ring substituted with chloro, nitro, sulfamoyl, and carboxylic acid functional groups, it serves as a critical starting material and key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably potent loop diuretics like Bumetanide.[2][3] Its molecular framework provides a versatile scaffold for chemical modifications, enabling the development of derivatives with specific therapeutic properties.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, analytical methods, and applications.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference(s)
CAS Number 22892-96-2[1][4][5]
Molecular Formula C₇H₅ClN₂O₆S[1][5][6]
Molecular Weight 280.64 g/mol [1][4][5]
Appearance Off-white to light beige or pale yellow crystalline powder[1][7][8]
Melting Point 227-231 °C[1][9][10]
Boiling Point 563.5 ± 60.0 °C (Predicted)[1][9][10]
Density 1.814 ± 0.06 g/cm³ (Predicted)[1][10]
Solubility Slightly soluble in DMSO and methanol; insoluble in water.[1][8]
IUPAC Name This compound[4]
InChI Key ACYLUAGCBGTEJF-UHFFFAOYSA-N[2][4][11]
SMILES C1=C(C=C(C(=C1--INVALID-LINK--[O-])Cl)S(=O)(=O)N)C(=O)O[4][5]
Hydrogen Bond Donor Count 2[9]
Hydrogen Bond Acceptor Count 7[9]
Rotatable Bond Count 2[9]
XLogP3 0.5[9]

Synthesis and Chemical Reactivity

The synthesis and reactivity of this compound are central to its utility as a pharmaceutical intermediate. The presence of multiple functional groups allows for a variety of chemical transformations.

Synthesis Pathway

The classical synthesis of this compound typically starts from 4-chlorobenzoic acid and involves key sulfonation and nitration steps.[12][13] While the sequence can be varied, a common pathway involves the sulfonylchlorination and subsequent nitration of the starting material, followed by amidation to form the sulfamoyl group.[13]

Synthesis_Workflow General Synthesis Pathway cluster_start Starting Material cluster_intermediate Intermediate Steps cluster_product Final Product cluster_application Application Example A 4-Chlorobenzoic Acid B 4-Chloro-3-chlorosulfonyl -5-nitrobenzoic Acid A->B 1. Sulfonylchlorination (ClSO3H) 2. Nitration (HNO3/H2SO4) C 4-Chloro-3-nitro-5- sulfamoylbenzoic Acid (CAS: 22892-96-2) B->C Amidation (NH3) D Bumetanide (Loop Diuretic) C->D Further Synthetic Steps (e.g., SNAr, Nitro Reduction) Reactivity_Diagram Key Reactions of this compound cluster_reactions Functional Group Transformations cluster_products Resulting Derivatives Core 4-Chloro-3-nitro-5- sulfamoylbenzoic Acid R1 Nitro Group (-NO2) Reduction Core->R1 R2 Chloro Group (-Cl) Nucleophilic Aromatic Substitution Core->R2 R3 Carboxylic Acid (-COOH) Esterification / Amidation Core->R3 R4 Sulfamoyl Group (-SO2NH2) N-Substitution Core->R4 P1 3-Amino Derivative (e.g., Bumetanide precursor) R1->P1 Catalytic Hydrogenation P2 Phenoxy Derivative (e.g., Bumetanide precursor) R2->P2 Reaction with Nucleophiles (e.g., Sodium Phenoxide) P3 Ester / Amide Derivatives R3->P3 Reaction with Alcohols / Amines P4 N-Alkylsulfamoyl Analogs R4->P4 Reaction with Alkylamines (from precursor) Mechanism_of_Action Mechanism of Action for Derived Loop Diuretics (e.g., Bumetanide) cluster_synthesis Synthesis cluster_action Physiological Action A 4-Chloro-3-nitro-5- sulfamoylbenzoic Acid B Bumetanide (Active Drug) A->B Multi-step Synthesis D Na-K-Cl Cotransporter (NKCC) B->D Inhibits C Lumen of Kidney Tubule (Ascending Loop of Henle) E Reduced Na+, K+, Cl- Reabsorption D->E Leads to F Increased Excretion of Water and Electrolytes (Diuresis) E->F Results in HPLC_Workflow General RP-HPLC Analytical Workflow A Sample Preparation (Dissolve in Mobile Phase/Diluent) B Injection into HPLC System A->B C Separation on Reverse-Phase Column (e.g., C8, C18) B->C D Detection (UV Detector) C->D E Data Acquisition & Chromatogram Generation D->E F Quantification (Peak Area vs. Standard) E->F

References

physical and chemical properties of 4-chloro-3-nitro-5-sulfamoylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-nitro-5-sulfamoylbenzoic acid is a highly functionalized aromatic compound of significant interest in medicinal chemistry and pharmaceutical development. Its strategic substitution pattern, featuring a carboxylic acid, a nitro group, a chloro group, and a sulfamoyl group, makes it a versatile building block for the synthesis of complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and application, and an exploration of its chemical reactivity.

Physicochemical Properties

This compound is typically an off-white to pale yellow crystalline powder.[1][2] Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties
PropertyValueReference(s)
IUPAC Name This compound[3]
CAS Number 22892-96-2[4]
Molecular Formula C₇H₅ClN₂O₆S[4]
Molecular Weight 280.64 g/mol [4]
Appearance Off-white to light beige/pale yellow solid[2][5]
Melting Point 227-231 °C; 235 °C[2][4]
Boiling Point 563.5 ± 60.0 °C (Predicted)[2]
Density 1.814 ± 0.06 g/cm³ (Predicted)[2]
pKa 2.82 ± 0.10 (Predicted)
Solubility Slightly soluble in DMSO and methanol; insoluble in water.[2][5]
Table 2: Spectroscopic and Analytical Data

While specific spectra are proprietary to commercial suppliers, the expected spectral characteristics can be inferred from the compound's structure. Commercial suppliers typically provide a Certificate of Analysis (CoA) with detailed spectral data upon purchase.[6]

Data TypeExpected Characteristics
¹H NMR Aromatic protons would exhibit complex splitting patterns in the downfield region (typically 7-9 ppm) due to the various substituents on the benzene (B151609) ring. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a very downfield chemical shift (>10 ppm). The protons of the sulfamoyl group (-SO₂NH₂) would also be present.
¹³C NMR The spectrum would show distinct signals for the seven carbon atoms, with the carboxyl carbon appearing at the most downfield position. The aromatic carbons would have chemical shifts influenced by the electron-withdrawing and donating effects of the substituents.
Infrared (IR) Spectroscopy Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the N-H stretches of the sulfamoyl group (~3300-3500 cm⁻¹), the S=O stretches of the sulfamoyl group (~1350 and 1160 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (~1530 and 1350 cm⁻¹).[7]
Mass Spectrometry (MS) The mass spectrum would be expected to show a molecular ion peak corresponding to the compound's molecular weight. Common fragmentation patterns for aromatic carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[8] The presence of a chlorine atom would result in a characteristic M+2 isotope peak with an intensity of about one-third of the molecular ion peak.[9] Fragmentation of the nitro and sulfamoyl groups would also contribute to the overall spectrum.

Synthesis and Experimental Protocols

This compound is a key intermediate in the synthesis of the potent loop diuretic, bumetanide.[1][10] Its synthesis starts from 4-chlorobenzoic acid and involves a multi-step process.

Synthesis of this compound

The synthesis involves three main steps: chlorosulfonation, nitration, and ammonolysis.

G A 4-Chlorobenzoic Acid B 4-Chloro-3-chlorosulfonylbenzoic Acid A->B Chlorosulfonic Acid C 4-Chloro-3-chlorosulfonyl-5-nitrobenzoic Acid B->C Nitric Acid D This compound C->D Ammonia (B1221849)

Caption: Synthetic pathway for this compound.

Experimental Protocol:

  • Chlorosulfonation of 4-Chlorobenzoic Acid: 4-Chlorobenzoic acid is reacted with chlorosulfonic acid to introduce a chlorosulfonyl group onto the aromatic ring, yielding 4-chloro-3-chlorosulfonylbenzoic acid.[1][10]

  • Nitration: The resulting 4-chloro-3-chlorosulfonylbenzoic acid is then nitrated using nitric acid to introduce a nitro group at the 5-position, affording 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid.[1][10]

  • Ammonolysis: The final step involves the reaction of 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid with ammonia. The ammonia displaces the chlorine atom on the sulfonyl chloride group to form the desired 5-aminosulfonyl-4-chloro-3-nitrobenzoic acid (this compound).[1][10]

Application in the Synthesis of Bumetanide

This compound is a crucial precursor in the synthesis of bumetanide.

G A This compound B 5-Aminosulfonyl-3-nitro-4-phenoxybenzoic Acid A->B Sodium Phenolate C 3-Amino-5-aminosulfonyl-4-phenoxybenzoic Acid B->C Reduction (e.g., H₂/Pd-C) D Bumetanide C->D Reductive Amination with Butyraldehyde

References

A Comprehensive Technical Guide to 4-chloro-3-nitro-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 4-chloro-3-nitro-5-sulfamoylbenzoic acid, a key chemical intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical manufacturing.

Core Molecular and Physicochemical Properties

This compound, with the CAS number 22892-96-2, is an aromatic organic compound.[1] Its structure consists of a benzene (B151609) ring substituted with a carboxylic acid group, a chloro group, a nitro group, and a sulfamoyl group.[1] This arrangement of functional groups, particularly the electron-withdrawing nitro group, significantly influences the molecule's reactivity.[2] The compound typically appears as a pale yellow crystalline powder or an off-white to light beige solid.[1][3] It is soluble in dimethyl sulfoxide (B87167) (DMSO), partially soluble in methanol, and insoluble in water.[3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueReferences
Molecular Formula C₇H₅ClN₂O₆S[4][5][6]
Molecular Weight 280.64 g/mol [4][6][7][8]
Melting Point 227-231 °C[1][5]
Boiling Point 563.5 °C (at 760 mmHg)[5][8]
Density 1.814 g/cm³ (Predicted)[1][9]
pKa 2.82 (Predicted)[9]
LogP 0.926[4]

Key Applications in Synthesis

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably sulfonamide-based diuretics.[2][10] It is a fundamental building block for the production of Bumetanide, a potent diuretic used to treat fluid retention and swelling.[10][11] Its unique chemical structure also makes it a valuable component in broader organic synthesis and for research and development purposes.[8][10]

Experimental Protocol: Synthesis of this compound Analogues

The synthesis of N-substituted analogues of this compound can be achieved through the reaction of its precursor, 4-chloro-5-chlorosulfonyl-3-nitrobenzoic acid, with various primary or secondary amines. This methodology allows for the introduction of diverse functional groups to the sulfamoyl moiety.

Materials:

  • 4-chloro-5-chlorosulfonyl-3-nitrobenzoic acid

  • Appropriate alkylamine (e.g., aqueous methylamine)

  • Suitable solvent (e.g., acetone, tetrahydrofuran)

  • Aqueous acid (e.g., hydrochloric acid) for workup

  • Deionized water

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, etc.)

Procedure:

  • Dissolve 4-chloro-5-chlorosulfonyl-3-nitrobenzoic acid in a suitable organic solvent within a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add the selected alkylamine to the cooled solution via a dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Upon completion, quench the reaction by slowly adding deionized water.

  • Acidify the mixture with aqueous hydrochloric acid to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Dry the product under vacuum to yield the desired N-substituted this compound derivative.

This general procedure can be adapted for the synthesis of a wide array of analogues by selecting different amine starting materials.[2]

Synthesis Pathway Visualization

The following diagram illustrates the general synthesis pathway for derivatives of this compound.

Synthesis_Pathway Precursor 4-chloro-5-chlorosulfonyl- 3-nitrobenzoic acid Reaction Amidation Reaction Precursor->Reaction Reactant Amine Alkylamine (R-NH2) Amine->Reaction Reactant Product N-Alkyl-4-chloro-3-nitro- 5-sulfamoylbenzoic acid Reaction->Product Forms

Caption: General synthesis pathway for N-substituted derivatives.

References

Solubility Profile of 4-chloro-3-nitro-5-sulfamoylbenzoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 4-chloro-3-nitro-5-sulfamoylbenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of quantitative solubility data in public literature, this document summarizes the existing qualitative information and presents a comprehensive, standardized experimental protocol for the quantitative determination of its solubility in organic solvents.

Introduction

This compound (CAS No: 22892-96-2) is a substituted aromatic carboxylic acid. Its molecular structure, featuring a combination of polar functional groups (carboxylic acid, nitro, and sulfamoyl) and a chlorinated benzene (B151609) ring, dictates its solubility behavior. Understanding its solubility in various organic solvents is critical for process development, purification, formulation, and various synthetic applications in the pharmaceutical industry.

Qualitative Solubility Data

Currently, publicly available data on the solubility of this compound is primarily qualitative. The compound's solubility is generally described as follows:

SolventSolubility Description
Dimethyl Sulfoxide (DMSO)Soluble / Slightly Soluble
MethanolPartially Soluble / Slightly Soluble
WaterInsoluble

This data is compiled from multiple chemical supplier databases. Quantitative values are not currently available in the cited literature.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reproducible solubility data, the following detailed experimental protocol, based on the widely accepted isothermal shake-flask method, is recommended. This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment
  • Solute: this compound (purity ≥98%)

  • Solvents: High-purity (e.g., HPLC grade) organic solvents of interest (e.g., DMSO, Methanol, Ethanol, Acetone, Acetonitrile, Tetrahydrofuran, etc.)

  • Apparatus:

    • Analytical balance (readable to ±0.01 mg)

    • Thermostatic shaker bath or incubator capable of maintaining a constant temperature (±0.5°C)

    • Screw-capped glass vials (e.g., 4 mL or 8 mL) with solvent-resistant septa

    • Volumetric flasks and pipettes

    • Syringes and solvent-compatible syringe filters (e.g., 0.22 µm PTFE)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

    • Evaporating dish or pre-weighed vials for the gravimetric method

    • Vacuum oven or nitrogen stream for solvent evaporation

Methodology: Shake-Flask Method
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.

  • Sample Preparation:

    • Add an excess amount of this compound to a series of screw-capped vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a solvent-compatible syringe filter into a clean vial to remove any undissolved microparticles.

  • Quantification:

    • Method A: HPLC Analysis (Preferred)

      • Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

      • Analyze the standard solutions and the diluted sample solution by HPLC under appropriate chromatographic conditions.

      • Generate a calibration curve by plotting the peak area (or height) versus the concentration of the standard solutions.

      • Determine the concentration of the diluted sample from the calibration curve.

      • Calculate the original concentration of the saturated solution by applying the dilution factor. This concentration represents the solubility of this compound in the solvent at the specified temperature.

    • Method B: Gravimetric Analysis

      • Accurately transfer a known volume of the filtered saturated solution to a pre-weighed, dry evaporating dish or vial.

      • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

      • Once the solvent is completely removed, reweigh the dish or vial containing the solid residue.

      • The mass of the dissolved solid is the difference between the final and initial weights.

      • Calculate the solubility in terms of mass per unit volume (e.g., mg/mL or g/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of solubility using the shake-flask method followed by HPLC analysis.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep_solute Weigh Excess Solute prep_solvent Add Known Volume of Solvent prep_solute->prep_solvent Combine in Vial equilibration Agitate at Constant Temperature (24-72 hours) prep_solvent->equilibration settle Settle Excess Solid equilibration->settle sample Withdraw Supernatant settle->sample filter Filter (0.22 µm) sample->filter hplc Dilute & Analyze by HPLC filter->hplc calculate Calculate Solubility hplc->calculate

In-Depth Technical Guide to the Spectroscopic Data of 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the key pharmaceutical intermediate, 4-chloro-3-nitro-5-sulfamoylbenzoic acid (CAS No. 22892-96-2). This compound is a critical precursor in the synthesis of bumetanide (B1668049), a potent loop diuretic.[1][2] A thorough understanding of its spectroscopic properties is essential for quality control, reaction monitoring, and regulatory compliance in drug development and manufacturing.

Molecular Structure and Properties

  • IUPAC Name: this compound[3]

  • Molecular Formula: C₇H₅ClN₂O₆S[4]

  • Molecular Weight: 280.64 g/mol [4]

  • Appearance: Pale yellow crystalline powder

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, based on typical values for its constituent functional groups and data from closely related compounds.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5 - 8.8d1HAromatic H
~8.2 - 8.4d1HAromatic H
~7.5 - 7.8 (broad)s2H-SO₂NH₂
~13.0 - 14.0 (broad)s1H-COOH

Note: Predicted values are based on the analysis of similar substituted nitrobenzoic acid derivatives. The exact chemical shifts and coupling constants would be dependent on the solvent and experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Medium, BroadN-H stretch (sulfonamide)
3100 - 3000MediumAromatic C-H stretch
1720 - 1680StrongC=O stretch (carboxylic acid)
1600 - 1585MediumAromatic C=C stretch[5]
1550 - 1530StrongAsymmetric NO₂ stretch[5]
1500 - 1400MediumAromatic C=C stretch[5]
1360 - 1340StrongSymmetric NO₂ stretch[5]
1350 - 1310StrongS=O stretch (sulfonamide)
1180 - 1160StrongS=O stretch (sulfonamide)
~850StrongC-Cl stretch
Table 3: Mass Spectrometry (MS) Data
m/zIonNotes
280/282[M]⁺Molecular ion peak with isotopic pattern for Chlorine.
263/265[M-OH]⁺Loss of hydroxyl radical from the carboxylic acid.
234/236[M-NO₂]⁺Loss of the nitro group.
201[M-SO₂NH₂]⁺Loss of the sulfamoyl group.
189.9[M-H-CO₂]⁻In negative ion mode, decarboxylation is a common primary fragmentation.[6]
125[C₆H₂ClNO]⁺Further fragmentation of the aromatic ring.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton environment of the molecule.

Instrumentation: A 400 MHz or higher NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the clear observation of exchangeable protons.

  • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

Data Acquisition:

  • Pulse Program: Standard ¹H single-pulse experiment.

  • Spectral Width: 0-16 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-5 seconds.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the peaks to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, etc.) and coupling constants to deduce the connectivity of the protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of the solid this compound to a fine powder using an agate mortar and pestle.[5]

  • Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.[5]

  • Transfer the mixture to a pellet die.

  • Apply pressure using a hydraulic press to form a transparent or translucent pellet.[7]

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A spectrum of the pure KBr pellet should be acquired as a background and subtracted from the sample spectrum.

Data Analysis:

  • Identify the characteristic absorption bands for the functional groups (e.g., -COOH, -NO₂, -SO₂NH₂, C-Cl, aromatic ring).

  • Compare the obtained spectrum with reference spectra of similar compounds if available.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS). An electrospray ionization (ESI) source is commonly used for this type of molecule.[6]

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as acetonitrile (B52724) or methanol.

  • For LC-MS analysis, the mobile phase should be compatible with ESI, often containing a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.[8]

Data Acquisition (ESI-MS):

  • Ionization Mode: Both positive and negative ion modes should be used to obtain comprehensive fragmentation information.[6]

  • Capillary Voltage: Typically 3-4 kV.

  • Drying Gas Flow: Adjusted to optimize signal intensity.

  • Nebulizer Pressure: Adjusted for a stable spray.

  • Mass Range: m/z 50-500.

  • Fragmentation (MS/MS): If available, perform tandem mass spectrometry by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation data.

Data Analysis:

  • Identify the molecular ion peak ([M+H]⁺ in positive mode, [M-H]⁻ in negative mode).

  • Analyze the isotopic pattern of chlorine-containing ions (³⁵Cl/³⁷Cl ratio of approximately 3:1).

  • Propose fragmentation pathways based on the observed fragment ions, considering the loss of neutral molecules such as H₂O, CO₂, NO₂, and SO₂NH₂.[6]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 4-Chloro-3-nitro-5- sulfamoylbenzoic Acid NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure Identity Identity Confirmation MS->Identity

Caption: Workflow for the complete spectroscopic analysis.

Mass_Spectrometry_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_output Data Output LC LC Separation ESI Electrospray Ionization LC->ESI MS1 Full Scan (MS1) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MW Molecular Weight MS1->MW MS2 Tandem MS (MS2) CID->MS2 Frag Fragmentation Pattern MS2->Frag

Caption: Detailed workflow for LC-MS/MS analysis.

This technical guide serves as a foundational resource for the spectroscopic characterization of this compound. Accurate and consistent application of these analytical techniques is paramount for ensuring the quality and safety of pharmaceuticals derived from this important intermediate.

References

The Genesis of a Potent Diuretic: A Technical Guide to the Mechanism of Action of 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid as a Precursor to Bumetanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 4-chloro-3-nitro-5-sulfamoylbenzoic acid as a key precursor in the synthesis of the potent loop diuretic, bumetanide (B1668049). The document elucidates the transformation of this precursor into the active pharmacological agent and details the subsequent mechanism of action of bumetanide at the molecular level. An in-depth exploration of bumetanide's interaction with the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle is presented. This guide includes a compilation of quantitative data on the pharmacokinetics and pharmacodynamics of bumetanide, alongside detailed experimental protocols for assessing diuretic activity and NKCC2 inhibition. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying processes.

Introduction: From Precursor to Potent Diuretic

This compound is a crucial chemical intermediate in the synthesis of bumetanide, a high-ceiling loop diuretic.[1] While structurally related to the more widely known diuretic furosemide, bumetanide exhibits significantly greater potency. The synthesis of bumetanide from its precursor, this compound, involves key chemical transformations that ultimately yield a molecule capable of potently inhibiting renal salt reabsorption.[2][3] This guide will focus on the journey from this precursor to the active drug, bumetanide, and its subsequent pharmacological effects.

Synthesis of Bumetanide from this compound

The synthesis of bumetanide from this compound is a multi-step process. A common synthetic route involves the following key transformations:

  • Reduction of the Nitro Group: The nitro group (-NO₂) at the 3-position of the benzene (B151609) ring is reduced to a primary amine (-NH₂). This is a critical step in forming the final structure of bumetanide.

  • Displacement of the Chloro Group: The chlorine atom at the 4-position is displaced by a phenoxy group (-O-C₆H₅) through a nucleophilic aromatic substitution reaction, typically using sodium phenolate.[2]

  • Alkylation of the Amino Group: The newly formed amino group is then alkylated, for example, by reaction with butyl alcohol in the presence of an acid catalyst, to introduce the butylamino side chain.[3]

These reactions transform the precursor into the pharmacologically active bumetanide molecule.

Synthesis_Pathway Precursor This compound Intermediate1 4-chloro-3-amino-5-sulfamoylbenzoic acid Precursor->Intermediate1 Reduction of Nitro Group Intermediate2 3-amino-4-phenoxy-5-sulfamoylbenzoic acid Intermediate1->Intermediate2 Nucleophilic Aromatic Substitution (Phenoxylation) Bumetanide Bumetanide Intermediate2->Bumetanide N-Alkylation

Caption: Synthetic pathway from precursor to Bumetanide.

Mechanism of Action: Inhibition of the Na-K-2Cl Cotransporter (NKCC2)

Bumetanide exerts its diuretic effect by potently and selectively inhibiting the Na-K-2Cl cotransporter, specifically the NKCC2 isoform, which is located on the apical membrane of epithelial cells in the thick ascending limb (TAL) of the loop of Henle.[4][5] The TAL is responsible for reabsorbing approximately 25% of the filtered sodium load, making NKCC2 a prime target for potent diuretics.

By binding to the chloride-binding site of the NKCC2 transporter, bumetanide competitively inhibits the reabsorption of sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) ions from the tubular fluid into the renal interstitium.[4] This inhibition leads to an increased luminal concentration of these ions, which in turn osmotically retains water within the tubule, leading to a profound increase in urine output (diuresis).[4]

The inhibition of NKCC2 also disrupts the generation of the corticomedullary osmotic gradient, which is essential for the kidney's ability to concentrate urine. This further contributes to the diuretic effect. Additionally, the increased delivery of sodium to the distal nephron can lead to enhanced potassium excretion.

NKCC2_Inhibition cluster_TAL_cell Thick Ascending Limb Epithelial Cell cluster_lumen Tubular Lumen cluster_interstitium Renal Interstitium (Blood) NKCC2 Na-K-2Cl Cotransporter (NKCC2) Na_K_ATPase Na+/K+-ATPase NKCC2->Na_K_ATPase Na+ ROMK ROMK K+ Channel NKCC2->ROMK K+ Cl_Channel Cl- Channel NKCC2->Cl_Channel Cl- K_ion K+ Na_K_ATPase->K_ion K+ Na_out Na+ Na_K_ATPase->Na_out ROMK->K_ion Recycles K+ Cl_out Cl- Cl_Channel->Cl_out Na_ion Na+ Na_ion->NKCC2 K_ion->NKCC2 Cl_ion 2Cl- Cl_ion->NKCC2 K_out K+ Bumetanide Bumetanide Bumetanide->NKCC2 Inhibits

Caption: Mechanism of Bumetanide action on the NKCC2 transporter.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of Bumetanide
TargetSpecies/Cell LineIC₅₀ (µM)Reference
hNKCC1AHuman0.68[3][6][7]
hNKCC2AHuman4.0[3][6][7]
NKCC2 isoform BHuman (HEK-293 cells)0.54[7]
Table 2: Pharmacokinetic Parameters of Bumetanide in Humans
ParameterRoute of AdministrationValueUnitReference
BioavailabilityOral~80%[3]
Protein BindingPlasma97%[3]
Elimination Half-lifeIntravenous~0.8hours[3]
Total Plasma ClearanceIntravenous228ml/min[8]
Renal ClearanceIntravenous~114ml/min[8]
Urinary Excretion (unchanged)Intravenous47% of dose[8]
Time to Peak Concentration (Tₘₐₓ)Oral (tablet)1.8 ± 1.2hours[9]
Peak Plasma Concentration (Cₘₐₓ)Oral (1 mg tablet)30.9 ± 14.6ng/mL[9]
Table 3: Pharmacokinetic Parameters of Bumetanide in Rats
ParameterRoute of AdministrationValueUnitReference
Elimination Half-lifeIntravenous (2 mg/kg)21.4min[6][7]
Elimination Half-lifeIntravenous (8 mg/kg)53.8min[6][7]
Elimination Half-lifeIntravenous (20 mg/kg)137min[6][7]
Brain:Plasma Ratio-0.004 - 0.022-

Experimental Protocols

In Vitro Protocol: Thallium (Tl⁺) Influx Assay for NKCC2 Inhibition

This fluorescence-based assay provides a high-throughput method for measuring NKCC2 activity and its inhibition by compounds like bumetanide. Thallium ions (Tl⁺) act as a surrogate for K⁺ and are transported by NKCC2.

Principle: The influx of Tl⁺ into cells expressing NKCC2 is detected by a Tl⁺-sensitive fluorescent dye. An increase in intracellular Tl⁺ concentration results in a proportional increase in fluorescence intensity. Inhibitors of NKCC2 will reduce the rate of Tl⁺ influx and thus the rate of fluorescence increase.

Methodology:

  • Cell Culture:

    • HEK-293 (Human Embryonic Kidney 293) cells are transiently or stably transfected with a plasmid encoding human NKCC2.

    • Cells are seeded in 96-well, black-walled, clear-bottom plates and cultured to form a confluent monolayer.

  • Dye Loading:

    • The cell culture medium is removed, and cells are washed with a chloride-free buffer.

    • Cells are then incubated with a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™) for approximately 1 hour at 37°C. The loading buffer should also contain ouabain (B1677812) (a Na⁺/K⁺-ATPase inhibitor) to prevent Tl⁺ extrusion.

  • Compound Incubation:

    • Varying concentrations of bumetanide (or other test compounds) are added to the wells and incubated for a predetermined period (e.g., 30 minutes) prior to thallium addition.

  • Thallium Stimulation and Fluorescence Measurement:

    • The plate is placed in a fluorescence plate reader (e.g., FlexStation).

    • A stimulus buffer containing thallium sulfate (B86663) is added to each well to initiate Tl⁺ influx.

    • The fluorescence intensity is measured kinetically over time (e.g., every 1.5 seconds for 2 minutes).

  • Data Analysis:

    • The initial rate of fluorescence increase is calculated for each well.

    • The percentage of inhibition is determined by comparing the rates in the presence of the inhibitor to the control (vehicle-treated) wells.

    • IC₅₀ values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Thallium_Flux_Assay Start Start Cell_Culture 1. Cell Culture (HEK-293 cells expressing NKCC2) Start->Cell_Culture End End Dye_Loading 2. Dye Loading (Thallium-sensitive fluorescent dye) Cell_Culture->Dye_Loading Compound_Incubation 3. Compound Incubation (Bumetanide) Dye_Loading->Compound_Incubation Fluorescence_Measurement 4. Thallium Stimulation & Fluorescence Measurement Compound_Incubation->Fluorescence_Measurement Data_Analysis 5. Data Analysis (Calculate IC50) Fluorescence_Measurement->Data_Analysis Data_Analysis->End

Caption: Experimental workflow for the Thallium Flux Assay.
In Vivo Protocol: Diuretic Activity Assessment in Rats Using Metabolic Cages

This protocol is a standard method for evaluating the diuretic, natriuretic, and kaliuretic effects of a compound in a preclinical model.

Principle: The administration of a diuretic agent to hydrated rats will result in an increase in urine volume and electrolyte excretion compared to a vehicle-treated control group. These parameters are measured over a defined period using metabolic cages that allow for the separate collection of urine and feces.

Methodology:

  • Animal Acclimatization and Preparation:

    • Male Wistar or Sprague-Dawley rats (150-200 g) are used.

    • Animals are housed in a temperature- and light-controlled environment with free access to food and water for at least one week to acclimatize.

    • 18 hours prior to the experiment, food is withdrawn, but free access to water is maintained.

    • Animals are placed in metabolic cages for a period of acclimatization before the start of the experiment.

  • Hydration and Dosing:

    • On the day of the experiment, rats are orally administered a saline load (0.9% NaCl, e.g., 25 mL/kg body weight) to ensure a uniform state of hydration and promote a basal level of urine flow.

    • Immediately after hydration, animals are divided into groups (n=6 per group):

      • Control Group: Receives the vehicle (e.g., normal saline or a suitable solvent).

      • Standard Group: Receives a standard diuretic (e.g., furosemide) for comparison.

      • Test Groups: Receive different doses of bumetanide.

    • Doses are typically administered orally (p.o.) via gavage or intraperitoneally (i.p.).

  • Urine Collection:

    • Animals are placed back into their individual metabolic cages immediately after dosing.

    • Urine is collected over a specified period, typically 5 to 24 hours. The collection funnels of the cages lead to graduated collection tubes.

  • Urine Analysis:

    • The total volume of urine for each rat is measured at the end of the collection period.

    • Urine samples are centrifuged to remove any contaminants.

    • The concentrations of sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) in the urine are determined using a flame photometer or ion-selective electrodes.

  • Data Analysis:

    • The diuretic activity is expressed as the total urine output (mL/kg) over the collection period.

    • Natriuretic and kaliuretic activities are expressed as the total amount of Na⁺ and K⁺ excreted (mmol/kg).

    • The results from the test groups are compared to the control group using appropriate statistical tests (e.g., t-test or ANOVA).

Diuretic_Activity_Assay Start Start Acclimatization 1. Animal Acclimatization & Preparation Start->Acclimatization End End Hydration_Dosing 2. Hydration & Dosing (Control, Standard, Bumetanide) Acclimatization->Hydration_Dosing Urine_Collection 3. Urine Collection (Metabolic Cages) Hydration_Dosing->Urine_Collection Urine_Analysis 4. Urine Analysis (Volume, Na+, K+, Cl-) Urine_Collection->Urine_Analysis Data_Analysis 5. Data Analysis & Statistical Comparison Urine_Analysis->Data_Analysis Data_Analysis->End

Caption: Experimental workflow for the rodent diuretic activity assay.

Structure-Activity Relationship (SAR) of Bumetanide and Related Loop Diuretics

The diuretic potency of bumetanide and its analogs is highly dependent on their chemical structure. Key SAR findings for this class of compounds include:

  • Acidic Group: The carboxylic acid group at the C-1 position is crucial for optimal diuretic activity. Replacement with a non-ionic group significantly reduces potency.[6]

  • Sulfamoyl Group: The sulfamoyl group (-SO₂NH₂) at the C-5 position is essential for high-ceiling diuretic activity.

  • Substituent at C-4: The nature of the substituent at the C-4 position influences potency. In bumetanide, the phenoxy group contributes to its high activity.

  • Amino Group at C-3: The amino group at the C-3 position, and the nature of its substituent (the butyl group in bumetanide), modulates the diuretic effect.

Conclusion

This compound serves as a vital precursor in the synthesis of the potent loop diuretic, bumetanide. Through a series of chemical modifications, this precursor is transformed into a molecule that effectively inhibits the NKCC2 cotransporter in the thick ascending limb of the loop of Henle, leading to a powerful diuretic effect. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of diuretic pharmacology. The continued study of the structure-activity relationships and molecular interactions of bumetanide and its analogs holds promise for the development of novel and improved diuretic therapies.

References

The Pivotal Role of 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid in the Synthesis of Bumetanide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the critical function of 4-chloro-3-nitro-5-sulfamoylbenzoic acid as a key starting material in the synthesis of the potent loop diuretic, Bumetanide. We will explore the sequential chemical transformations, providing detailed experimental protocols and quantitative data to offer a comprehensive understanding of this synthetic pathway.

Introduction to Bumetanide and its Synthesis

Bumetanide, chemically known as 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid, is a potent loop diuretic used in the treatment of edema associated with congestive heart failure, liver cirrhosis, and renal disease. Its synthesis is a multi-step process that hinges on the strategic functionalization of a benzene (B151609) ring, where this compound serves as a crucial building block. The synthetic route primarily involves a nucleophilic aromatic substitution, followed by the reduction of a nitro group and subsequent reductive amination.

The Synthetic Pathway: From Starting Material to Active Pharmaceutical Ingredient

The synthesis of Bumetanide from this compound can be delineated into three key stages:

  • Nucleophilic Aromatic Substitution: The initial step involves the displacement of the chloro group from this compound with a phenoxy group. This reaction is a cornerstone of the synthesis, as it introduces the phenoxy moiety characteristic of Bumetanide's structure.

  • Reduction of the Nitro Group: The nitro group, having served its purpose as an activating group for the preceding substitution, is then reduced to a primary amine. This transformation is essential for the subsequent introduction of the butylamino side chain.

  • Reductive Amination: The final step is the formation of the secondary amine through the reaction of the newly formed primary amine with butyraldehyde, followed by reduction. This step completes the synthesis of the Bumetanide molecule.

The overall synthetic workflow is depicted in the following diagram:

Bumetanide_Synthesis cluster_0 Stage 1: Nucleophilic Aromatic Substitution cluster_1 Stage 2: Nitro Group Reduction cluster_2 Stage 3: Reductive Amination 4-chloro-3-nitro-5-sulfamoylbenzoic_acid 4-Chloro-3-nitro-5- sulfamoylbenzoic acid 3-nitro-4-phenoxy-5-sulfamoylbenzoic_acid 3-Nitro-4-phenoxy-5- sulfamoylbenzoic acid 4-chloro-3-nitro-5-sulfamoylbenzoic_acid->3-nitro-4-phenoxy-5-sulfamoylbenzoic_acid Sodium Phenolate 3-amino-4-phenoxy-5-sulfamoylbenzoic_acid 3-Amino-4-phenoxy-5- sulfamoylbenzoic acid 3-nitro-4-phenoxy-5-sulfamoylbenzoic_acid->3-amino-4-phenoxy-5-sulfamoylbenzoic_acid H2, Pd/C Bumetanide Bumetanide 3-amino-4-phenoxy-5-sulfamoylbenzoic_acid->Bumetanide Butyraldehyde, Reducing Agent Logical_Flow Start Start: 4-Chloro-3-nitro-5- sulfamoylbenzoic acid Step1 Introduce Phenoxy Group (Nucleophilic Aromatic Substitution) Start->Step1 Intermediate1 Intermediate: 3-Nitro-4-phenoxy-5- sulfamoylbenzoic acid Step1->Intermediate1 Step2 Convert Nitro to Amino Group (Reduction) Intermediate1->Step2 Intermediate2 Intermediate: 3-Amino-4-phenoxy-5- sulfamoylbenzoic acid Step2->Intermediate2 Step3 Introduce Butylamino Group (Reductive Amination) Intermediate2->Step3 End Final Product: Bumetanide Step3->End

synonyms for 4-chloro-3-nitro-5-sulfamoylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate, particularly in the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals, detailing the compound's synonyms, physicochemical properties, and its central role in synthetic chemistry.

Chemical Synonyms and Identifiers

This compound is known by various names and identifiers in scientific literature and chemical databases. A comprehensive list is provided below for clear identification and reference.

Identifier TypeIdentifier
IUPAC Name This compound[1]
CAS Number 22892-96-2[1][2][3][4][5][6]
EC Number 245-310-9[1][3]
PubChem CID 89893[1]
UNII 9NE2W7JJM3[1]
InChI InChI=1S/C7H5ClN2O6S/c8-6-4(10(13)14)1-3(7(11)12)2-5(6)17(9,15)16/h1-2H,(H,11,12)(H2,9,15,16)[1]
SMILES C1=C(C=C(C(=C1--INVALID-LINK--[O-])Cl)S(=O)(=O)N)C(=O)O[1]
Depositor-Supplied Synonyms 3-(Aminosulfonyl)-4-chloro-5-nitrobenzoic acid[1][4], 2-chloro-3-nitro-5-carboxy-benzenesulphonamide[1], Bumetanide (B1668049) Impurity 5[1], 4-chloro-5-nitro-3-sulfamoylbenzoic acid[1]

Physicochemical and Biological Data

This section summarizes the key quantitative data for this compound, encompassing its physicochemical properties.

PropertyValue
Molecular Formula C₇H₅ClN₂O₆S[1][2][4][5]
Molecular Weight 280.64 g/mol [2][4][5]
Appearance Off-white to light beige powder[7]
Melting Point 227-231 °C[7][8]
Boiling Point 563.5 ± 60.0 °C (predicted)[7][8]
Solubility Slightly soluble in DMSO and methanol[8]

Experimental Protocols

The primary application of this compound is as a key intermediate in the synthesis of the diuretic drug bumetanide. The following section details the experimental protocol for this synthesis.

Synthesis of Bumetanide from this compound

The synthesis of bumetanide from this compound involves a multi-step process, which is outlined below. This process includes a nucleophilic aromatic substitution followed by reduction of the nitro group and subsequent alkylation.

Step 1: Synthesis of 5-Amino-sulfonyl-3-nitro-4-phenoxybenzoic Acid

This step involves the reaction of this compound with sodium phenolate, which substitutes the chloro group with a phenoxy group.

  • Reaction: this compound is reacted with sodium phenolate.

  • Product: This reaction yields 5-amino-sulfonyl-3-nitro-4-phenoxybenzoic acid.

Step 2: Reduction of the Nitro Group

The nitro group of 5-amino-sulfonyl-3-nitro-4-phenoxybenzoic acid is reduced to an amino group.

  • Reducing Agent: The reduction is typically achieved using hydrogen gas with a palladium on carbon (Pd/C) catalyst.

  • Product: The product of this step is 3-amino-5-aminosulfonyl-4-phenoxybenzoic acid.

Step 3: Alkylation of the Amino Group

The final step is the alkylation of the newly formed amino group to introduce the butyl group, yielding bumetanide.

  • Reagents: The reaction is carried out with butyl alcohol in the presence of sulfuric acid.

  • Final Product: Bumetanide (3-butylamino-4-phenoxy-5-sulfamoylbenzoic acid).

Signaling Pathways and Logical Relationships

Given that this compound is primarily a synthetic intermediate, its most relevant "pathway" is its synthetic route to pharmacologically active molecules. There is no significant evidence of its direct involvement in biological signaling pathways. Therefore, the logical relationship of its synthetic pathway is visualized below.

Synthesis Pathway of Bumetanide

The following diagram illustrates the key transformations in the synthesis of bumetanide, starting from this compound.

G Synthesis of Bumetanide A This compound B 5-Amino-sulfonyl-3-nitro-4-phenoxybenzoic Acid A->B Sodium Phenolate C 3-Amino-5-aminosulfonyl-4-phenoxybenzoic Acid B->C H2, Pd/C (Reduction) D Bumetanide C->D Butyl Alcohol, H2SO4 (Alkylation)

Caption: Synthetic pathway from this compound to Bumetanide.

References

The Genesis of a Diuretic: A Technical History of 4-chloro-3-nitro-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-3-nitro-5-sulfamoylbenzoic acid, a substituted aromatic compound, holds a significant place in medicinal chemistry as a key intermediate in the synthesis of potent pharmaceuticals. Its discovery and development are intrinsically linked to the quest for effective diuretics, particularly the loop diuretic bumetanide (B1668049). This technical guide provides an in-depth exploration of the discovery, history, and synthetic pathways of this pivotal molecule, presenting key data, experimental protocols, and logical workflows for a comprehensive understanding.

Discovery and Historical Context

The history of this compound is fundamentally tied to the pioneering work on bumetanide by Povl W. Feit and his team at Leo Pharmaceutical Products in Denmark.[1][2] The development of bumetanide was part of a broader effort in the mid-20th century to develop more potent and safer diuretics. The journey to bumetanide, and consequently its intermediates, began with the structural modification of existing sulfonamide diuretics.

Bumetanide was patented in 1968 and entered medical use in 1972.[1] The synthesis of this complex molecule necessitated the development of a reliable synthetic route for its core components, one of which was this compound. While the exact date of the first synthesis of this specific intermediate is not prominently documented, it is a direct outcome of the bumetanide development program in the late 1960s. The strategic placement of the chloro, nitro, and sulfamoyl groups on the benzoic acid backbone proved crucial for the subsequent chemical transformations leading to the final active pharmaceutical ingredient.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, synthesis, and quality control. The following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 22892-96-2[3]
Molecular Formula C₇H₅ClN₂O₆S[3]
Molecular Weight 280.64 g/mol [3]
Melting Point 227-231 °C[4]
Boiling Point 563.5 °C at 760 mmHg[3][4]
Flash Point 294.6 °C[3]
Solubility Soluble in DMSO, partially soluble in methanol, insoluble in water.
Appearance Pale yellow crystalline powder
XLogP3 0.5[4]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 7[4]
Rotatable Bond Count 2[4]

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that starts from the readily available 4-chlorobenzoic acid. The overall synthetic workflow involves the introduction of the sulfamoyl and nitro groups onto the benzene (B151609) ring.

Logical Workflow for the Synthesis

The following diagram illustrates the logical progression of the synthesis of this compound from its starting material, 4-chlorobenzoic acid.

Synthesis_Workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product 4-chlorobenzoic_acid 4-chlorobenzoic acid Chlorosulfonation Chlorosulfonation 4-chlorobenzoic_acid->Chlorosulfonation Chlorosulfonic acid Nitration Nitration Chlorosulfonation->Nitration Nitric acid Amidation Amidation Nitration->Amidation Ammonia Final_Product 4-chloro-3-nitro-5- sulfamoylbenzoic acid Amidation->Final_Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, compiled from various sources describing the synthesis of bumetanide intermediates.

Step 1: Synthesis of 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a dropping funnel, carefully add 4-chlorobenzoic acid to an excess of chlorosulfonic acid.

  • Chlorosulfonation: The mixture is heated to facilitate the chlorosulfonation reaction, typically at a temperature range of 60-80 °C. The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC).

  • Nitration: After the completion of chlorosulfonation, the reaction mixture is cooled. Nitric acid is then added dropwise while maintaining a low temperature to control the exothermic nitration reaction.

  • Work-up: Upon completion of the nitration, the reaction mixture is carefully poured onto crushed ice to precipitate the product. The solid is then filtered, washed with cold water, and dried to yield 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid.

Step 2: Synthesis of this compound

  • Amidation: The 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid obtained from the previous step is reacted with aqueous ammonia.

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature to ensure the selective formation of the sulfonamide.

  • Isolation and Purification: The product, this compound, precipitates from the reaction mixture. It is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

Role in Bumetanide Synthesis

This compound is a critical precursor in the synthesis of bumetanide. The subsequent steps in the bumetanide synthesis involve the reduction of the nitro group to an amine and the substitution of the chloro group with a phenoxy group, followed by N-alkylation.

Signaling Pathway of the Final Product (Bumetanide)

While this compound itself does not have a direct pharmacological effect on signaling pathways, its end-product, bumetanide, is a potent inhibitor of the Na-K-Cl cotransporter (NKCC), primarily NKCC2 in the thick ascending limb of the loop of Henle in the kidneys, and NKCC1 found elsewhere in the body.[1] This inhibition leads to its diuretic effect.

The following diagram illustrates the simplified mechanism of action of bumetanide.

Bumetanide_Mechanism cluster_membrane Apical Membrane of Thick Ascending Limb cluster_lumen Tubular Lumen cluster_cell Epithelial Cell NKCC2 Na-K-Cl Cotransporter (NKCC2) Reabsorption Ion Reabsorption NKCC2->Reabsorption Bumetanide Bumetanide Bumetanide->NKCC2 Inhibits Ions Na⁺, K⁺, 2Cl⁻ Ions->NKCC2

Caption: Simplified mechanism of action of Bumetanide on the NKCC2 transporter.

Conclusion

This compound stands as a testament to the intricate process of drug discovery and development. Its synthesis, born out of the necessity to create the potent diuretic bumetanide, showcases the elegance of multi-step organic synthesis. For researchers and professionals in the pharmaceutical industry, a thorough understanding of the history, properties, and synthesis of this key intermediate is invaluable for the continued development of life-saving medications. The detailed information provided in this guide serves as a comprehensive resource for those working with this important chemical entity.

References

The Versatile Building Block: A Technical Guide to 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 4-chloro-3-nitro-5-sulfamoylbenzoic acid, a pivotal building block in modern organic synthesis. Esteemed for its multifaceted reactivity, this compound serves as a crucial intermediate in the preparation of a variety of complex organic molecules, most notably in the pharmaceutical industry for the synthesis of potent diuretic agents. This document will elucidate the physicochemical properties, key synthetic transformations, and detailed experimental protocols involving this versatile molecule.

Physicochemical Properties

This compound is a pale yellow crystalline powder.[1] Its structural features, including a carboxylic acid group, a sulfamoyl group, a nitro group, and a chlorine atom attached to a benzene (B151609) ring, contribute to its unique chemical reactivity and physical properties. A summary of its key quantitative data is presented below.

PropertyValueReference
Molecular Formula C₇H₅ClN₂O₆S[2]
Molecular Weight 280.64 g/mol [2]
CAS Number 22892-96-2[2]
Melting Point 235.0 °C[2]
Boiling Point 563.5 °C[2]
Flash Point 294.6 °C[2]
Solubility Soluble in DMSO, partially soluble in methanol (B129727), insoluble in water.[1]

Spectroscopic Characterization (Predicted)

While specific, publicly available spectra for this compound are not readily found, its spectral characteristics can be predicted based on its functional groups and data from analogous compounds such as 4-chloro-3-nitrobenzoic acid.

SpectroscopyPredicted Characteristics
¹H NMR Aromatic protons would appear as distinct signals in the downfield region (typically δ 7.5-8.5 ppm). The protons on the sulfamoyl group (-SO₂NH₂) and the carboxylic acid group (-COOH) would be visible as broad singlets, with their chemical shifts being solvent-dependent.
¹³C NMR The spectrum would show seven distinct carbon signals. The carboxyl carbon would be the most downfield signal (around 165-175 ppm). The aromatic carbons would appear in the typical range of 120-150 ppm, with their chemical shifts influenced by the attached electron-withdrawing groups.
IR Spectroscopy Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (-NO₂) (~1530 and ~1350 cm⁻¹), the S=O stretches of the sulfamoyl group (~1350 and ~1160 cm⁻¹), and the N-H stretches of the sulfamoyl group (~3300-3400 cm⁻¹).

Core Synthetic Applications: The Pathway to Bumetanide (B1668049)

This compound is a cornerstone in the synthesis of bumetanide, a potent loop diuretic.[3] The synthetic route leverages the reactivity of the chloro and nitro substituents on the aromatic ring. The general synthetic pathway is outlined below.

bumetanide_synthesis start This compound intermediate1 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid start->intermediate1 Nucleophilic Aromatic Substitution (Sodium Phenoxide) intermediate2 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid intermediate1->intermediate2 Nitro Group Reduction (e.g., Catalytic Hydrogenation) final Bumetanide intermediate2->final Reductive Amination (Butyraldehyde)

Caption: Synthetic pathway from this compound to bumetanide.

Experimental Protocols

The following sections provide detailed methodologies for the key synthetic transformations involving this compound.

Synthesis of this compound

The synthesis of the title compound typically starts from 4-chlorobenzoic acid through a series of electrophilic aromatic substitutions.

synthesis_workflow reactant 4-Chlorobenzoic Acid step1 Chlorosulfonylation (Chlorosulfonic Acid) reactant->step1 intermediate1 4-Chloro-3-chlorosulfonylbenzoic acid step1->intermediate1 step2 Nitration (Nitric Acid) intermediate1->step2 intermediate2 4-Chloro-3-chlorosulfonyl-5-nitrobenzoic acid step2->intermediate2 step3 Amination (Ammonia) intermediate2->step3 product This compound step3->product

Caption: Workflow for the synthesis of the title compound.

Protocol:

  • Chlorosulfonylation: 4-Chlorobenzoic acid is reacted with chlorosulfonic acid to introduce a chlorosulfonyl group onto the aromatic ring, yielding 4-chloro-3-chlorosulfonylbenzoic acid.[4]

  • Nitration: The resulting compound is then nitrated using nitric acid to introduce a nitro group, affording 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid.[4]

  • Amination: Finally, treatment with ammonia (B1221849) replaces the chlorine of the chlorosulfonyl group with an amino group to give this compound.[4]

Note: Specific quantities and reaction conditions would need to be optimized based on laboratory scale and safety considerations.

Key Transformation 1: Nucleophilic Aromatic Substitution

The chlorine atom on the aromatic ring is susceptible to nucleophilic aromatic substitution, a key step in the synthesis of bumetanide where it is replaced by a phenoxy group.

Protocol:

  • Reactants: this compound and sodium phenoxide.

  • Procedure: A mixture of this compound and sodium phenoxide is heated in a suitable solvent. The reaction progress is monitored by an appropriate technique (e.g., TLC or HPLC). Upon completion, the reaction mixture is worked up to isolate the product, 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid.[4]

Key Transformation 2: Reduction of the Nitro Group

The nitro group is a versatile functional group that can be readily reduced to an amino group, which is essential for the subsequent introduction of the butylamino side chain in the synthesis of bumetanide. Catalytic hydrogenation is a common method for this transformation.

Protocol:

  • Reactant: 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid.

  • Catalyst: Palladium on carbon (Pd/C).

  • Reducing Agent: Hydrogen gas (H₂).

  • Procedure: The nitro compound is dissolved in a suitable solvent (e.g., methanol or ethanol) in a hydrogenation vessel. A catalytic amount of Pd/C is added. The vessel is then pressurized with hydrogen gas and the mixture is agitated at a specific temperature until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield 3-amino-4-phenoxy-5-sulfamoylbenzoic acid.[3]

Key Transformation 3: Reductive Amination

The final step in the synthesis of bumetanide involves the introduction of the n-butylamino group via reductive amination of the newly formed amino group.

Protocol:

  • Reactants: 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid and butyraldehyde (B50154).

  • Reducing Agent: A suitable reducing agent for reductive amination (e.g., sodium cyanoborohydride or catalytic hydrogenation).

  • Procedure: The amino compound and butyraldehyde are reacted in a suitable solvent. In the case of catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere with a catalyst.[1] A one-pot method has also been described where the reduction of the nitro group and the reductive amination with butyraldehyde occur in the same reaction vessel.[1] The final product, bumetanide, is then isolated and purified. A patent describes a method where 0.1 mol of 3-amino-4-phenoxy-5-sulfonamide benzoic acid is reacted with 500 ml of n-butanol in the presence of a Lewis acid catalyst for 6 hours to yield bumetanide.[5]

Mechanism of Action of Bumetanide: A Signaling Pathway Perspective

Bumetanide, synthesized from this compound, exerts its diuretic effect by inhibiting the Na-K-2Cl cotransporter in the thick ascending limb of the Loop of Henle in the kidneys. This inhibition leads to a decrease in the reabsorption of sodium, potassium, and chloride ions, resulting in increased excretion of water and electrolytes.

bumetanide_moa cluster_TAL Thick Ascending Limb Epithelial Cell cluster_outcome Physiological Outcome NKCC2 Na-K-2Cl Cotransporter (NKCC2) Blood Basolateral Side (Blood Side) NKCC2->Blood Ion Reabsorption Diuresis Increased Excretion of Na+, K+, Cl-, and Water (Diuresis) Lumen Tubular Lumen (Urine Side) Lumen->NKCC2 Na+, K+, 2Cl- Bumetanide Bumetanide Bumetanide->NKCC2 Inhibition

Caption: Mechanism of action of bumetanide, inhibiting the NKCC2 cotransporter.

Conclusion

This compound stands out as a highly valuable and versatile building block in organic synthesis. Its rich functionality allows for a series of controlled chemical transformations, making it an indispensable intermediate in the pharmaceutical industry. The detailed understanding of its properties and reactivity, as outlined in this guide, is crucial for researchers and professionals aiming to leverage this compound in the development of novel and complex molecules with significant biological activity.

References

An In-depth Technical Guide to the Reactivity of Functional Groups in 4-chloro-3-nitro-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the distinct functional groups present in 4-chloro-3-nitro-5-sulfamoylbenzoic acid. This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably the loop diuretic bumetanide (B1668049). A thorough understanding of the chemical behavior of its chloro, nitro, sulfamoyl, and carboxylic acid moieties is paramount for optimizing synthetic routes and developing novel derivatives. This document outlines the relative reactivity of these groups, details common transformations, and provides experimental context for their manipulation.

Introduction

This compound, with the chemical formula C₇H₅ClN₂O₆S, is a polysubstituted benzene (B151609) derivative. The strategic placement of electron-withdrawing and potentially reactive functional groups on the aromatic ring imparts a unique chemical profile to the molecule. The interplay between the chloro, nitro, sulfamoyl, and carboxylic acid groups dictates the regioselectivity and feasibility of various chemical transformations. This guide will systematically explore the reactivity of each functional group, supported by available data and established synthetic protocols.

Molecular Structure and Electronic Effects

The reactivity of this compound is fundamentally governed by the electronic properties of its substituents. The nitro (-NO₂), chloro (-Cl), and sulfamoyl (-SO₂NH₂) groups are all electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution. The carboxylic acid (-COOH) group is also deactivating. The strong electron-withdrawing nature of the nitro and sulfamoyl groups, positioned ortho and para to the chlorine atom, makes the chloro group particularly susceptible to nucleophilic displacement.

Molecular_Structure_and_Reactivity cluster_molecule This compound cluster_reactivity Key Reactive Sites mol C₇H₅ClN₂O₆S chloro Chloro Group (Nucleophilic Substitution) mol->chloro Activated by -NO₂ and -SO₂NH₂ nitro Nitro Group (Reduction) mol->nitro Prone to reduction cooh Carboxylic Acid (Esterification/Amidation) mol->cooh Standard acid reactivity sulfamoyl Sulfamoyl Group (Generally Less Reactive) mol->sulfamoyl

Caption: Overview of the key reactive functional groups in this compound.

Reactivity of the Chloro Group: Nucleophilic Aromatic Substitution

The most significant reaction involving the chloro group is nucleophilic aromatic substitution (SNAAr). The presence of the strongly electron-withdrawing nitro and sulfamoyl groups at the ortho and para positions, respectively, stabilizes the negatively charged Meisenheimer complex intermediate, thereby facilitating the displacement of the chloride ion.

A prime example of this reactivity is the synthesis of bumetanide, where the chloro group is displaced by a phenoxide ion.[1]

Table 1: Nucleophilic Aromatic Substitution of the Chloro Group

NucleophileReagentProductYield (%)Reference
PhenoxideSodium phenoxide3-(Phenoxy)-3-nitro-5-sulfamoylbenzoic acidNot specified[1]
Amines2-(2-hydroxyphenyl)quinolin-3-yl)methanamine4-((2-(2-hydroxyphenyl)quinolin-3-yl)methylamino)-3-nitro-5-sulfamoylbenzoic acidNot specified[2]
Experimental Protocol: Reaction with Sodium Phenoxide

This protocol is a general representation based on the synthesis of bumetanide intermediates.

  • Preparation of Sodium Phenoxide: Dissolve phenol (B47542) in a suitable solvent (e.g., methanol (B129727) or dimethylformamide) and treat with one equivalent of a strong base like sodium hydroxide (B78521) or sodium methoxide.

  • Substitution Reaction: Add this compound to the solution of sodium phenoxide.

  • Heating: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system.

SNAr_Mechanism reactant This compound intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate + Nu⁻ nucleophile Nucleophile (Nu⁻) product Substituted Product intermediate->product - Cl⁻ leaving_group Cl⁻ intermediate->leaving_group Nitro_Reduction_Workflow start Nitro-substituted Aromatic Compound dissolve Dissolve in Solvent start->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst hydrogenate Pressurize with H₂ add_catalyst->hydrogenate monitor Monitor Reaction hydrogenate->monitor filter Filter to Remove Catalyst monitor->filter Reaction Complete isolate Isolate Amine Product filter->isolate

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-chloro-3-nitro-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the electrophilic and nucleophilic characteristics of 4-chloro-3-nitro-5-sulfamoylbenzoic acid, a key intermediate in the synthesis of various pharmaceuticals. The document elucidates the influence of its distinct functional groups—chloro, nitro, sulfamoyl, and carboxylic acid—on the molecule's electronic landscape and reactivity. Through a combination of theoretical principles, including Frontier Molecular Orbital (FMO) theory and electrostatic potential concepts, this guide identifies the primary sites for electrophilic and nucleophilic attack. Detailed hypothetical experimental and computational protocols for verifying these reactive sites are presented, alongside structured data tables and visualizations to facilitate a comprehensive understanding for researchers in drug discovery and organic synthesis.

Introduction

This compound is a polysubstituted benzene (B151609) derivative of significant interest in medicinal chemistry and pharmaceutical development. Its rigid aromatic core, adorned with a unique combination of electron-withdrawing and acidic functional groups, imparts a distinct reactivity profile. Understanding the specific electrophilic (electron-deficient) and nucleophilic (electron-rich) sites within this molecule is paramount for designing novel synthetic routes, predicting reaction outcomes, and developing new chemical entities with desired pharmacological activities. This guide serves as a comprehensive resource for professionals engaged in the chemical manipulation and application of this versatile building block.

Molecular Structure and Electronic Properties

The reactivity of this compound is fundamentally governed by the electronic effects of its substituents on the aromatic ring.

  • Electron-Withdrawing Groups: The nitro (-NO₂), chloro (-Cl), and sulfamoyl (-SO₂NH₂) groups are all strongly electron-withdrawing. They function through a combination of negative inductive (-I) and negative mesomeric (-M) effects. This collective electron withdrawal significantly reduces the electron density of the benzene ring, making it highly electron-deficient and thus susceptible to nucleophilic attack.

  • Carboxylic Acid Group: The carboxylic acid (-COOH) group is also deactivating towards electrophilic aromatic substitution due to its electron-withdrawing nature. However, its primary reactivity involves the acidic proton and the carbonyl carbon.

This electronic landscape dictates the location of the molecule's electrophilic and nucleophilic centers.

Identification of Electrophilic and Nucleophilic Sites

Based on fundamental principles of organic chemistry and computational analysis of similar structures, the primary electrophilic and nucleophilic sites of this compound can be predicted.

Electrophilic Sites

Electrophilic sites are electron-deficient and are prone to attack by nucleophiles.

  • Aromatic Ring Carbons: The carbons of the benzene ring, particularly those bearing the chloro and nitro groups, are highly electrophilic. The strong electron-withdrawing nature of the substituents makes the entire aromatic system a target for nucleophilic aromatic substitution (SNAr). The carbon atom attached to the chlorine is a prime site for substitution.

  • Carbonyl Carbon: The carbon atom of the carboxylic acid group is electrophilic due to the polarization of the C=O bond and is susceptible to attack by nucleophiles, leading to esterification or amidation.

  • Sulfonyl Sulfur: The sulfur atom of the sulfamoyl group is also an electrophilic center.

Nucleophilic Sites

Nucleophilic sites are electron-rich and can attack electrophiles.

  • Oxygen Atoms: The oxygen atoms of the carboxylic acid, nitro, and sulfamoyl groups possess lone pairs of electrons and are therefore nucleophilic. The carbonyl oxygen and the oxygens of the nitro group are the most prominent nucleophilic centers.

  • Nitrogen Atom: The nitrogen atom of the sulfamoyl group also has a lone pair of electrons, rendering it nucleophilic.

Data Presentation

PropertyValue (Predicted/Typical)Significance
Molecular Formula C₇H₅ClN₂O₆SDefines the elemental composition.
Molecular Weight 280.64 g/mol Important for stoichiometric calculations in synthesis.
pKa (Carboxylic Acid) ~2-3The electron-withdrawing groups increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2).
pKa (Sulfamoyl N-H) ~10-11The acidity of the N-H proton is enhanced by the adjacent sulfonyl group.

Experimental and Computational Protocols

To empirically and computationally determine the electrophilic and nucleophilic sites, the following protocols can be employed.

Computational Chemistry Protocol: Electrostatic Potential Mapping and Frontier Molecular Orbital Analysis

This protocol outlines a typical workflow for a computational investigation.

  • Molecular Modeling:

    • Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).

    • Perform an initial geometry optimization using a low-level theory (e.g., semi-empirical PM6).

  • Quantum Mechanical Calculations:

    • Perform a full geometry optimization and frequency calculation using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This will provide the optimized molecular structure and confirm it is a true minimum on the potential energy surface.

    • From the optimized structure, calculate the molecular electrostatic potential (MEP) and the frontier molecular orbitals (HOMO and LUMO).

  • Data Analysis and Visualization:

    • Generate an MEP map. Regions of negative potential (red/yellow) indicate nucleophilic sites, while regions of positive potential (blue) indicate electrophilic sites.

    • Visualize the HOMO and LUMO. The HOMO represents the region from which electrons are most likely to be donated (nucleophilic), and the LUMO represents the region where electrons are most likely to be accepted (electrophilic).

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a general method for probing the electrophilicity of the aromatic ring.

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF, DMSO).

    • Add a nucleophile (e.g., sodium methoxide, 1.1 equivalents) to the solution.

    • The reaction may require heating to proceed at a reasonable rate.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Isolation:

    • Upon completion, quench the reaction with a weak acid (e.g., ammonium (B1175870) chloride solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Characterization:

    • Purify the product by column chromatography or recrystallization.

    • Characterize the product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm the substitution of the chloro group.

Visualizations

Predicted Molecular Reactivity

G Predicted Reactivity of this compound cluster_electrophilic Electrophilic Sites (Attacked by Nucleophiles) cluster_nucleophilic Nucleophilic Sites (Attack Electrophiles) Aromatic_Ring Aromatic Ring Carbons (especially C-Cl) Carbonyl_C Carbonyl Carbon (-COOH) Sulfonyl_S Sulfonyl Sulfur (-SO2NH2) Oxygens Oxygen Atoms (-COOH, -NO2, -SO2NH2) Nitrogen Nitrogen Atom (-SO2NH2) Molecule This compound Molecule->Aromatic_Ring SNAr Molecule->Carbonyl_C Esterification/ Amidation Molecule->Oxygens Protonation/ Coordination Molecule->Nitrogen Alkylation G Computational Workflow for Reactivity Analysis A 1. Molecular Structure Input B 2. Geometry Optimization (DFT) A->B C 3. Frequency Calculation B->C D 4. Single Point Energy Calculation C->D E 5. Electrostatic Potential (MEP) Map Generation D->E F 6. Frontier Molecular Orbital (HOMO/LUMO) Analysis D->F G 7. Identification of Electrophilic and Nucleophilic Sites E->G F->G

Navigating the Safe Handling of 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 4-chloro-3-nitro-5-sulfamoylbenzoic acid (CAS No. 22892-96-2), a key intermediate in pharmaceutical research and fine chemical synthesis. Adherence to these protocols is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory System: May cause respiratory irritation.[1][3][4]

GHS Pictogram:

alt text

Signal Word: Warning[1]

Hazard Statements: [1][5]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Physicochemical and Toxicological Data

While extensive toxicological data for this compound is not available, the existing information on its physical, chemical, and known toxicological properties is summarized below. It is important to note that the chemical, physical, and toxicological properties have not been thoroughly investigated.[3]

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₅ClN₂O₆S[3][5][6]
Molecular Weight 280.64 g/mol [1][3][5]
Appearance Pale yellow crystalline powder[7]
Melting Point 227-231 °C[8] or 235 °C[5]
Boiling Point 563.5 °C at 760 mmHg[5][8]
Flash Point 294.6 °C[5]
Solubility Soluble in DMSO, partially soluble in methanol, insoluble in water.[7]
Stability Stable under recommended storage conditions.[3] Hygroscopic.[7]

Table 2: Toxicological Data

EndpointResultSpeciesSource
Acute Toxicity No data available-[3]
Skin Corrosion/Irritation Causes skin irritation (Category 2)-[1]
Serious Eye Damage/Irritation Causes serious eye irritation (Category 2)-[1]
Respiratory or Skin Sensitization Prolonged or repeated exposure may cause allergic reactions in certain sensitive individuals.-[3]
Carcinogenicity No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.-[3]

Safe Handling and Storage Protocols

Proper handling and storage are paramount to minimize exposure and risk.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[4][9][10]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][11]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment

Body PartEquipmentSpecificationSource
Eyes/Face Safety glasses with side-shields or chemical safety goggles.Conforming to EN166 (EU) or OSHA's 29 CFR 1910.133 (US).[4][9][11]
Skin Chemical-resistant, impervious gloves. Protective clothing.-[4][9]
Respiratory NIOSH (US) or CEN (EU) approved respirator.For nuisance exposures, use type P95 (US) or type P1 (EU EN 143). For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[3]
Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[9]

  • Avoid breathing dust, fumes, gas, mist, or vapors.[4]

  • Prevent dust formation and dispersion.[4]

  • Wash hands and any exposed skin thoroughly after handling.[4]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[10]

Storage Conditions
  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][9]

  • Store locked up.[4]

  • Recommended storage temperature: 10°C - 25°C.[5]

  • Avoid moisture.[3]

  • Incompatible Materials: Acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[3][4]

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. Always consult a physician and show them the Safety Data Sheet (SDS).[3]

Caption: First aid workflow for different exposure routes.

Experimental Protocol for First Aid:

  • Inhalation: If inhaled, the affected person should be moved into fresh air immediately.[3] If breathing has stopped, artificial respiration should be administered. Medical attention is required.[3]

  • Skin Contact: Contaminated clothing must be removed immediately. The affected skin area should be washed off with plenty of soap and water.[3] If skin irritation persists, seek medical attention.

  • Eye Contact: Eyes should be rinsed thoroughly with plenty of water for at least 15 minutes, including under the eyelids.[3][4] If present and easy to do, remove contact lenses.[4] A physician should be consulted.[3]

  • Ingestion: Do NOT induce vomiting.[4] The mouth should be rinsed with water.[3] Never give anything by mouth to an unconscious person.[3] Immediate medical consultation is necessary.[3]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Special Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides, and hydrogen chloride gas.[3][4]

  • Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode, along with full protective gear.[3][4]

Accidental Release Measures

In the event of a spill, a structured response is required to contain and clean the material safely.

SpillResponse Start Spill Detected Evacuate Evacuate Personnel to Safe Areas Start->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Wear Appropriate PPE (See Table 3) Ventilate->PPE Contain Contain Spill (Prevent entry into drains) PPE->Contain Cleanup Clean-up Procedure Contain->Cleanup Sweep Sweep up and shovel. Avoid creating dust. Cleanup->Sweep Solid Spill Collect Place in suitable, closed containers for disposal. Sweep->Collect Dispose Dispose of Contents/ Container to an Approved Waste Disposal Plant Collect->Dispose End Spill Cleared Dispose->End

Caption: Logical workflow for handling a chemical spill.

Experimental Protocol for Accidental Release:

  • Personal Precautions: Evacuate non-essential personnel to safe areas.[3] Ensure adequate ventilation.[3] Wear the appropriate personal protective equipment as detailed in Section 3.2 to avoid breathing dust and prevent contact with the substance.[3][4]

  • Environmental Precautions: Prevent the product from entering drains or waterways.[3]

  • Methods for Containment and Clean-up: Pick up and arrange disposal without creating dust.[3] Sweep up the spilled material and shovel it into a suitable, closed container for disposal.[3][4]

Disposal Considerations

  • Disposal of this chemical and its container must be done in accordance with local, regional, and national hazardous waste regulations.[4][10]

  • Do not empty into drains.[4]

  • Contaminated packaging should be disposed of in the same manner as the product.

This guide is intended to provide a framework for the safe handling of this compound. Users must exercise their independent judgment and supplement this information with their institution's specific safety protocols. Always refer to the most current Safety Data Sheet before use.

References

In-Depth Technical Guide on the Thermal Stability and Decomposition of 4-chloro-3-nitro-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition profile of 4-chloro-3-nitro-5-sulfamoylbenzoic acid. Due to the limited availability of specific experimental data in peer-reviewed literature, this guide synthesizes information from commercially available data sheets and provides generalized experimental protocols for thermal analysis.

Core Concepts: Thermal Stability and Decomposition

Thermal stability is a critical parameter for chemical compounds, indicating their resistance to decomposition upon heating. For active pharmaceutical ingredients (APIs) and their intermediates, understanding the thermal stability is paramount for ensuring safety during manufacturing, storage, and formulation. Decomposition of a substance can lead to loss of potency, formation of toxic byproducts, and in some cases, runaway reactions.

Physicochemical and Thermal Properties

While specific, in-depth studies on the thermal analysis of this compound are not widely available in the public domain, a summary of its known properties has been compiled from various sources.

PropertyValueSource
Molecular Formula C₇H₅ClN₂O₆SPubChem
Molecular Weight 280.64 g/mol PubChem
Appearance Off-white to light beige or pale yellow crystalline powderCommercial Suppliers
Melting Point 227-231 °C (with decomposition)Commercial Suppliers
Hazardous Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride (HCl) gas, Sulfur oxides (SOx)Safety Data Sheets

Experimental Protocols for Thermal Analysis

The following are generalized experimental protocols for assessing the thermal stability of a compound like this compound using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and to detect any exothermic or endothermic events associated with decomposition.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Experimental Conditions:

    • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its decomposition point (e.g., 300 °C) at a constant heating rate of 10 °C/min.

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature and peak maximum of the melting endotherm, and any subsequent exothermic events that would indicate decomposition. The area under the melting peak can be used to calculate the heat of fusion.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which weight loss occurs, indicating decomposition or volatilization, and to quantify the mass loss at different temperatures.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan onto the TGA balance mechanism.

  • Experimental Conditions:

    • Atmosphere: Purge the TGA furnace with an inert gas, such as nitrogen, at a flow rate of 50-100 mL/min.

    • Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.

  • Data Analysis: Analyze the TGA curve (weight % vs. temperature) to determine the onset temperature of decomposition (the temperature at which significant weight loss begins) and the percentage of weight loss in different temperature ranges. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum rates of decomposition.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates a typical workflow for assessing the thermal stability of a chemical compound.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_interpretation Interpretation & Reporting Sample Test Compound: This compound Weighing Accurate Weighing Sample->Weighing Encapsulation Pan Encapsulation (DSC/TGA) Weighing->Encapsulation DSC Differential Scanning Calorimetry (DSC) Encapsulation->DSC TGA Thermogravimetric Analysis (TGA) Encapsulation->TGA DSC_Data DSC Thermogram: - Melting Point - Decomposition Exotherm DSC->DSC_Data TGA_Data TGA Curve: - Onset of Decomposition - Weight Loss (%) TGA->TGA_Data Stability_Profile Thermal Stability Profile DSC_Data->Stability_Profile TGA_Data->Stability_Profile Report Technical Report Stability_Profile->Report

Caption: A generalized workflow for thermal stability analysis.

Plausible Thermal Decomposition Pathway

Based on the known hazardous decomposition products, a plausible, non-mechanistic decomposition pathway for this compound is proposed below. This diagram illustrates the breakdown of the parent molecule into smaller, gaseous products upon heating.

G cluster_products Decomposition Products Parent This compound NOx Nitrogen Oxides (NOx) Parent->NOx Heat COx Carbon Oxides (CO, CO₂) Parent->COx Heat HCl Hydrogen Chloride (HCl) Parent->HCl Heat SOx Sulfur Oxides (SOx) Parent->SOx Heat

Methodological & Application

synthesis of bumetanide from 4-chloro-3-nitro-5-sulfamoylbenzoic acid protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Bumetanide (B1668049), a potent loop diuretic, starting from 4-chloro-3-nitro-5-sulfamoylbenzoic acid. The synthesis is a three-step process involving a nucleophilic aromatic substitution, a reduction of a nitro group, and a final alkylation step. This guide is intended for researchers and professionals in drug development and medicinal chemistry, offering comprehensive experimental procedures, quantitative data, and a visual representation of the synthesis workflow.

Introduction

Bumetanide, chemically known as 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid, is a loop diuretic used in the treatment of edema associated with congestive heart failure, and liver and kidney disease. Its synthesis involves a sequence of chemical transformations to build the final molecular architecture. This application note details a reliable laboratory-scale synthesis route starting from this compound.

Overall Reaction Scheme

The synthesis of Bumetanide from this compound proceeds through the following key intermediates:

  • 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid

  • 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid

The overall transformation can be visualized as:

Bumetanide_Synthesis_Overall start This compound intermediate1 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid start->intermediate1 Phenoxylation intermediate2 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid intermediate1->intermediate2 Reduction product Bumetanide intermediate2->product Alkylation

Caption: Overall synthesis scheme for Bumetanide.

Experimental Protocols

Step 1: Synthesis of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid (Phenoxylation)

This step involves the nucleophilic aromatic substitution of the chlorine atom in the starting material with a phenoxy group.

Materials:

  • This compound (140 g)

  • Phenol (100 g)

  • Sodium bicarbonate (170 g)

  • Water (1000 ml)

  • Ice

Procedure:

  • A mixture of this compound, phenol, sodium bicarbonate, and water is heated to 85°C with stirring.[1]

  • The reaction mixture is maintained at this temperature for 16 hours.[1]

  • After 16 hours, the mixture is cooled to 4°C.

  • The precipitated sodium salt of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid is collected by filtration.

  • The collected solid is washed with ice water.[1]

  • The product is then recrystallized from aqueous ethanol (B145695) and dried. The melting point of the purified product is 255-256°C.[1]

Step 2: Synthesis of 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid (Reduction)

The nitro group of the intermediate is reduced to an amine in this step.

Materials:

  • 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid (3.7 g, 0.011 mol)

  • 10% Palladium on carbon (0.5 g)

  • Ethanol (100 ml)

  • Hydrogen gas

Procedure:

  • A mixture of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid and 10% palladium on carbon in ethanol is prepared in a Parr hydrogenator.[2]

  • The mixture is shaken under a hydrogen pressure of 40 psi for 1.5 hours.[2]

  • After the reaction is complete, the catalyst is removed by filtration.[2]

  • The filtrate is concentrated to yield 3-amino-4-phenoxy-5-sulfamoylbenzoic acid.[2]

Step 3: Synthesis of Bumetanide (Alkylation)

The final step is the alkylation of the amino group with a butyl group. Several Lewis acids can be used to catalyze this reaction.

Materials:

  • 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid (0.1 mol)

  • n-Butanol (500 ml)

  • Lewis Acid Catalyst (e.g., Ferric chloride, Boron trifluoride etherate, Stannic chloride)

  • 2M Sodium hydroxide (B78521) solution

  • Ethanol

  • Concentrated hydrochloric acid

  • Activated carbon

Procedure:

  • To a reaction flask, add 0.1 mol of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid and 500 ml of n-butanol. Stir the mixture at room temperature.[3][4]

  • Add the Lewis acid catalyst to the reaction mixture. The molar ratio of the benzoic acid derivative to the catalyst can range from 1:0.05 to 1:0.5.[3][4]

  • The reaction is allowed to proceed for 2-10 hours.[3]

  • After the reaction is complete, most of the n-butanol is removed by distillation.

  • To the residue, add 200 ml of 2M sodium hydroxide solution and 100 ml of ethanol, and heat to reflux for 30 minutes.[3][4]

  • Cool the solution and adjust the pH to 8-8.2 with concentrated hydrochloric acid.

  • The precipitated sodium salt is collected by filtration.

  • The filter cake is dissolved in hot water, and a small amount of activated carbon is added for decolorization.

  • The solution is hot filtered, and upon cooling, the sodium salt of bumetanide precipitates.

  • The sodium salt is collected by filtration and redissolved in 300 ml of hot water.

  • The solution is acidified to a pH of 2-3 with concentrated hydrochloric acid.

  • The mixture is cooled, and the precipitated Bumetanide is collected by filtration, washed with water, and dried.[3][4]

Quantitative Data

The following table summarizes the yield and purity data for the final step of Bumetanide synthesis using different Lewis acid catalysts, starting from 0.1 mol of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid.

Catalyst (molar ratio to reactant)Reaction Time (hours)Yield (%)Purity (%)Reference
Ferric chloride (1:0.1)664.599.6[3]
Boron trifluoride etherate (1:0.1)676.899.5[3]
Stannic chloride (1:0.1)686.299.4[3]
Ferric chloride (1:0.05) + Boron trifluoride etherate (1:0.05)695.899.4[4]
Ferric chloride (1:0.08) + Boron trifluoride etherate (1:0.04)494.699.5[4]

Synthesis Workflow Diagram

The following diagram illustrates the detailed workflow for the synthesis of Bumetanide.

Bumetanide_Workflow cluster_step1 Step 1: Phenoxylation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Alkylation start 4-Chloro-3-nitro-5- sulfamoylbenzoic acid reagents1 Phenol, NaHCO3, Water reaction1 Heat at 85°C for 16h start->reaction1 reagents1->reaction1 workup1 Cool to 4°C, Filter, Wash reaction1->workup1 intermediate1 3-Nitro-4-phenoxy-5- sulfamoylbenzoic acid workup1->intermediate1 reaction2 Shake at 40 psi for 1.5h intermediate1->reaction2 reagents2 10% Pd/C, Ethanol, H2 reagents2->reaction2 workup2 Filter catalyst, Concentrate reaction2->workup2 intermediate2 3-Amino-4-phenoxy-5- sulfamoylbenzoic acid workup2->intermediate2 reaction3 Stir at RT for 2-10h intermediate2->reaction3 reagents3 n-Butanol, Lewis Acid reagents3->reaction3 workup3 Distill, NaOH/EtOH reflux, Acidify, Filter, Purify reaction3->workup3 product Bumetanide workup3->product

References

Application Notes and Protocols: Synthesis of Bumetanide Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed experimental procedures for the synthesis of key intermediates in the production of Bumetanide, a potent loop diuretic. The protocols are based on established synthetic routes and include data for process optimization and characterization.

Introduction

Bumetanide, chemically known as 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid, is a diuretic used to treat edema associated with heart failure, and liver or kidney disease.[1][2] Its synthesis involves several key intermediates, with two prominent precursors being 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid and 3-amino-4-phenoxy-5-sulfamoylbenzoic acid. This document outlines the synthetic procedures for these intermediates and their conversion to Bumetanide.

Synthetic Pathways Overview

There are multiple routes for Bumetanide synthesis. A common pathway starts with 4-chlorobenzoic acid, which undergoes sulfonylchlorination, nitration, amination, and etherification to yield 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid.[1][3] This nitro intermediate is then reduced to 3-amino-4-phenoxy-5-sulfamoylbenzoic acid, the direct precursor to Bumetanide.[1][3] An alternative, efficient "one-pot" synthesis directly converts the nitro intermediate to Bumetanide via reductive amination.[4][5]

Diagram: Bumetanide Synthesis Pathway

Bumetanide_Synthesis A 4-Chlorobenzoic Acid B 4-Chloro-3-chlorosulfonyl- 5-nitrobenzoic Acid A->B 1. Chlorosulfonic Acid 2. Nitric Acid C 5-Aminosulfonyl-4-chloro- 3-nitrobenzoic Acid B->C Ammonia D 3-Nitro-4-phenoxy- 5-sulfamoylbenzoic Acid (Intermediate 1) C->D Sodium Phenolate E 3-Amino-4-phenoxy- 5-sulfamoylbenzoic Acid (Intermediate 2) D->E Reduction (e.g., Pd/C, H2) F Bumetanide D->F One-Pot Reductive Amination (Butyraldehyde, Pd/C, H2) E->F N-Alkylation (e.g., Butyraldehyde, n-Butanol)

Caption: Overall synthetic pathway for Bumetanide highlighting key intermediates.

Experimental Protocols

Protocol 1: One-Pot Synthesis of Bumetanide from 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid

This protocol describes a facile one-pot synthesis involving the reduction of the nitro group and subsequent reductive amination.[4][5]

Materials:

  • 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid

  • Methanol (MeOH)

  • Butyraldehyde

  • 10% Palladium on carbon (Pd/C, 50% moisture)

  • Nitrogen (N₂) gas

  • Hydrogen (H₂) gas

  • n-Hexane

  • Autoclave apparatus

  • TLC plates (silica gel)

  • LC-MS system

Procedure:

  • To a 250.0 ml Methanol solution in an autoclave, add 25g (0.0811 moles) of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid, 29.2g (0.4052 moles) of Butyraldehyde, and 5.0 g of 10% palladium on carbon (50% moisture).[4]

  • Flush the autoclave twice with Nitrogen gas, followed by flushing with Hydrogen gas.

  • Maintain a Hydrogen pressure of 100 psi and a temperature of 40-45°C during the reaction.[4]

  • Monitor the reaction progress using TLC and LC-MS. The reaction is expected to complete in approximately 6 hours.

  • Once the starting material is consumed, stop the hydrogen supply and cool the reaction mixture to room temperature.

  • Filter the catalyst under a nitrogen blanket.

  • Concentrate the filtrate to a minimum volume.

  • Dilute the resulting semi-solid mass with n-Hexane and cool to below 10°C for 1 hour.

  • Filter the precipitate to obtain a white crystalline solid of Bumetanide.

Diagram: Workflow for One-Pot Bumetanide Synthesis

One_Pot_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation prep1 Charge Autoclave: - 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid - Butyraldehyde - Pd/C in Methanol prep2 Flush with N2, then H2 prep1->prep2 react Maintain 100 psi H2 at 40-45°C for ~6 hrs prep2->react monitor Monitor by TLC/LC-MS react->monitor workup1 Cool to RT, Filter Catalyst monitor->workup1 workup2 Concentrate Filtrate workup1->workup2 workup3 Add n-Hexane, Cool to <10°C workup2->workup3 workup4 Filter Product workup3->workup4 product Bumetanide (White Crystalline Solid) workup4->product MoA node_bumetanide Bumetanide node_nkcc2 NKCC2 Cotransporter (in Thick Ascending Limb) node_bumetanide->node_nkcc2 blocks node_reabsorption Inhibition of Na+, K+, 2Cl− Reabsorption node_nkcc2->node_reabsorption leads to node_gradient Reduced Medullary Hypertonicity node_reabsorption->node_gradient node_water Decreased Water Reabsorption node_gradient->node_water node_diuresis Increased Diuresis (Urine Output) node_water->node_diuresis

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-chloro-3-nitro-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-chloro-3-nitro-5-sulfamoylbenzoic acid. This compound is a critical intermediate in the synthesis of several pharmaceutical compounds and is also known as a related substance of the potent diuretic, Furosemide. The presented protocol is adapted from established pharmacopeial methods for Furosemide analysis, ensuring reliability and reproducibility for quality control, stability studies, and research applications.

Introduction

This compound is a key chemical entity in pharmaceutical development. Its accurate quantification is essential for ensuring the purity of active pharmaceutical ingredients (APIs) and for monitoring the progress of chemical syntheses. This document outlines a validated reverse-phase HPLC (RP-HPLC) method, providing a comprehensive protocol, system suitability requirements, and data presentation guidelines to facilitate its implementation in a laboratory setting.

Chromatographic Conditions

A summary of the HPLC parameters for the analysis of this compound is presented in the table below. These conditions are based on the European Pharmacopoeia monograph for Furosemide and its related substances.[1]

ParameterValue
Stationary Phase Octylsilyl silica (B1680970) gel for chromatography (C8), 5 µm
Column Dimensions 250 mm x 4.6 mm
Mobile Phase A filtered and degassed mixture of: - 70 mL of an aqueous solution containing 0.2 g of potassium dihydrogen phosphate (B84403) and 0.25 g of cetrimide (B107326), with pH adjusted to 7.0 with ammonia (B1221849). - 30 mL of propanol (B110389).
Flow Rate 1.0 mL/min
Column Temperature Ambient (typically 25 °C)
Detection Wavelength 238 nm
Injection Volume 20 µL

Experimental Protocol

Scope

This protocol is applicable to the quantitative determination of this compound in bulk drug substances or as a related substance in Furosemide samples.

Principle

The method utilizes reverse-phase chromatography to separate this compound from other components. The separation is achieved based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. Quantification is performed by comparing the peak area of the analyte in the sample to that of a certified reference standard.

Materials and Reagents
  • This compound Certified Reference Standard (CRS)

  • Furosemide CRS (if analyzing as a related substance)

  • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade

  • Cetrimide, analytical grade

  • Ammonia solution, for pH adjustment

  • Propanol, HPLC grade

  • Water, HPLC grade

  • Acetonitrile, HPLC grade (for sample dissolution, if necessary)

  • Methanol, HPLC grade (for sample dissolution, if necessary)

Apparatus
  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector, pump, autosampler, and column oven.

  • Chromatographic data acquisition and processing software.

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Preparation of Solutions

5.1. Mobile Phase Preparation:

  • Dissolve 0.2 g of potassium dihydrogen phosphate and 0.25 g of cetrimide in 70 mL of HPLC grade water.

  • Adjust the pH of the solution to 7.0 using ammonia solution.

  • Add 30 mL of propanol to the aqueous solution.

  • Mix thoroughly and degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).

5.2. Standard Solution Preparation:

  • Accurately weigh a suitable amount of this compound CRS and dissolve it in the mobile phase to obtain a known concentration (e.g., 0.01 mg/mL).

  • Sonication may be used to aid dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5.3. Sample Solution Preparation:

  • Accurately weigh a suitable amount of the sample (e.g., Furosemide) and dissolve it in the mobile phase to a final concentration that allows for the detection of this compound at the specification level.

  • Sonication may be used to aid dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 20 µL of the standard solution and the sample solution(s) into the chromatograph.

  • Record the chromatograms for a run time sufficient to elute all components of interest (typically 3 times the retention time of the main peak).[1]

System Suitability

The system suitability must be verified before sample analysis. The European Pharmacopoeia specifies a resolution of a minimum of 4.0 between the peaks for Furosemide impurity A (this compound) and Furosemide.[1]

Calculation

Calculate the concentration of this compound in the sample using the following formula:

Concentration (mg/mL) = (Peak Area of Analyte in Sample / Peak Area of Analyte in Standard) x Concentration of Standard (mg/mL)

Experimental Workflow

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_analysis 3. Data Acquisition cluster_data_proc 4. Data Processing & Reporting prep Preparation mobile_phase Mobile Phase Preparation prep->mobile_phase standard_prep Standard Solution Preparation prep->standard_prep sample_prep Sample Solution Preparation prep->sample_prep equilibration System Equilibration mobile_phase->equilibration injection Injection (20 µL) standard_prep->injection sample_prep->injection hplc_system HPLC System equilibration->injection separation Chromatographic Separation (C8 Column) injection->separation analysis Analysis detection UV Detection (238 nm) separation->detection integration Peak Integration detection->integration data_proc Data Processing calculation Concentration Calculation integration->calculation report Reporting calculation->report

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the analysis of this compound. By adhering to the detailed protocol and system suitability criteria, researchers, scientists, and drug development professionals can achieve accurate and reproducible results for quality control and research purposes.

References

Application Note: Reverse Phase HPLC Method for the Separation of 4-chloro-3-nitro-5-sulfamoylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-chloro-3-nitro-5-sulfamoylbenzoic acid (CAS No. 22892-96-2) is an aromatic organic compound that serves as a key intermediate and impurity in the synthesis of pharmaceutical compounds, such as the diuretic bumetanide.[1][2] Its chemical structure includes a carboxylic acid, a sulfamoyl group, and a nitro group, which make it a polar and acidic compound.[3][4] Accurate and reliable quantification of this compound is crucial for quality control in drug development and manufacturing. This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and analysis of this compound.

Principle of Separation

Reverse-phase HPLC is the most common and effective technique for analyzing this compound.[3] The method utilizes a nonpolar stationary phase (typically C18) and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. By using an acidified aqueous mobile phase, the ionization of the carboxylic acid and sulfamoyl groups on the analyte is suppressed. This increases its hydrophobicity, leading to better retention on the nonpolar column and resulting in improved peak shape and resolution.[5]

Experimental Protocols

1. Instrumentation and Materials

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

    • Analytical balance.

    • pH meter.

    • Sonicator for degassing mobile phase and dissolving standards.

    • Volumetric flasks and pipettes.

    • Syringe filters (e.g., 0.45 µm PVDF).

  • Reagents and Chemicals:

  • Chromatographic Column:

    • A C18 column is recommended.[3][6] A phenyl column can also be considered for enhanced retention of nitroaromatic compounds.[7]

2. Preparation of Solutions

  • Mobile Phase Preparation (Example: Acetonitrile / 0.1% Phosphoric Acid in Water):

    • To prepare the aqueous component, add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly.

    • The mobile phase can be run in an isocratic or gradient mode. A common starting point is a mixture of the aqueous component and acetonitrile (e.g., 60:40 v/v).[8]

    • Degas the mobile phase using sonication or vacuum filtration before use.

  • Standard Stock Solution Preparation (e.g., 100 µg/mL):

    • Accurately weigh 10 mg of the this compound reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve the standard in a small amount of methanol or acetonitrile, as the compound is slightly soluble in these solvents.[4]

    • Dilute to the final volume with the mobile phase.

    • Sonicate for 5-10 minutes if necessary to ensure complete dissolution.

  • Working Standard and Sample Preparation:

    • Prepare working standards by diluting the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve.

    • Accurately weigh the sample to be analyzed, dissolve it in a suitable solvent (ideally the mobile phase), and dilute as necessary to bring the analyte concentration within the calibration range.

    • Filter all standard and sample solutions through a 0.45 µm syringe filter before injection to prevent column clogging.

3. HPLC Operating Conditions

The following table summarizes a typical set of starting conditions for the analysis. These may require optimization depending on the specific HPLC system and column used.

ParameterRecommended Condition
Stationary Phase C18 bonded silica, 5 µm (e.g., 4.6 x 250 mm)[8]
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (e.g., 40:60 v/v)[3][8]
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min[3]
Column Temperature 25 °C (or ambient)[8][9]
Detection Wavelength UV at 254 nm or 272 nm[3][8]
Injection Volume 10 - 20 µL[8]
Run Time ~10 minutes (adjust as needed for elution)

Data Presentation

The performance of the method should be evaluated based on several key parameters, summarized in the table below.

ParameterExpected ResultDescription
Retention Time (tR) Consistent for replicate injectionsThe time taken for the analyte to elute from the column.
Tailing Factor (Tf) 0.9 - 1.5Measures peak symmetry. A value of 1 indicates a perfectly symmetrical peak.
Theoretical Plates (N) > 2000Indicates the efficiency of the column in separating the analyte.
Linearity (R²) ≥ 0.999Assessed by injecting a series of standards and plotting peak area vs. concentration.[9]
Precision (%RSD) ≤ 2.0%The closeness of agreement between a series of measurements from multiple injections.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical protocol, from preparation to data analysis.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing A Mobile Phase (ACN/Acidified Water) B Standard & Sample Solutions C Filter Samples (0.45 µm) B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection (254 nm) E->F G Chromatogram Generation F->G H Peak Integration & Quantification G->H I Generate Report H->I

References

Application Notes and Protocols for a Stability-Indicating HPLC Method for Bumetanide and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bumetanide (B1668049) is a potent loop diuretic used in the treatment of edema associated with congestive heart failure, and renal and hepatic disease. To ensure the safety and efficacy of pharmaceutical formulations, it is crucial to develop and validate a stability-indicating analytical method capable of separating the active pharmaceutical ingredient (API) from its impurities and degradation products. This document provides a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of bumetanide and its process-related impurities and degradation products.

The method is designed to be specific, accurate, precise, and robust, in accordance with the International Council for Harmonisation (ICH) guidelines. Forced degradation studies are integral to this method development, as they help to identify potential degradation pathways and ensure the method's ability to resolve bumetanide from any degradants that may form under various stress conditions.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) system with a UV detector is employed for this method.

Table 1: Chromatographic Conditions

ParameterRecommended Conditions
Column Discovery C18 (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase 0.1% o-phthalaldehyde (B127526) and Acetonitrile (50:50 v/v)[1][2][3]
Flow Rate 1.0 mL/min[1][2][3]
Detection Wavelength 254 nm[1][2]
Injection Volume 20 µL
Column Temperature 50 °C[1]
Run Time As required for complete elution of all impurities

2. Preparation of Solutions

  • Diluent: A mixture of the mobile phase components is typically used as the diluent.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of bumetanide working standard in the diluent to obtain a known concentration (e.g., 0.5 mg/mL).[1] Further dilutions can be made to prepare working standard solutions.

  • Sample Solution Preparation: For solid dosage forms, weigh and finely powder a number of tablets. Transfer a quantity of powder equivalent to a specific amount of bumetanide into a volumetric flask, add diluent, sonicate to dissolve, and dilute to the mark.[4] Filter the solution through a 0.45 µm membrane filter before injection.

3. Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the HPLC method.[5] The stress conditions are designed to generate potential degradation products.

  • Acid Degradation: Treat the bumetanide solution with 2N HCl and heat at 60°C for 30 minutes.[2] Cool and neutralize with 2N NaOH.

  • Base Degradation: Treat the bumetanide solution with 2N NaOH and heat at 60°C for 30 minutes. Cool and neutralize with 2N HCl.

  • Oxidative Degradation: Treat the bumetanide solution with 20% hydrogen peroxide (H₂O₂) at room temperature for a specified period.[2]

  • Thermal Degradation: Expose the solid drug substance or a solution to dry heat at 105°C for 6 hours.[2]

  • Photolytic Degradation: Expose the drug substance or solution to UV light (200 watt-hour/m²) and cool white fluorescent light (1.2 million lux-hours) in a photostability chamber.[2]

Following exposure to the stress conditions, the solutions are diluted to a suitable concentration and analyzed by the HPLC method. The chromatograms are evaluated for the separation of the main bumetanide peak from any degradation product peaks.

Data Presentation

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Areas ≤ 2.0% (for replicate injections)

Table 3: Known Impurities of Bumetanide

Impurity NameStructureCAS Number
Bumetanide EP Impurity A3-amino-5-(aminosulfonyl)-4-phenoxybenzoic acid28328-53-2[6][7]
Bumetanide EP Impurity B3-amino-4-phenoxy-5-sulfamoylbenzoic acid28328-54-3[6][7]
Bumetanide EP Impurity CButyl 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoate32643-00-8[6][7]
Bumetanide EP Impurity D3-(Dibutylamino)-4-phenoxy-5-sulfamoylbenzoic acid153012-65-8[6][7]

Table 4: Summary of Forced Degradation Results

Stress Condition% Degradation of BumetanideNumber of Degradation PeaksResolution (Rs) between Bumetanide and Closest Degradant
Acidic (2N HCl, 60°C, 30 min)Data from experimentData from experimentData from experiment
Basic (2N NaOH, 60°C, 30 min)Data from experimentData from experimentData from experiment
Oxidative (20% H₂O₂, RT)Data from experimentData from experimentData from experiment
Thermal (105°C, 6 h)Data from experimentData from experimentData from experiment
PhotolyticData from experimentData from experimentData from experiment

Method Validation

The developed HPLC method should be validated according to ICH guidelines, including the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[1] This is demonstrated through forced degradation studies and analysis of placebo samples.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte.[2] A typical linearity range for bumetanide and its impurities is 0.315-1.875 µg/mL.[1][3]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[2] This is often determined by recovery studies at different concentration levels (e.g., 50%, 100%, 150%).[2]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[2]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[2]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2]

Visualizations

Stability_Indicating_HPLC_Method_Workflow A Method Development (Literature Survey & Initial Trials) B Selection of Chromatographic Conditions (Column, Mobile Phase, etc.) A->B D Sample Preparation (Standard & Sample) B->D C Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) E HPLC Analysis C->E D->E F Method Optimization (Peak Purity & Resolution) E->F F->B Re-optimize G Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision, etc.) F->G Optimized H Routine Analysis & Stability Studies G->H

Caption: Experimental workflow for developing a stability-indicating HPLC method.

Logical_Relationship_of_Method_Development cluster_0 Core Objective cluster_1 Key Inputs cluster_2 Process A Stability-Indicating Method B Bumetanide API & Formulation D Forced Degradation B->D E HPLC Method Development B->E C Known Impurities & Degradants C->E D->C Generates F Method Validation E->F F->A Achieves

Caption: Logical relationship in stability-indicating method development.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution with Sodium Phenoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions in organic synthesis, enabling the formation of carbon-heteroatom bonds on aromatic rings. The substitution of an aryl halide with a phenoxide is a key transformation for the synthesis of diaryl ethers, a structural motif present in numerous pharmaceuticals, natural products, and advanced materials. This document provides detailed protocols for two primary methods involving sodium phenoxide as the nucleophile: the classical SNAr reaction with activated aryl halides and the copper-catalyzed Ullmann condensation for less reactive aryl halides.

Data Presentation

The following tables summarize quantitative data for the synthesis of diaryl ethers using sodium phenoxide under different catalytic systems and with various substrates.

Table 1: Copper-Catalyzed Ullmann-Type Diaryl Ether Synthesis

Aryl HalidePhenol (B47542)Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
IodobenzenePhenolCuI (5)Picolinic Acid (10)K₃PO₄ (2)DMSO1101295
Bromobenzenep-CresolCuIPPh₃ (5)-K₂CO₃ (2)Toluene1102485
2-Bromonaphthalenep-CresolCuI (5)-K₂CO₃ (2)Toluene1002478
4-IodotoluenePhenolCuI (10)N,N-Dimethylglycine (10)K₃PO₄ (2)Acetonitrile802493
1-Bromo-4-nitrobenzenePhenolCuI (1)TMHD (10)Cs₂CO₃ (2)DMF602492

Data adapted from various sources.[1][2][3][4]

Table 2: SNAr Reaction of Activated Aryl Halides with Sodium Phenoxide

Activated Aryl HalidePhenolBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)
2,4-DinitrochlorobenzenePhenolNaH (1.2)THF254>95
1-Fluoro-4-nitrobenzenePhenolK₂CO₃ (2)DMF100690
Picryl Chloride (2,4,6-trinitrochlorobenzene)PhenolNaH (1.2)Dioxane252>98

Yields are approximate and can vary based on specific reaction conditions and purification methods.

Experimental Protocols

Protocol 1: Copper-Catalyzed Ullmann Condensation for Diaryl Ether Synthesis

This protocol describes a general procedure for the copper-catalyzed coupling of an aryl halide with a phenol.

Materials:

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (if solid, 1.0 mmol), phenol (1.2 mmol), CuI (9.5 mg, 0.05 mmol), picolinic acid (12.3 mg, 0.10 mmol), and K₃PO₄ (424 mg, 2.0 mmol).[2]

  • Seal the tube, evacuate, and backfill with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous DMSO (5 mL) via syringe. If the aryl halide is a liquid, add it at this stage (1.0 mmol).

  • Place the reaction vessel in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired diaryl ether.

Protocol 2: SNAr Reaction of an Activated Aryl Halide with Sodium Phenoxide

This protocol outlines the direct nucleophilic aromatic substitution of an activated aryl halide with sodium phenoxide.

Materials:

  • Phenol (1.2 mmol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.3 mmol)

  • Anhydrous tetrahydrofuran (B95107) (THF) (10 mL)

  • Activated aryl halide (e.g., 2,4-dinitrochlorobenzene) (1.0 mmol)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add phenol (113 mg, 1.2 mmol) and anhydrous THF (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (52 mg, 1.3 mmol) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases, indicating the formation of sodium phenoxide.

  • In a separate flask, dissolve the activated aryl halide (e.g., 2,4-dinitrochlorobenzene, 202.6 mg, 1.0 mmol) in anhydrous THF (5 mL).

  • Slowly add the solution of the activated aryl halide to the sodium phenoxide solution at room temperature.

  • Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Phenol, Base, Catalyst, and Ligand B Add Anhydrous Solvent A->B C Heat and Stir under Inert Atmosphere B->C D Cool and Dilute C->D E Filter D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Purify (Chromatography) G->H I I H->I Final Product reaction_mechanisms cluster_ullmann Ullmann Condensation Mechanism cluster_snar SNAr (Addition-Elimination) Mechanism U1 Cu(I) + Phenoxide -> Copper Phenoxide U2 Oxidative Addition of Aryl Halide U1->U2 U3 Cu(III) Intermediate U2->U3 U4 Reductive Elimination U3->U4 U4->U1 Regenerates Cu(I) Catalyst U5 Diaryl Ether Product U4->U5 S1 Nucleophilic Attack by Phenoxide on Activated Ring S2 Formation of Meisenheimer Complex (Resonance Stabilized) S1->S2 S3 Elimination of Leaving Group S2->S3 S4 Diaryl Ether Product (Aromaticity Restored) S3->S4

References

Application Notes and Protocols for the Catalytic Hydrogenation of 4-chloro-3-nitro-5-sulfamoylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the catalytic hydrogenation of the nitro group in 4-chloro-3-nitro-5-sulfamoylbenzoic acid to synthesize 3-amino-4-chloro-5-sulfamoylbenzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical compounds, notably the diuretic drug bumetanide.

Introduction

The reduction of aromatic nitro groups is a fundamental transformation in organic synthesis, providing a route to valuable amino-substituted aromatics. In the context of pharmaceutical development, the selective hydrogenation of this compound is a key process. The resulting product, 3-amino-4-chloro-5-sulfamoylbenzoic acid, serves as a crucial intermediate. Catalytic hydrogenation is the preferred industrial method for this conversion due to its high efficiency, selectivity, and cleaner reaction profile compared to stoichiometric reducing agents.

The choice of catalyst and reaction conditions is paramount to ensure the selective reduction of the nitro group without affecting other functional groups, particularly the chloro substituent, which is susceptible to hydrodehalogenation. Palladium on carbon (Pd/C) is a commonly employed catalyst for this transformation, offering excellent activity and selectivity.

Reaction Pathway and Mechanism

The catalytic hydrogenation of a nitroaromatic compound to an aniline (B41778) derivative is a complex process involving the transfer of six hydrogen atoms. The reaction proceeds on the surface of the metal catalyst through a series of intermediates, including nitroso and hydroxylamine (B1172632) species.

Reaction_Pathway Substrate This compound Intermediate1 Nitroso Intermediate Substrate->Intermediate1 + H2 (cat.) Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 + H2 (cat.) Product 3-amino-4-chloro-5-sulfamoylbenzoic acid Intermediate2->Product + H2 (cat.)

Caption: Generalized reaction pathway for the catalytic hydrogenation of the nitro group.

Comparative Data of Reaction Conditions

The successful catalytic hydrogenation of this compound is highly dependent on the reaction parameters. Below is a summary of typical conditions reported for the hydrogenation of structurally similar aromatic nitro compounds, which can serve as a starting point for optimization.

ParameterCondition 1 (Inferred from Bumetanide Synthesis)Condition 2 (Similar Nitrobenzoate Derivative)[1]Condition 3 (Inferred from Hydroxy Analogue)
Catalyst 10% Palladium on Carbon10% Palladium on CarbonPalladium on Carbon
Solvent Methanol (B129727)Ethyl AcetateWater (as a co-solvent)
Hydrogen Pressure 100 psiBalloon Pressure0.5 - 1.5 MPa
Temperature 40 - 45 °CRoom Temperature95 - 100 °C
Reaction Time Not Specified15 hoursNot Specified
Yield Not Specified78%Not Specified

Experimental Protocols

The following protocols are detailed methodologies for the catalytic hydrogenation of this compound. These protocols are based on established procedures for similar substrates and should be optimized for specific laboratory conditions and scales.

Protocol 1: Hydrogenation using Palladium on Carbon in Methanol

This protocol is adapted from procedures used in the synthesis of bumetanide, where the reduction of a similar nitro compound is a key step.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Pressurized hydrogenation vessel (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Celite® pad)

  • Rotary evaporator

Procedure:

  • Reactor Setup: In a suitable pressurized hydrogenation vessel, add this compound.

  • Solvent Addition: Add methanol to the vessel to dissolve the substrate. The concentration should be determined based on the solubility of the starting material and the volume of the reactor.

  • Catalyst Addition: Under a stream of nitrogen, carefully add the 10% Pd/C catalyst. The catalyst loading is typically 1-5% by weight of the substrate.

  • Purging: Seal the reactor and purge the system with nitrogen gas 3-5 times to remove any residual oxygen, followed by purging with hydrogen gas.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 100 psi). Heat the reaction mixture to the target temperature (e.g., 40-45 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction can also be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by carefully withdrawing aliquots from the reactor.

  • Work-up: Once the reaction is complete (cessation of hydrogen uptake or disappearance of starting material by TLC/HPLC), cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of methanol. Caution: The palladium catalyst can be pyrophoric upon exposure to air when dry. Keep the filter cake wet during and after filtration.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-amino-4-chloro-5-sulfamoylbenzoic acid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate.

Experimental_Workflow sub_sol Dissolve Substrate in Solvent add_cat Add Catalyst under N2 sub_sol->add_cat purge Purge Reactor with N2 then H2 add_cat->purge hydrogenate Pressurize with H2 and Heat purge->hydrogenate monitor Monitor Reaction Progress hydrogenate->monitor cool_vent Cool, Vent H2, Purge with N2 monitor->cool_vent filter Filter Catalyst cool_vent->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Recrystallization concentrate->purify

Caption: A typical experimental workflow for the catalytic hydrogenation.

Protocol 2: Hydrogenation using Palladium on Carbon in Ethyl Acetate

This protocol is based on the successful hydrogenation of a similar dinitroaromatic compound and may offer an alternative solvent system.[1]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethyl acetate

  • Hydrogen gas (supplied via a balloon)

  • Nitrogen gas (inert)

  • Round-bottom flask with a stirrer

  • Filtration apparatus (e.g., Celite® pad)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer, dissolve this compound in ethyl acetate.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process 2-3 times. Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Reaction Monitoring: Monitor the reaction for approximately 15 hours or until completion as determined by TLC or HPLC.

  • Work-up and Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with ethyl acetate.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 3-amino-4-chloro-5-sulfamoylbenzoic acid by column chromatography on silica (B1680970) gel or by recrystallization.

Safety Precautions

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, and all equipment must be properly grounded. Ensure there are no sources of ignition in the vicinity.

  • Palladium on Carbon Catalyst: Palladium on carbon is pyrophoric, especially when dry and exposed to air. Handle the catalyst in an inert atmosphere (e.g., under nitrogen or argon) whenever possible. The filter cake should be kept wet with solvent and disposed of properly.

  • Pressure Reactions: When using a pressurized hydrogenation vessel, ensure it is properly maintained and operated by trained personnel. Do not exceed the maximum pressure rating of the vessel.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling chemicals and conducting reactions.

Characterization of the Product

The identity and purity of the synthesized 3-amino-4-chloro-5-sulfamoylbenzoic acid should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., N-H stretches of the amino group, disappearance of the N-O stretches of the nitro group).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Logical Relationships in Process Optimization

Optimizing the catalytic hydrogenation of this compound involves considering the interplay of various factors to maximize yield and purity while minimizing side reactions.

Optimization_Factors Yield Yield & Purity Catalyst Catalyst Choice & Loading Catalyst->Yield Dehalogenation Side Reaction (Dehalogenation) Catalyst->Dehalogenation Solvent Solvent Solvent->Yield Pressure H2 Pressure Pressure->Yield Pressure->Dehalogenation Temp Temperature Temp->Yield Temp->Dehalogenation Time Reaction Time Time->Yield

Caption: Key factors influencing the outcome of the catalytic hydrogenation.

References

one-pot synthesis of bumetanide using 4-chloro-3-nitro-5-sulfamoylbenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a detailed protocol for the one-pot synthesis of Bumetanide (B1668049), a potent loop diuretic, utilizing derivatives of 4-chloro-3-nitro-5-sulfamoylbenzoic acid. This methodology is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences. The outlined procedure offers a streamlined approach to the synthesis of this critical therapeutic agent.

Introduction

Bumetanide, with the chemical name 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid, is a loop diuretic used to treat edema associated with heart failure, liver failure, and kidney problems.[1][2] Traditional synthesis methods often involve multiple steps. This application note details a more efficient one-pot synthesis process starting from a key intermediate, 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid, which is readily derived from this compound. The one-pot approach involves the reduction of the nitro group followed by reductive amination in a single reaction vessel, simplifying the procedure and potentially increasing overall efficiency.[3][4]

Quantitative Data Summary

The following table summarizes the quantitative data reported for the synthesis of Bumetanide from a closely related intermediate, 3-amino-4-phenoxy-5-sulfonamide benzoic acid, which is formed in-situ during the one-pot reaction.

ParameterValueReference
Starting Material3-amino-4-phenoxy-5-sulfonamide benzoic acid (0.1 mol)[5]
CatalystFerric chloride and Boron trifluoride diethyl etherate[5][6]
Solventn-Butanol[5][6]
Reaction Time6 hours[5]
Yield95.8%[5]
Purity99.4%[5]

Experimental Protocols

This section provides a detailed methodology for the key experiments in the synthesis of Bumetanide.

Protocol 1: Synthesis of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid

The initial step involves a nucleophilic aromatic substitution reaction where this compound is reacted with sodium phenoxide to yield 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid.[7]

Materials:

  • This compound

  • Sodium phenoxide

  • Appropriate solvent (e.g., Dimethylformamide - DMF)

Procedure:

  • Dissolve this compound in the chosen solvent in a reaction vessel.

  • Add sodium phenoxide to the solution.

  • Heat the reaction mixture under controlled temperature and stirring for a sufficient time to ensure complete reaction.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and perform an appropriate work-up, such as acidification and extraction, to isolate the 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid product.

  • Purify the product by recrystallization if necessary.

Protocol 2: One-Pot Synthesis of Bumetanide

This protocol describes the one-pot conversion of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid to Bumetanide through reduction and reductive amination.[4]

Materials:

  • 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid (25g, 0.0811 moles)

  • Butyraldehyde (29.2g, 0.4052 moles)

  • 10% Palladium on carbon (50% moisture, 5.0 g)

  • Methanol (250.0 ml)

  • Nitrogen gas

  • Hydrogen gas

  • n-hexane

Equipment:

  • Autoclave apparatus

Procedure:

  • In an autoclave apparatus, add Methanol (250.0 ml), 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid (25g, 0.0811 moles), Butyraldehyde (29.2g, 0.4052 moles), and 5.0 g of 10% palladium on carbon (50% moisture).

  • Flush the autoclave twice with Nitrogen gas and then with Hydrogen gas.

  • Maintain a hydrogen pressure of 100 psi and a temperature of 40-45°C during the reaction.

  • Monitor the reaction progress by TLC and LC-MS. The reaction is expected to take approximately 6.0 hours.

  • Once the starting material is consumed (as indicated by TLC), stop the hydrogen gas flow.

  • Filter the catalyst from the reaction mixture.

  • Concentrate the filtrate to a minimum volume.

  • Add a sufficient amount of n-hexane to the concentrated filtrate, stir, and then filter to precipitate the Bumetanide product.

  • Further purification can be achieved by recrystallization.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow of the one-pot synthesis of Bumetanide.

G cluster_prep Starting Material Preparation cluster_onepot One-Pot Synthesis cluster_workup Product Isolation A 4-chloro-3-nitro-5- sulfamoylbenzoic acid C Nucleophilic Aromatic Substitution A->C B Sodium Phenoxide B->C D 3-nitro-4-phenoxy-5- sulfamoylbenzoic acid C->D Formation of Intermediate E 3-nitro-4-phenoxy-5- sulfamoylbenzoic acid G One-Pot Reaction (Reduction & Reductive Amination) E->G F Butyraldehyde, H2, Pd/C F->G H Bumetanide G->H Product Formation I Filtration of Catalyst H->I J Concentration I->J K Precipitation with n-hexane J->K L Purified Bumetanide K->L

Caption: Workflow for the synthesis of Bumetanide.

Signaling Pathway Analogy in Synthesis

While not a biological signaling pathway, the synthetic route can be visualized as a chemical transformation pathway.

SynthesisPathway start 4-chloro-3-nitro-5- sulfamoylbenzoic acid intermediate1 3-nitro-4-phenoxy-5- sulfamoylbenzoic acid start->intermediate1 Phenoxylation intermediate2 3-amino-4-phenoxy-5- sulfamoylbenzoic acid (in-situ) intermediate1->intermediate2 Nitro Reduction end Bumetanide intermediate2->end Reductive Amination

References

Application Notes and Protocols for the Characterization of 4-chloro-3-nitro-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 4-chloro-3-nitro-5-sulfamoylbenzoic acid. This compound is a key intermediate in the synthesis of pharmaceuticals, such as the diuretic bumetanide, and a potential impurity in drug formulations. Accurate and robust analytical methods are therefore essential for quality control and regulatory compliance.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying the amount of this compound in various samples. Reversed-phase HPLC is the most common approach.

Data Presentation: HPLC Methods
ParameterMethod 1Method 2 (MS-Compatible)
Stationary Phase Newcrom R1C18, 3 µm particles (for UPLC)
Mobile Phase Acetonitrile (B52724), Water, and Phosphoric AcidAcetonitrile, Water, and Formic Acid[1]
Flow Rate 1.0 mL/minVariable (optimized for UPLC)
Detection UV-VisUV-Vis and/or Mass Spectrometry
Application Purity assessment, preparative separationPharmacokinetic studies, impurity profiling[1]
Experimental Protocol: HPLC Analysis

This protocol outlines a general procedure for the analysis of this compound using HPLC.

1. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 100 µg/mL.

  • Sample Solution: Prepare the sample to be analyzed at a similar concentration in the same diluent as the standard solution.

2. Chromatographic Conditions:

  • Column: Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column).

  • Mobile Phase: A mixture of acetonitrile and water containing 0.1% phosphoric acid (for non-MS applications) or 0.1% formic acid (for MS-compatible applications)[1]. The ratio of acetonitrile to water should be optimized to achieve adequate retention and separation. A common starting point is 50:50 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically around 230-280 nm).

  • Injection Volume: 10 µL.

3. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the retention time and peak area.

  • Inject the sample solution and record the retention time and peak area.

  • The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks. The concentration can be quantified by comparing the peak area of the sample to that of the standard.

4. System Suitability:

  • Perform at least five replicate injections of the standard solution.

  • The relative standard deviation (RSD) of the peak area should be less than 2.0%.

  • The tailing factor for the analyte peak should be between 0.8 and 1.5.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solution Equilibrate Equilibrate System Prep_Standard->Equilibrate Prep_Sample Prepare Sample Solution Prep_Sample->Equilibrate Inject_Standard Inject Standard Equilibrate->Inject_Standard Record_Data Record Retention Time & Peak Area Inject_Standard->Record_Data Inject_Sample Inject Sample Inject_Sample->Record_Data Calculate Calculate Purity/ Concentration Record_Data->Calculate

Caption: A typical workflow for HPLC analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the structural confirmation of this compound and for identifying related impurities. It is often coupled with HPLC (LC-MS).

Data Presentation: Mass Spectrometry
ParameterValue
Molecular Formula C₇H₅ClN₂O₆S
Molecular Weight 280.64 g/mol
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Precursor Ion (Positive) [M+H]⁺
Precursor Ion (Negative) [M-H]⁻
Experimental Protocol: Mass Spectrometry

This protocol describes a general method for the analysis of this compound by LC-MS.

1. Sample Preparation:

  • Prepare a solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1-10 µg/mL.

2. LC-MS Conditions:

  • LC System: A UPLC or HPLC system capable of delivering a gradient.

  • Column: A suitable C18 column.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the compound, and then return to the initial conditions to re-equilibrate the column.

  • Flow Rate: 0.2-0.5 mL/min.

  • MS System: A mass spectrometer equipped with an ESI source.

  • Ionization Mode: ESI in both positive and negative ion modes.

  • Scan Range: m/z 50-500.

3. Data Acquisition and Analysis:

  • Acquire full scan mass spectra to identify the precursor ions ([M+H]⁺ and [M-H]⁻).

  • Perform tandem MS (MS/MS) on the precursor ions to obtain fragmentation patterns for structural confirmation.

MS_Workflow Sample_Prep Sample Preparation (1-10 µg/mL in MeOH/ACN) LC_Separation LC Separation (C18 column, gradient elution) Sample_Prep->LC_Separation ESI Electrospray Ionization (Positive & Negative Modes) LC_Separation->ESI Mass_Analyzer Mass Analyzer (Full Scan & MS/MS) ESI->Mass_Analyzer Data_Analysis Data Analysis (Identify Precursor & Fragments) Mass_Analyzer->Data_Analysis

Caption: Workflow for LC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Data Presentation: NMR Spectroscopy
NucleusExpected Chemical Shifts (ppm)Multiplicity
¹H NMR ~8.0 - 8.5Aromatic protons
~7.5 - 8.0Sulfamoyl protons (broad)
~13.0Carboxylic acid proton (broad)
¹³C NMR ~165Carboxylic acid carbon
~120 - 150Aromatic carbons

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and instrument used.

Experimental Protocol: NMR Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

2. NMR Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments: Acquire ¹H NMR and ¹³C NMR spectra. Other experiments such as DEPT, COSY, HSQC, and HMBC can be performed for more detailed structural analysis.

  • Parameters: Use standard acquisition parameters for each experiment. The number of scans will depend on the sample concentration.

3. Data Processing and Interpretation:

  • Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

NMR_Logic cluster_sample Sample cluster_analysis NMR Analysis cluster_data Structural Information Molecule 4-chloro-3-nitro-5- sulfamoylbenzoic acid H1_NMR ¹H NMR Molecule->H1_NMR C13_NMR ¹³C NMR Molecule->C13_NMR Proton_Env Proton Environments H1_NMR->Proton_Env Carbon_Backbone Carbon Skeleton C13_NMR->Carbon_Backbone

Caption: Logical relationship in NMR analysis.

Other Analytical Techniques

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Data Presentation: FTIR

Wavenumber (cm⁻¹)Functional Group Assignment
3400-3200N-H stretching (sulfonamide)
3100-3000Aromatic C-H stretching
2800-2500O-H stretching (carboxylic acid)
1700-1680C=O stretching (carboxylic acid)
1550-1500, 1350-1300N-O stretching (nitro group)
1350-1300, 1180-1160S=O stretching (sulfonamide)
800-700C-Cl stretching

Experimental Protocol: FTIR

  • Prepare the sample as a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Thermogravimetric Analysis (TGA)

TGA provides information about the thermal stability and decomposition of the compound.

Data Presentation: TGA

ParameterExpected Value
Decomposition Onset > 200 °C

Experimental Protocol: TGA

  • Place a small amount of the sample (5-10 mg) in a TGA pan.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min).

  • Record the mass loss as a function of temperature.

Elemental Analysis

Elemental analysis determines the percentage composition of elements (C, H, N, S) in the compound, which is crucial for confirming the empirical formula.

Data Presentation: Elemental Analysis

ElementTheoretical (%)Experimental (%)
Carbon (C) 29.96Within ±0.4% of theoretical
Hydrogen (H) 1.80Within ±0.4% of theoretical
Nitrogen (N) 9.98Within ±0.4% of theoretical
Sulfur (S) 11.43Within ±0.4% of theoretical

Experimental Protocol: Elemental Analysis

  • A small, accurately weighed amount of the pure, dry sample is subjected to combustion in a stream of oxygen.

  • The resulting combustion gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a suitable detector (e.g., thermal conductivity detector).

  • The percentage of each element is calculated from the amount of gas produced.

References

Application Note: Monitoring the Synthesis of Bumetanide by TLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bumetanide (B1668049) (3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid) is a potent loop diuretic used in the treatment of edema associated with heart, liver, and kidney disease.[1] The chemical synthesis of bumetanide involves multiple steps, starting from precursors like 4-chlorobenzoic acid.[2][3] Efficient and accurate monitoring of the reaction progress is critical to ensure high yield, purity, and control over process-related impurities.[4] This application note provides detailed protocols for monitoring bumetanide synthesis using two common analytical techniques: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). TLC offers a rapid, qualitative assessment of the reaction mixture, while LC-MS provides quantitative analysis with high sensitivity and specificity.[5][6]

Bumetanide Synthesis Pathway

The synthesis of bumetanide can be achieved through various routes. A common pathway starts with 4-chlorobenzoic acid and proceeds through several key intermediates.[2] Monitoring the conversion of these intermediates to the final product is crucial for process optimization.

G cluster_synthesis Bumetanide Synthesis Pathway A 4-Chlorobenzoic Acid B 4-Chloro-3-chlorosulfonyl -5-nitrobenzoic Acid A->B 1. Chlorosulfonic Acid 2. Nitric Acid C 5-Aminosulfonyl-4-chloro -3-nitrobenzoic Acid B->C Ammonia D 5-Aminosulfonyl-3-nitro -4-phenoxybenzoic Acid C->D Sodium Phenolate E 3-Amino-5-aminosulfonyl -4-phenoxybenzoic Acid D->E Reduction (e.g., H2, Pd/C) F Bumetanide E->F Reductive Amination (Butyraldehyde)

A multi-step synthesis pathway for Bumetanide.[2]

Thin-Layer Chromatography (TLC) Monitoring

TLC is an invaluable tool for rapid, real-time monitoring of chemical reactions. It allows for the simultaneous visualization of starting materials, intermediates, and the final product, helping to determine the reaction's endpoint.

Experimental Workflow for TLC Analysis

cluster_tlc TLC Monitoring Workflow arrow arrow prep Sample Preparation (Dilute reaction aliquot) spot Spot Sample & Standards on TLC Plate prep->spot develop Develop Plate in TLC Chamber spot->develop dry Dry the Plate develop->dry visualize Visualize Spots (e.g., UV Lamp @ 254 nm) dry->visualize analyze Analyze Chromatogram (Calculate Rf values) visualize->analyze cluster_lcms LC-MS Monitoring Workflow arrow arrow prep Sample Preparation (Dilute, filter aliquot) inject Inject Sample into HPLC System prep->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Ionization (Electrospray - ESI) separate->ionize detect Mass Detection (Quadrupole Analyzer) ionize->detect analyze Data Analysis (Peak integration, Mass confirmation) detect->analyze

References

Application Notes and Protocols for the Purification of 4-Chloro-3-Nitro-5-Sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 4-chloro-3-nitro-5-sulfamoylbenzoic acid (CAS No. 22892-96-2), a key intermediate in the synthesis of pharmaceuticals such as the diuretic bumetanide. The primary purification methods discussed are recrystallization and preparative high-performance liquid chromatography (HPLC).

Introduction

This compound is a substituted aromatic carboxylic acid. Its purification is crucial to ensure the quality and purity of the final active pharmaceutical ingredient (API). Common impurities may include unreacted starting materials, by-products from side reactions, or degradation products. This guide outlines two effective methods for its purification: recrystallization, a robust and scalable technique for crystalline solids, and preparative HPLC, a high-resolution method suitable for achieving very high purity.

Purification Methods

Two primary methods for the purification of this compound are detailed below. The choice of method will depend on the initial purity of the material, the desired final purity, and the scale of the purification.

Recrystallization

Recrystallization is a widely used technique for the purification of solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a suitable solvent or solvent system at different temperatures. For this compound, a mixed solvent system of ethanol (B145695) and water is effective.

Experimental Protocol: Recrystallization from Ethanol/Water

  • Dissolution: In a suitable flask, suspend the crude this compound in a minimum volume of hot 95% ethanol (approximately 5-10 mL per gram of crude material) with stirring. Heat the mixture to near boiling to facilitate dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution to remove them. This step should be done quickly to prevent premature crystallization.

  • Induce Crystallization: To the hot, clear solution, add hot water dropwise with continuous stirring until the solution becomes faintly turbid (cloudy). This indicates that the saturation point has been reached.

  • Crystal Formation: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold ethanol-water (1:1 v/v) to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals in a vacuum oven at 50-60 °C to a constant weight.

Data Presentation: Recrystallization

ParameterValue/RangeNotes
Solvent System Ethanol/WaterA mixed solvent system provides good solubility at high temperatures and poor solubility at low temperatures.
Initial Purity ~95%Purity can be assessed by HPLC.
Solvent Ratio (Ethanol:Water) Approximately 2:1 to 1:1 (v/v)The exact ratio will depend on the initial purity of the crude material.
Temperature (Dissolution) 75-80 °CNear the boiling point of the solvent mixture.
Temperature (Crystallization) Room temperature followed by 0-5 °CSlow cooling is crucial for high purity.
Expected Yield 80-90%Yield is dependent on the initial purity and careful execution of the protocol.
Final Purity >99%Purity can be confirmed by HPLC analysis.

Recrystallization_Workflow start Crude Product dissolve Dissolve in Hot Ethanol start->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter add_water Add Hot Water to Turbidity hot_filter->add_water cool_slowly Slow Cooling to Room Temperature add_water->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry under Vacuum wash->dry end Pure Product dry->end

Caption: Workflow for the purification of this compound by preparative HPLC.

Common Impurities and their Removal

The primary impurities in this compound are typically related to its synthesis. These may include:

  • Starting materials: Unreacted 4-chlorobenzoic acid.

  • Isomeric byproducts: Other isomers formed during the nitration or sulfonation steps.

  • Hydrolysis products: Hydrolysis of the sulfamoyl group.

Both recrystallization and preparative HPLC are effective at removing these types of impurities. Recrystallization is particularly good at removing impurities with significantly different solubility profiles, while preparative HPLC excels at separating closely related structural isomers.

Conclusion

The choice between recrystallization and preparative HPLC for the purification of this compound depends on the specific requirements of the research or drug development process. Recrystallization is a cost-effective and scalable method for achieving good purity. Preparative HPLC offers higher resolution and can achieve very high levels of purity, making it suitable for the preparation of analytical standards or for challenging separations. The protocols and data provided in these application notes serve as a detailed guide for researchers to effectively purify this important pharmaceutical intermediate.

Application Notes and Protocols for the Scaled-Up Synthesis of Bumetanide from 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bumetanide (B1668049), a potent loop diuretic, is a critical therapeutic agent for managing edema associated with congestive heart failure, liver cirrhosis, and renal disease. Its synthesis on an industrial scale requires robust, efficient, and safe protocols. A common and efficient synthetic route proceeds through the key intermediate, 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid. This document provides detailed application notes and protocols for the key transformations in the scaled-up synthesis of bumetanide from this intermediate, focusing on process optimization, safety considerations, and quality control.

The synthetic pathway involves two primary stages: the reduction of the nitro group of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid to an amino group, followed by the N-alkylation of the resulting 3-amino-4-phenoxy-5-sulfamoylbenzoic acid to introduce the n-butyl group. This document will explore different methodologies for these steps, providing comparative data to aid in the selection of the most suitable process for a given manufacturing environment.

Synthetic Workflow Overview

The overall transformation from the nitro intermediate to the final bumetanide active pharmaceutical ingredient (API) is illustrated below. This workflow highlights the two key chemical conversion steps that are critical for process scale-up.

Bumetanide Synthesis Workflow Nitro_Intermediate 3-Nitro-4-phenoxy- 5-sulfamoylbenzoic Acid Amino_Intermediate 3-Amino-4-phenoxy- 5-sulfamoylbenzoic Acid Nitro_Intermediate->Amino_Intermediate Step 1: Nitro Group Reduction Bumetanide_Crude Crude Bumetanide Amino_Intermediate->Bumetanide_Crude Step 2: N-Alkylation Bumetanide_API Purified Bumetanide API Bumetanide_Crude->Bumetanide_API Purification/ Crystallization

Caption: Overall workflow for the synthesis of Bumetanide.

Step 1: Reduction of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid

The reduction of the nitro group to a primary amine is a crucial step. Catalytic hydrogenation is the most common and scalable method for this transformation.

Experimental Protocol: Catalytic Hydrogenation

This protocol is based on established laboratory procedures and can be adapted for larger-scale production with appropriate engineering controls.

Materials:

  • 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid

  • Palladium on Carbon (5-10% Pd/C, 50% wet)

  • Solvent (e.g., Methanol, Ethanol)

  • Hydrogen Gas

  • Inert Gas (e.g., Nitrogen)

  • Filter Aid (e.g., Celite®)

Equipment:

  • Appropriately sized hydrogenation reactor (e.g., Parr hydrogenator for lab scale, glass-lined or stainless steel reactor for pilot and production scale) equipped with agitation, temperature control, and gas inlet/outlet.

  • Filtration apparatus

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen) to remove any oxygen.

  • Charging: Charge the reactor with 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid and the solvent (e.g., methanol). The typical substrate concentration is in the range of 5-15% w/v.

  • Catalyst Addition: Under an inert atmosphere, carefully add the 5-10% Pd/C catalyst. The catalyst loading is typically 1-5% by weight relative to the starting material.

  • Inerting and Hydrogenation: Seal the reactor and purge the headspace multiple times with inert gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Reaction: Begin agitation and heat the reaction mixture to the target temperature (e.g., 25-50°C). Monitor the reaction progress by monitoring hydrogen uptake or by in-process analysis (e.g., HPLC, TLC) of reaction samples.

  • Completion and Catalyst Removal: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with an inert gas. The catalyst is pyrophoric and must be handled with care. Filter the reaction mixture through a bed of filter aid (e.g., Celite®) under an inert atmosphere to remove the catalyst.

  • Isolation: The filtrate containing the 3-amino-4-phenoxy-5-sulfamoylbenzoic acid can be used directly in the next step or concentrated to isolate the product.

Data Summary for Nitro Group Reduction
ParameterRecommended Range/ValueNotes
Catalyst 5-10% Palladium on Carbon (Pd/C)A standard and efficient catalyst for nitro group reductions.
Catalyst Loading 1-5% w/w of starting materialHigher loading can increase reaction rate but also cost.
Solvent Methanol, Ethanol (B145695)Chosen for good solubility of the starting material and product.
Hydrogen Pressure 50-100 psiHigher pressure can accelerate the reaction.
Temperature 25-50°CThe reaction is exothermic; temperature control is crucial.
Reaction Time 2-8 hoursDependent on scale, catalyst loading, pressure, and temperature.
Typical Yield >95%This reaction is generally high-yielding.

Step 2: N-Alkylation of 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid

This step introduces the n-butylamino side chain to form bumetanide. Two primary methods are prevalent: a one-pot reductive amination starting from the nitro intermediate and a direct alkylation of the amino intermediate.

Method A: One-Pot Reductive Amination from 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid

This method combines the nitro reduction and N-alkylation in a single step, offering process intensification benefits.

One_Pot_Reductive_Amination Nitro_Intermediate 3-Nitro-4-phenoxy- 5-sulfamoylbenzoic Acid Bumetanide Bumetanide Nitro_Intermediate->Bumetanide One-Pot Reaction Reagents Butyraldehyde, Pd/C, H₂

Caption: One-pot reductive amination workflow.

Materials:

  • 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid

  • Butyraldehyde

  • 10% Palladium on Carbon (Pd/C, 50% wet)

  • Methanol

  • Hydrogen Gas

  • Nitrogen Gas

Equipment:

  • High-pressure reactor (autoclave) with agitation, temperature control, and gas handling capabilities.

Procedure:

  • Reactor Charging: In an autoclave, charge methanol, 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid, butyraldehyde, and 10% Pd/C.

  • Inerting: Flush the autoclave with nitrogen twice, followed by hydrogen gas.

  • Reaction Conditions: Maintain a hydrogen pressure of 100 psi and a temperature of 40-45°C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically around 6 hours).

  • Work-up: Stop the hydrogen supply, cool the reactor to room temperature, and filter the catalyst under a nitrogen blanket.

  • Isolation: Concentrate the filtrate to a minimum volume. Add n-hexane to the resulting semi-solid mass, stir, cool to below 10°C, and filter to obtain bumetanide as a white crystalline solid.[1]

ParameterValueReference
Yield 90%[1]
Reaction Time 6 hours[1]
Temperature 40-45°C[1]
Pressure 100 psi[1]
Method B: Direct Alkylation of 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid with n-Butanol

This method involves the direct reaction of the amino intermediate with n-butanol in the presence of a Lewis acid catalyst.

Direct_Alkylation Amino_Intermediate 3-Amino-4-phenoxy- 5-sulfamoylbenzoic Acid Bumetanide Bumetanide Amino_Intermediate->Bumetanide Direct Alkylation Reagents n-Butanol, Lewis Acid Catalyst

Caption: Direct alkylation of the amino intermediate.

Materials:

  • 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid

  • n-Butanol

  • Lewis Acid Catalyst (e.g., Ferric chloride, Boron trifluoride etherate)

  • Sodium Hydroxide (B78521) Solution

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Activated Carbon

Equipment:

  • Glass-lined or stainless steel reactor with agitation, temperature control, and a distillation setup.

Procedure:

  • Reaction Setup: Add 3-amino-4-phenoxy-5-sulfamoylbenzoic acid and n-butanol to the reactor and stir at room temperature.

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., a mixture of ferric chloride and boron trifluoride etherate).

  • Reaction: The reaction proceeds for 2-10 hours.

  • Work-up: After the reaction is complete, distill off most of the n-butanol. Add a 2M sodium hydroxide solution and ethanol and reflux for 30 minutes.

  • pH Adjustment and Isolation: Adjust the pH to 8-8.2 with concentrated hydrochloric acid, cool, and filter. The filter cake is redissolved in water, treated with activated carbon, and filtered. The sodium salt is precipitated upon cooling and filtered.

  • Final Product Precipitation: The sodium salt is redissolved in water, and the pH is adjusted to 2-3 with concentrated hydrochloric acid to precipitate the bumetanide product. The product is then filtered, washed, and dried.[2]

CatalystMolar Ratio (Substrate:Catalyst)Reaction Time (hours)Yield (%)Purity (%)Reference
Ferric chloride & Boron trifluoride etherate1:0.05 (each)695.899.4[2]
Stannic chloride1:0.1686.299.4[3]
Boron trifluoride etherate1:0.1676.899.5[3]
Ferric chloride1:0.1664.599.6[3]

Purification and Crystallization

The final step in the synthesis is the purification of the crude bumetanide to meet pharmaceutical-grade specifications. Crystallization is a critical unit operation that not only purifies the product but also determines its physical properties, such as crystal form (polymorphism), which can impact bioavailability.

Protocol for Crystallization of Bumetanide

A recent patent describes a method to obtain a specific crystalline form of bumetanide.[4]

Materials:

Procedure:

  • Dissolution: Add 10g of crude bumetanide to 80 mL of acetonitrile in a reaction vessel.

  • Heating: Heat the mixture to reflux until the bumetanide is completely dissolved.

  • Crystallization: Slowly add 80 mL of water to the solution and then cool to 10-15°C to induce crystallization.

  • Maturation: Maintain the slurry at 10-15°C with stirring for 2 hours.

  • Isolation and Drying: Filter the crystals and dry them to obtain the final product. The reported yield for this recrystallization step is 98%.[4]

Scale-Up Considerations

Transitioning from laboratory-scale synthesis to industrial production presents several challenges that must be addressed to ensure a safe, efficient, and reproducible process.

  • Heat Management: Both the nitro reduction and the N-alkylation reactions can be exothermic. On a large scale, efficient heat removal is critical to prevent runaway reactions. The use of jacketed reactors with precise temperature control is essential. The rate of reagent addition may also need to be controlled to manage the heat evolution.

  • Mixing: Efficient mixing is crucial to ensure homogeneity and consistent reaction rates, especially in heterogeneous reactions like catalytic hydrogenation. The design of the agitator and the mixing speed should be optimized for the specific reactor geometry and reaction mixture properties.

  • Safety:

    • Catalyst Handling: Palladium on carbon is pyrophoric when dry and should be handled under an inert atmosphere. Proper procedures for catalyst filtration and disposal are necessary.

    • Reagent Hazards: Butyraldehyde is flammable and an irritant. Boron trifluoride etherate is corrosive and reacts with moisture. Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems) must be used.

    • Hydrogen Safety: Hydrogen is highly flammable and forms explosive mixtures with air. The hydrogenation reactor and associated equipment must be designed and operated to handle hydrogen safely.

  • In-Process Controls (IPCs): For large-scale production, relying solely on TLC for reaction monitoring is not sufficient. Implementing robust in-process analytical methods is crucial for real-time process control.

    • HPLC: High-Performance Liquid Chromatography is a powerful tool for monitoring the disappearance of starting materials and the formation of products and impurities.

    • Spectroscopic Techniques: Techniques like Near-Infrared (NIR) or Raman spectroscopy can potentially be used for real-time, in-situ monitoring of the reaction progress without the need for sampling.

  • Crystallization Control: On a large scale, controlling the cooling rate, agitation, and solvent composition is critical for obtaining the desired crystal form and particle size distribution of the final API. Seeding strategies may be necessary to ensure batch-to-batch consistency.

Conclusion

The synthesis of bumetanide from its 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid intermediate can be efficiently scaled up using either a one-pot reductive amination or a two-step reduction followed by direct alkylation. The one-pot method offers process simplification, while the direct alkylation provides more flexibility in optimizing the individual steps. The choice of Lewis acid catalyst in the direct alkylation method significantly impacts the yield, with a combination of ferric chloride and boron trifluoride etherate showing the most promising results in the cited literature. Careful control of reaction parameters, robust in-process monitoring, and a well-designed crystallization process are essential for the safe and consistent production of high-quality bumetanide API on an industrial scale. Further process development and optimization studies are recommended to tailor these protocols to specific manufacturing capabilities and regulatory requirements.

References

The Pivotal Role of 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid in the Synthesis of Potent Diuretics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-3-nitro-5-sulfamoylbenzoic acid is a key chemical intermediate in the pharmaceutical industry, serving as a critical starting material for the synthesis of potent loop diuretics. Its unique molecular structure, featuring a benzoic acid core with chloro, nitro, and sulfamoyl substitutions, provides a versatile scaffold for the creation of complex active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of clinically significant diuretics, with a primary focus on the synthesis of Bumetanide.

Application in Bumetanide Synthesis

Bumetanide, a potent loop diuretic, is a primary example of a drug synthesized from this compound.[1][2][3] It is used to treat edema associated with congestive heart failure, liver cirrhosis, and renal disease.[4] The synthesis involves a multi-step process that transforms the initial scaffold into the final, pharmacologically active molecule.

Synthetic Pathway Overview

The synthesis of Bumetanide from this compound generally proceeds through the following key transformations:

  • Nucleophilic Aromatic Substitution: The chloro group on the benzoic acid ring is displaced by a phenoxy group through a reaction with sodium phenolate (B1203915).[1][3]

  • Reduction of the Nitro Group: The nitro group is reduced to a primary amine, a crucial step for the subsequent introduction of the butylamino side chain.[1][5] This is typically achieved through catalytic hydrogenation.[5]

  • Reductive Alkylation: The newly formed amino group is then alkylated with a butyl group, often using butanol or butyraldehyde, to form the final Bumetanide molecule.[1][6]

Bumetanide_Synthesis start This compound intermediate1 5-Aminosulfonyl-3-nitro-4-phenoxybenzoic acid start->intermediate1 Sodium Phenolate intermediate2 3-Amino-5-aminosulfonyl-4-phenoxybenzoic acid intermediate1->intermediate2 Reduction (e.g., H2/Pd-C) final Bumetanide intermediate2->final Reductive Alkylation (e.g., n-Butanol)

Caption: Synthetic pathway of Bumetanide.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of Bumetanide from this compound, based on available literature.

StepReactantsCatalyst/ReagentYield (%)Purity (%)Reference
Phenoxylation This compound, Sodium Phenolate---[1][3]
Nitro Group Reduction 5-Aminosulfonyl-3-nitro-4-phenoxybenzoic acidHydrogen, Palladium on Carbon (Pd/C)--[1][3]
Reductive Alkylation & Hydrolysis 3-Amino-5-aminosulfonyl-4-phenoxybenzoic acid, n-ButanolBoron trifluoride diethyl etherate, Ferric chloride95.899.4[3]

Note: Specific yields for intermediate steps are not always reported in the provided search results.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of Bumetanide.

Protocol 1: Synthesis of 5-Aminosulfonyl-3-nitro-4-phenoxybenzoic acid

Objective: To replace the chloro group with a phenoxy group via nucleophilic aromatic substitution.

Materials:

  • This compound

  • Sodium phenolate

  • Appropriate solvent (e.g., Dimethylformamide - DMF)

Procedure:

  • Dissolve this compound in the chosen solvent in a reaction flask.

  • Add sodium phenolate to the solution.

  • Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by a suitable technique (e.g., Thin Layer Chromatography - TLC).

  • After completion, cool the reaction mixture and pour it into acidified water to precipitate the product.

  • Filter the precipitate, wash it thoroughly with water, and dry it to obtain 5-aminosulfonyl-3-nitro-4-phenoxybenzoic acid.

Protocol 2: Synthesis of 3-Amino-5-aminosulfonyl-4-phenoxybenzoic acid

Objective: To reduce the nitro group to a primary amine.

Materials:

  • 5-Aminosulfonyl-3-nitro-4-phenoxybenzoic acid

  • Palladium on carbon (Pd/C) catalyst (5-10%)

  • Hydrogen gas

  • Solvent (e.g., Ethanol (B145695) or Methanol)

Procedure:

  • Suspend 5-aminosulfonyl-3-nitro-4-phenoxybenzoic acid in the chosen solvent in a hydrogenation vessel.

  • Add the Pd/C catalyst to the suspension.

  • Pressurize the vessel with hydrogen gas to the required pressure.

  • Stir the mixture at room temperature or with gentle heating until the theoretical amount of hydrogen is consumed.

  • Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Once the reaction is complete, filter the mixture to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to yield 3-amino-5-aminosulfonyl-4-phenoxybenzoic acid.

Protocol 3: Synthesis of Bumetanide

Objective: To introduce the butylamino side chain via reductive alkylation.

Materials:

  • 3-Amino-5-aminosulfonyl-4-phenoxybenzoic acid

  • n-Butanol

  • Boron trifluoride diethyl etherate

  • Ferric chloride

  • Sodium hydroxide (B78521) solution (2 M)

  • Concentrated hydrochloric acid

  • Ethanol

  • Activated carbon

Procedure:

  • To a reaction flask, add 0.1 mol of 3-amino-5-aminosulfonyl-4-phenoxybenzoic acid and 500 ml of n-butanol. Stir at room temperature.[3]

  • Add 5 mmol of boron trifluoride diethyl etherate and 5 mmol of ferric chloride to the reaction flask.[3]

  • Allow the reaction to proceed for 6 hours until completion.[3]

  • Distill off most of the n-butanol from the reaction mixture.[3]

  • Add 200 ml of 2 M sodium hydroxide solution and 100 ml of ethanol and heat to reflux for 30 minutes.[3]

  • Adjust the pH to 8-8.2 with concentrated hydrochloric acid, then cool and filter the mixture.[3]

  • Dissolve the filter cake in hot water, add a small amount of activated carbon for decolorization, and filter again.[3]

  • Cool the filtrate to precipitate the sodium salt, which is then filtered.[3]

  • Dissolve the sodium salt in 300 ml of water and adjust the pH to 2-3 with concentrated hydrochloric acid.[3]

  • Cool the solution, filter the resulting precipitate, wash with water, and dry to obtain pure Bumetanide.[3]

Logical Workflow for Bumetanide Synthesis

The overall workflow for the synthesis of Bumetanide from its precursors can be visualized as follows:

Synthesis_Workflow cluster_synthesis Bumetanide Synthesis start Start: 4-Chlorobenzoic Acid step1 Sulfonylchlorination & Nitration start->step1 intermediate This compound step1->intermediate step2 Phenoxylation intermediate->step2 step3 Nitro Reduction step2->step3 step4 Reductive Alkylation step3->step4 end_product Final Product: Bumetanide step4->end_product

References

Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group of 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-nitro-5-sulfamoylbenzoic acid is a key chemical intermediate, prominently utilized in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular framework provides a versatile scaffold for chemical modifications, making it a valuable building block in drug discovery and development. The derivatization of its carboxylic acid group into esters and amides is a critical transformation for modulating the compound's physicochemical properties, such as solubility, stability, and bioavailability, as well as for creating novel molecular entities with specific therapeutic activities. This document provides detailed protocols for the synthesis of ester and amide derivatives of this compound, intended for use by qualified professionals in a laboratory setting.

Derivatization of the Carboxylic Acid Group

The primary methods for derivatizing the carboxylic acid group of this compound involve its conversion into amides and esters. These transformations can be achieved through direct condensation reactions or, more commonly, via activation of the carboxylic acid, typically by converting it to a more reactive acyl chloride intermediate.

Amide Formation via Acyl Chloride

A robust method for the synthesis of 4-chloro-3-nitro-5-sulfamoylbenzamide (B6270999) proceeds through the formation of an acyl chloride, followed by reaction with an amine. This two-step process ensures high yields and purity of the final amide product.

Experimental Protocol: Synthesis of 4-Chloro-3-nitro-5-sulfamoylbenzamide

Step 1: Synthesis of 4-Chloro-3-nitro-5-sulfamoylbenzoyl chloride

  • In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap, suspend this compound (1.0 eq) in an excess of thionyl chloride (SOCl₂) (5-10 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Heat the reaction mixture to reflux (approximately 75-80°C) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases. The reaction progress can be monitored by the dissolution of the solid starting material.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, anhydrous toluene (B28343) can be added and co-evaporated. The resulting crude 4-chloro-3-nitro-5-sulfamoylbenzoyl chloride is typically a yellow solid and is used in the next step without further purification.

Step 2: Synthesis of 4-Chloro-3-nitro-5-sulfamoylbenzamide

  • Cool a solution of aqueous ammonia (B1221849) (NH₃) (excess) in a suitable solvent such as tetrahydrofuran (B95107) (THF) or acetone (B3395972) in an ice bath.

  • Dissolve the crude 4-chloro-3-nitro-5-sulfamoylbenzoyl chloride from Step 1 in a minimal amount of a dry, inert solvent (e.g., THF, acetone).

  • Add the acyl chloride solution dropwise to the cooled ammonia solution with vigorous stirring. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated by quenching the reaction with water and filtering the resulting precipitate.

  • Wash the solid product with cold water and dry under vacuum to yield 4-chloro-3-nitro-5-sulfamoylbenzamide. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol (B145695) or an ethanol/water mixture.

Quantitative Data for Amide Synthesis
AmineProductSolventReaction Time (h)Yield (%)Melting Point (°C)
Ammonia4-Chloro-3-nitro-5-sulfamoylbenzamideTHF2-4>90Not Reported
MethylamineN-Methyl-4-chloro-3-nitro-5-sulfamoylbenzamideDichloromethane (B109758)1-3Representative: 85-95-
AnilineN-Phenyl-4-chloro-3-nitro-5-sulfamoylbenzamideDichloromethane2-5Representative: 80-90-

Note: Yields are representative and can vary based on reaction scale and purification methods.

Ester Formation

Ester derivatives of this compound can be synthesized either by reacting the corresponding acyl chloride with an alcohol or through direct acid-catalyzed Fischer-Speier esterification.

Experimental Protocol 1: Esterification via Acyl Chloride

This method is particularly useful for hindered alcohols or when mild reaction conditions are required.

  • Prepare 4-chloro-3-nitro-5-sulfamoylbenzoyl chloride as described in Step 1 of the amide synthesis protocol.

  • In a dry round-bottom flask, dissolve the desired alcohol (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (B128534) (Et₃N) or pyridine (B92270) (1.1-1.5 eq) in an anhydrous solvent like dichloromethane (DCM) or THF.

  • Cool the solution in an ice bath.

  • Add a solution of the crude 4-chloro-3-nitro-5-sulfamoylbenzoyl chloride in the same solvent dropwise to the alcohol solution with stirring.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or recrystallization.

Experimental Protocol 2: Fischer-Speier Esterification

This classic method involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a large excess of the desired anhydrous alcohol (e.g., methanol (B129727) or ethanol), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (0.1-0.2 eq) to the stirring solution.

  • Heat the mixture to reflux and maintain for 4-8 hours. The reaction progress should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Wash the organic solution with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and evaporate the solvent to yield the crude ester.

  • Purify the product by recrystallization or column chromatography.

Quantitative Data for Ester Synthesis
AlcoholMethodCatalystReaction Time (h)Yield (%)
MethanolFischer-SpeierH₂SO₄4-6Representative: 80-90
EthanolFischer-SpeierH₂SO₄5-8Representative: 75-85
PhenolAcyl ChloridePyridine12-16Representative: 70-80
Benzyl AlcoholAcyl ChlorideTriethylamine10-14Representative: 75-85

Note: Yields are representative and can vary based on the specific substrate, reaction conditions, and purification methods.

Visualizations

Derivatization_Pathways start 4-Chloro-3-nitro-5- sulfamoylbenzoic Acid acyl_chloride 4-Chloro-3-nitro-5- sulfamoylbenzoyl Chloride start->acyl_chloride SOCl₂, DMF (cat.) amide Amide Derivative (R-CONH-R') acyl_chloride->amide R'NH₂, Base ester Ester Derivative (R-COO-R') acyl_chloride->ester R'OH, Base Experimental_Workflow start Start: 4-Chloro-3-nitro-5- sulfamoylbenzoic Acid activation Activation Step (e.g., with SOCl₂) start->activation Method 1 fischer Direct Esterification (Fischer-Speier) start->fischer Method 2 (Esters only) coupling Coupling Reaction activation->coupling With Alcohol or Amine workup Aqueous Workup & Extraction coupling->workup purification Purification (Recrystallization or Chromatography) workup->purification product Final Product: Ester or Amide purification->product fischer->workup

Application Notes and Protocols: Synthesis of 4-Chloro-3-nitro-5-sulfamoylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of 4-chloro-3-nitro-5-sulfamoylbenzoic acid to its corresponding acyl chloride is a critical activation step in the synthesis of a variety of pharmacologically active molecules. This reaction, typically achieved through the use of thionyl chloride (SOCl₂), transforms the relatively unreactive carboxylic acid into a highly reactive acyl chloride. This intermediate is a key building block for creating amide and ester derivatives, which are prevalent in many drug candidates, including diuretics and antihypertensive agents. The presence of the nitro, chloro, and sulfamoyl groups on the benzene (B151609) ring makes this scaffold particularly interesting for medicinal chemistry, as these substituents can influence the compound's biological activity, solubility, and metabolic stability.

The reaction with thionyl chloride is a well-established method for the preparation of acyl chlorides due to its efficiency and the convenient removal of byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gaseous.[1][2] This document provides detailed application notes and a representative experimental protocol for this important synthetic transformation.

Reaction Overview

The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. Subsequent elimination of sulfur dioxide and a chloride ion, followed by nucleophilic attack of the chloride ion on the carbonyl carbon, yields the final acyl chloride product.

Chemical Equation:

C₇H₅ClN₂O₆S + SOCl₂ → C H₃Cl₂NO₄S + SO₂ + HCl

(this compound) + (Thionyl chloride) → (4-chloro-3-nitro-5-sulfamoylbenzoyl chloride) + (Sulfur dioxide) + (Hydrogen chloride)

Applications in Drug Development

The resulting 4-chloro-3-nitro-5-sulfamoylbenzoyl chloride is a versatile intermediate in the synthesis of various pharmaceutical agents. Its primary application lies in the formation of amide bonds through reaction with primary or secondary amines. This reactivity is leveraged in the synthesis of compounds with diuretic and antihypertensive properties. A notable example is its role as a precursor in the synthesis of bumetanide, a potent loop diuretic.[3][4] The ability to readily form amides allows for the exploration of structure-activity relationships by introducing a diverse range of amine-containing fragments.

Quantitative Data Summary

While specific yield data for this exact transformation can vary based on reaction scale and conditions, the conversion of substituted benzoic acids to their corresponding acyl chlorides using thionyl chloride is generally a high-yielding reaction. Based on analogous reactions, the following table provides expected ranges for key quantitative parameters.

ParameterValueReference
Typical Yield 90-98%Based on similar reactions[5]
Purity (crude) >95%[5]
Reaction Time 2-4 hours[5][6]
Reaction Temperature 75-80°C (Reflux)[5]

Experimental Protocol

This protocol is a representative procedure based on established methods for the conversion of substituted benzoic acids to acyl chlorides using thionyl chloride.[5][7] Researchers should perform appropriate safety assessments and small-scale trials before proceeding to a larger scale.

Materials and Equipment:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (B28343)

  • Round-bottom flask with a reflux condenser and gas outlet

  • Heating mantle with a stirrer

  • Ice bath

  • Rotary evaporator

  • Schlenk line or vacuum pump

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the system.

  • Addition of Thionyl Chloride: Carefully add an excess of thionyl chloride to the flask. A significant molar excess (e.g., 10-20 equivalents) is often used to serve as both the reagent and the solvent.[5] The addition should be performed in a well-ventilated fume hood.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 75-80°C) with constant stirring.[5] The progress of the reaction can be monitored by the cessation of HCl and SO₂ gas evolution. The reaction is typically complete within 2-4 hours.[5][6]

  • Removal of Excess Thionyl Chloride: After the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. Care should be taken to avoid contamination of the vacuum pump with the corrosive vapors. A cold trap is recommended.

  • Purification: To ensure the complete removal of residual thionyl chloride, add a volume of anhydrous toluene to the crude product and evaporate the solvent under reduced pressure. This azeotropic removal can be repeated 2-3 times.[8] The resulting crude 4-chloro-3-nitro-5-sulfamoylbenzoyl chloride is often of sufficient purity for subsequent reactions.[9] If further purification is required, recrystallization from a suitable non-polar solvent can be attempted, though the high reactivity of the acyl chloride makes this challenging.

  • Characterization: The product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The formation of the acyl chloride can be confirmed by the disappearance of the broad -OH stretch of the carboxylic acid and the appearance of a characteristic C=O stretch for the acyl chloride at a higher wavenumber in the IR spectrum.

Diagrams

ReactionWorkflow Experimental Workflow for Acyl Chloride Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Final Product start 1. Add this compound to a dry flask add_socl2 2. Add excess thionyl chloride under inert atmosphere start->add_socl2 reflux 3. Heat to reflux (75-80°C) for 2-4 hours add_socl2->reflux cool 4. Cool to room temperature reflux->cool evaporate 5. Remove excess thionyl chloride via rotary evaporation cool->evaporate azeotrope 6. Add and evaporate anhydrous toluene (2-3 times) evaporate->azeotrope product 4-chloro-3-nitro-5-sulfamoylbenzoyl chloride azeotrope->product characterize 7. Characterize the product (NMR, IR) product->characterize

Caption: Experimental workflow for the synthesis of 4-chloro-3-nitro-5-sulfamoylbenzoyl chloride.

SignalingPathway Application in Amide Synthesis start This compound intermediate 4-Chloro-3-nitro-5-sulfamoylbenzoyl Chloride start->intermediate Acyl Chloride Formation reagent Thionyl Chloride (SOCl₂) product Amide Derivative intermediate->product Amidation amine Primary or Secondary Amine (R₁R₂NH) application Pharmaceutical Applications (e.g., Diuretics) product->application

Caption: Synthetic utility of 4-chloro-3-nitro-5-sulfamoylbenzoyl chloride in amide synthesis.

References

Troubleshooting & Optimization

preventing dialkylation during the synthesis of bumetanide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis of bumetanide (B1668049), with a specific focus on preventing the formation of dialkylation byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common dialkylation impurity observed during bumetanide synthesis?

A1: The most commonly reported dialkylation impurity is 3-(N,N-dibutylamino)-4-phenoxy-5-sulfamoylbenzoic acid. This impurity is often referred to as "Bumetanide EP Impurity C" in pharmacopeial contexts. It is formed when the secondary amine of bumetanide undergoes a second alkylation reaction.[1][2][3][4]

Q2: How can I identify the presence of the dialkylated impurity in my reaction mixture?

A2: The presence of the dialkylated impurity can be identified and quantified using analytical techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][5][6] It is highly recommended to obtain a certified reference standard of "Bumetanide EP Impurity C" for accurate identification and quantification.[1][2][3][4] The identity of the impurity can be confirmed by mass spectrometry, as it will have a molecular weight corresponding to the addition of a butyl group (C4H8) to bumetanide.

Q3: Which step in the bumetanide synthesis is prone to dialkylation?

A3: The N-alkylation step, where the primary amino group of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid is converted to the N-butylamino group of bumetanide, is the critical step where dialkylation can occur.[7][8] This is particularly problematic in one-pot reductive amination procedures where reaction times are extended.

Q4: Why does dialkylation occur in this synthesis?

A4: Dialkylation is a common side reaction in the alkylation of primary amines. The mono-alkylated product, bumetanide (a secondary amine), is often more nucleophilic than the starting primary amine (3-amino-4-phenoxy-5-sulfamoylbenzoic acid). This increased reactivity makes it compete with the starting material for the alkylating agent, leading to the formation of a tertiary amine byproduct.

Troubleshooting Guide: Preventing Dialkylation

This guide addresses common issues related to the formation of the N,N-dibutyl bumetanide impurity and provides systematic solutions.

Issue 1: High Levels of Dialkylated Impurity Detected by HPLC

Primary Cause: Reaction conditions favoring over-alkylation.

Troubleshooting Workflow:

troubleshooting_dialkylation start High Dialkylation Detected check_method Confirm Synthesis Method start->check_method one_pot One-Pot Reductive Amination? check_method->one_pot Reductive Amination direct_alkylation Direct Alkylation? check_method->direct_alkylation Other optimize_one_pot Optimize One-Pot Conditions one_pot->optimize_one_pot stepwise Switch to Stepwise Reductive Amination one_pot->stepwise If optimization fails optimize_direct Optimize Direct Alkylation direct_alkylation->optimize_direct protecting_group Implement Protecting Group Strategy direct_alkylation->protecting_group If optimization fails stoichiometry Adjust Stoichiometry: - Use slight excess of amine - Limit butyraldehyde (B50154) (1.0-1.2 eq) optimize_one_pot->stoichiometry time_temp Control Reaction Time & Temp: - Monitor reaction closely by HPLC - Stop reaction upon starting material consumption - Lower temperature optimize_one_pot->time_temp reductant Select Milder Reducing Agent: - NaBH(OAc)3 instead of NaBH4 optimize_one_pot->reductant end Dialkylation Minimized stoichiometry->end time_temp->end reductant->end imine_formation Step 1: Imine Formation (Amine + Butyraldehyde) stepwise->imine_formation imine_reduction Step 2: Imine Reduction (Add reducing agent) imine_formation->imine_reduction imine_reduction->end stoichiometry_direct Adjust Stoichiometry: - Large excess of amine precursor optimize_direct->stoichiometry_direct slow_addition Slowly add alkylating agent optimize_direct->slow_addition stoichiometry_direct->end slow_addition->end boc_protect Protect Amine with Boc Group protecting_group->boc_protect alkylation_pg Perform Alkylation boc_protect->alkylation_pg deprotection Deprotect to yield Bumetanide alkylation_pg->deprotection deprotection->end dialkylation_pathway cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathway A 3-Amino-4-phenoxy-5- sulfamoylbenzoic acid (Primary Amine) B Bumetanide (Secondary Amine) A->B  k1 (fast) C Dialkylated Impurity (Tertiary Amine) B->C  k2 (slower) reagent + Butylating Agent reagent->A reagent2 + Butylating Agent reagent2->B

References

optimizing reaction yield for the synthesis of bumetanide intermediate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of bumetanide (B1668049) and its key intermediates.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic pathway for bumetanide?

A1: The synthesis of bumetanide typically starts from 4-chlorobenzoic acid. The key steps involve sulfonylchlorination, nitration, amination, etherification, reduction of the nitro group, and finally, N-alkylation.[1][2]

Q2: What is a critical intermediate in the synthesis of bumetanide?

A2: A critical intermediate is 3-amino-4-phenoxy-5-sulfamoylbenzoic acid. The purity and yield of this intermediate significantly impact the final yield and purity of bumetanide.

Q3: What are the common challenges in the synthesis of bumetanide?

A3: Common challenges include low yields, formation of side products (such as dialkylation products), and the need for purification of intermediates and the final product.[3][4] Reaction conditions for each step need to be carefully controlled to maximize yield and minimize impurities.

Troubleshooting Guides

Issue 1: Low yield in the synthesis of 5-aminosulfonyl-3-nitro-4-phenoxybenzoic acid.

  • Possible Cause 1: Incomplete reaction.

    • Solution: Ensure the reaction goes to completion by monitoring it using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] Extend the reaction time or slightly increase the temperature if necessary.

  • Possible Cause 2: Suboptimal reaction conditions.

    • Solution: The reaction of 5-aminosulfonyl-4-chloro-3-nitrobenzoic acid with sodium phenolate (B1203915) is crucial.[1][2] Ensure that the sodium phenolate is freshly prepared and used in appropriate molar excess. The choice of solvent and temperature can also be critical.

Issue 2: Low yield during the reduction of the nitro group to form 3-amino-4-phenoxy-5-sulfamoylbenzoic acid.

  • Possible Cause 1: Inactive catalyst.

    • Solution: The reduction is often carried out using a palladium on carbon (Pd/C) catalyst with hydrogen gas.[1][4] Ensure the catalyst is active and not poisoned. Use a fresh batch of catalyst if necessary. The catalyst loading and hydrogen pressure can be optimized.

  • Possible Cause 2: Incomplete reaction.

    • Solution: Monitor the reaction progress by TLC or LC-MS.[4] The reaction time should be sufficient for the complete conversion of the starting material.

Issue 3: Formation of side products during the final N-alkylation step to bumetanide.

  • Possible Cause 1: Dialkylation.

    • Solution: Prolonging the reaction time can sometimes lead to the formation of dialkylated products.[3] Monitor the reaction closely and stop it once the maximum percentage of mono-alkylation is achieved.[3]

  • Possible Cause 2: Inappropriate choice of reagents.

    • Solution: Different methods for N-alkylation exist, such as reductive amination with butyraldehyde (B50154) or reaction with a butyl halide.[3][5][6] The choice of reagents and catalyst can influence the formation of side products.

Optimization of Reaction Conditions

The final step of synthesizing bumetanide from 3-amino-4-phenoxy-5-sulfamoylbenzoic acid is a critical point for optimization. Below is a comparison of different catalytic systems.

Catalyst SystemReagentsSolventReaction Time (hours)Yield (%)Purity (%)Reference
Lewis Acidn-butanol, Ferric trichloride-664.599.6[5]
Lewis Acid Combinationn-butanol, Ferric trichloride, Boron trifluoride diethyl etherate-695.899.4[2]
Reductive AminationButyraldehyde, 10% Pd/C, H₂Methanol690-[4]

Experimental Protocols

Protocol 1: Synthesis of 5-aminosulfonyl-4-chloro-3-nitrobenzoic acid [1][2]

  • Start with 4-chlorobenzoic acid.

  • Perform sulfonylchlorination using chlorosulfonic acid to obtain 4-chloro-3-chlorosulfonylbenzoic acid.

  • Nitrate the product from step 2 with nitric acid to yield 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid.

  • React the product from step 3 with ammonia (B1221849) to give 5-aminosulfonyl-4-chloro-3-nitrobenzoic acid.

Protocol 2: One-pot synthesis of Bumetanide from 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid [4]

  • To 250.0 ml of Methanol in an autoclave, add 25g (0.0811 moles) of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid, 29.2g (0.4052 moles) of Butyraldehyde, and 5.0 g of 10% palladium on carbon (50% moisture).

  • Flush the autoclave with Nitrogen twice, and then with Hydrogen gas.

  • Maintain 100 psi hydrogen pressure and a temperature of 40-45°C during the reaction.

  • Monitor the reaction by TLC and LC-MS.

  • After approximately 6 hours, when the starting material is consumed, stop the hydrogen gas flow and cool the reaction mass to room temperature.

  • Filter the catalyst under a nitrogen blanket.

  • Concentrate the filtrate to a minimum volume.

  • Dilute the resulting semi-solid mass with n-Hexane.

  • Cool to below 10°C and filter after 1 hour to obtain a white crystalline solid of Bumetanide.

Visualizations

Bumetanide_Synthesis_Pathway cluster_0 Starting Material cluster_1 Intermediate Synthesis cluster_2 Final Product A 4-Chlorobenzoic Acid B 4-Chloro-3-chlorosulfonyl- 5-nitrobenzoic Acid A->B 1. Chlorosulfonic Acid 2. Nitric Acid C 5-Aminosulfonyl-4-chloro- 3-nitrobenzoic Acid B->C Ammonia D 5-Aminosulfonyl-3-nitro- 4-phenoxybenzoic Acid C->D Sodium Phenolate E 3-Amino-4-phenoxy- 5-sulfamoylbenzoic Acid D->E Reduction (e.g., H₂/Pd-C) F Bumetanide E->F N-alkylation (e.g., n-butanol, catalyst) Troubleshooting_Low_Yield Start Low Yield in N-Alkylation Step Check_Completion Is the reaction going to completion? (Monitor by TLC/LC-MS) Start->Check_Completion Check_Side_Products Are significant side products observed? (e.g., dialkylation) Check_Completion->Check_Side_Products Yes Optimize_Time_Temp Optimize reaction time and/or temperature. Check_Completion->Optimize_Time_Temp No Stop_Earlier Stop reaction earlier to minimize side product formation. Check_Side_Products->Stop_Earlier Yes Check_Catalyst Is the catalyst active and appropriate? Check_Side_Products->Check_Catalyst No Change_Catalyst Consider a different catalyst system. (See comparison table) Check_Catalyst->Change_Catalyst No Purification_Issue Review purification procedure. Check_Catalyst->Purification_Issue Yes

References

Technical Support Center: Troubleshooting Poor Yield in the Phenoxide Substitution of 4-Chloro-3-Nitro-5-Sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the phenoxide substitution of 4-chloro-3-nitro-5-sulfamoylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical reaction, a key step in the synthesis of diuretics like bumetanide. Here you will find frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols to help you achieve higher yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the phenoxide substitution of this compound, providing potential causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in this nucleophilic aromatic substitution can stem from several factors. The primary culprits are often incomplete reaction, degradation of starting material or product, and the formation of side products.

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the starting material.

  • Degradation: The starting material, this compound, or the product, 3-phenoxy-4-nitro-5-sulfamoylbenzoic acid, can be susceptible to degradation under harsh basic conditions or at elevated temperatures.

  • Side Reactions: The formation of unwanted byproducts is a common cause of low yields. Potential side reactions include the formation of diaryl ethers and hydrolysis of the sulfamoyl group.

Q2: I am observing multiple spots on my TLC plate besides the starting material and the desired product. What are these impurities?

A2: The presence of multiple spots on your TLC plate likely indicates the formation of side products. The most common impurities in this reaction are:

  • Diaryl Ether Formation: Under certain conditions, a second phenoxide molecule can displace the nitro group of the desired product, leading to the formation of a diaryl ether. This is more likely to occur at higher temperatures and with a large excess of phenoxide.

  • Hydrolysis of the Sulfamoyl Group: The sulfamoyl group (-SO₂NH₂) can be susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures, leading to the formation of the corresponding sulfonic acid.

  • Unreacted Starting Material: If the reaction has not gone to completion, you will see a spot corresponding to this compound.

Q3: How can I optimize the reaction conditions to improve the yield?

A3: Optimizing reaction conditions is key to maximizing your yield. Consider the following parameters:

  • Solvent: Polar aprotic solvents are generally preferred for nucleophilic aromatic substitutions as they can help to dissolve the ionic nucleophile without solvating it so strongly as to reduce its reactivity. Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are common choices.

  • Temperature: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also promote the formation of side products. A systematic study to find the optimal temperature that balances reaction rate and selectivity is recommended. A starting point could be in the range of 80-120°C.

  • Base: The choice and amount of base are crucial. Sodium phenoxide is the nucleophile, and an excess is typically used to drive the reaction to completion. However, a very large excess might promote side reactions. The use of a milder base or careful control of stoichiometry can be beneficial.

  • Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time. Stopping the reaction once the starting material is consumed can prevent the formation of degradation products.

Q4: My product is difficult to purify. What are the recommended purification methods?

A4: Purification of 3-phenoxy-4-nitro-5-sulfamoylbenzoic acid can be challenging due to the presence of structurally similar impurities.

  • Crystallization: Recrystallization from a suitable solvent system is often the most effective method for purifying the final product. Experiment with different solvents and solvent mixtures to find the optimal conditions for obtaining high-purity crystals.

  • Column Chromatography: If crystallization is not sufficient, column chromatography on silica (B1680970) gel can be employed. A gradient elution system with a mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a polar solvent (like methanol (B129727) or acetic acid) may be necessary to separate the desired product from impurities.

  • Acid-Base Extraction: The carboxylic acid functionality of the product allows for purification via acid-base extraction. Dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then acidifying the aqueous layer to precipitate the pure product can be an effective strategy.

Quantitative Data Summary

The following table summarizes key quantitative parameters that can influence the yield of the phenoxide substitution reaction. These values are starting points for optimization and may need to be adjusted based on your specific experimental setup.

ParameterRecommended Range/ValueNotes
Solvent Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Polar aprotic solvents are generally preferred.
Temperature 80 - 120 °COptimization is crucial to balance reaction rate and side product formation.
Reactant Ratio (Phenoxide:Substrate) 1.1 - 2.0 equivalentsA moderate excess of phenoxide is recommended.
Reaction Time 2 - 8 hoursMonitor reaction progress by TLC or HPLC to determine the optimal time.
Base Sodium Phenoxide (in situ or pre-formed)The strength and concentration of the base can impact side reactions.

Detailed Experimental Protocol

This protocol provides a general methodology for the phenoxide substitution of this compound. It should be adapted and optimized for your specific laboratory conditions.

Materials:

Procedure:

  • Preparation of Sodium Phenoxide (in situ):

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add phenol (1.2 equivalents) and anhydrous DMF.

    • Carefully add sodium hydroxide (1.2 equivalents) portion-wise while stirring under a nitrogen atmosphere.

    • Heat the mixture gently (e.g., to 50-60 °C) until all the sodium hydroxide has reacted and a clear solution of sodium phenoxide is formed.

  • Nucleophilic Aromatic Substitution:

    • To the solution of sodium phenoxide, add this compound (1.0 equivalent).

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir under a nitrogen atmosphere.

    • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).

  • Work-up:

    • Once the reaction is complete (as indicated by the disappearance of the starting material on the TLC), cool the reaction mixture to room temperature.

    • Pour the reaction mixture into a beaker containing ice-cold water.

    • Acidify the mixture to a pH of approximately 2-3 by the slow addition of concentrated HCl. This will precipitate the crude product.

    • Stir the mixture for 30 minutes to ensure complete precipitation.

    • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

    • Dry the crude product in a vacuum oven.

  • Purification:

    • Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol (B145695) or a mixture of ethanol and water). Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration.

    • Column Chromatography (if necessary): If the product is still impure after recrystallization, perform column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor yield in the phenoxide substitution reaction.

TroubleshootingWorkflow start Poor Yield incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions start->side_reactions degradation Degradation start->degradation low_temp Low Temperature incomplete_reaction->low_temp short_time Insufficient Time incomplete_reaction->short_time poor_mixing Poor Mixing incomplete_reaction->poor_mixing diaryl_ether Diaryl Ether Formation side_reactions->diaryl_ether hydrolysis Sulfamoyl Hydrolysis side_reactions->hydrolysis high_temp High Temperature degradation->high_temp strong_base Strongly Basic Conditions degradation->strong_base increase_temp Increase Temperature low_temp->increase_temp increase_time Increase Reaction Time short_time->increase_time improve_stirring Improve Stirring poor_mixing->improve_stirring optimize_phenoxide Optimize Phenoxide Ratio diaryl_ether->optimize_phenoxide lower_temp Lower Temperature diaryl_ether->lower_temp hydrolysis->lower_temp control_base Control Base Concentration hydrolysis->control_base high_temp->lower_temp strong_base->control_base

Troubleshooting workflow for poor reaction yield.

This technical support guide provides a comprehensive resource for addressing challenges associated with the phenoxide substitution of this compound. By systematically evaluating and optimizing the reaction parameters outlined above, researchers can significantly improve the yield and purity of this important synthetic intermediate.

Technical Support Center: 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of 4-chloro-3-nitro-5-sulfamoylbenzoic acid, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and how do I identify it?

A1: Peak tailing in HPLC refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half.[1] In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape. Tailing is often identified visually but can be quantitatively measured using the tailing factor (Tf) or asymmetry factor (As). A tailing factor greater than 1.2 typically indicates a problematic level of peak tailing that can affect integration accuracy and resolution.[2]

Q2: What are the most common causes of peak tailing when analyzing this compound?

A2: For a highly polar and acidic compound like this compound, peak tailing is primarily caused by:

  • Secondary Interactions: Unwanted interactions between the acidic functional groups (carboxylic acid and sulfonamide) of the analyte and active sites on the silica-based stationary phase, particularly with residual silanol (B1196071) groups.[3]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to or above the pKa of the analyte, the compound can exist in both ionized and un-ionized forms, leading to broadened and tailing peaks.[4] The predicted pKa of the carboxylic acid group of this compound is approximately 2.82.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[5]

  • Column Voids or Contamination: A void at the column inlet or contamination of the column frit can disrupt the sample band, causing peak tailing.[6]

  • Extra-Column Effects: Excessive tubing length or diameter between the injector and the column, or between the column and the detector, can contribute to band broadening and peak tailing.[7]

Q3: How does the mobile phase pH specifically affect the peak shape of this compound?

A3: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds.[8] For this compound, which has a predicted pKa of ~2.82 for its carboxylic acid group, maintaining the mobile phase pH below this value (ideally around pH 2-2.5) will ensure the compound is in a single, un-ionized form.[9] This minimizes secondary ionic interactions with the stationary phase, leading to a more symmetrical peak shape.

Q4: Can the choice of stationary phase impact peak tailing for this analysis?

A4: Yes, the stationary phase chemistry is crucial. Standard C18 columns can have residual silanol groups that interact with the polar functional groups of the analyte, causing tailing.[3] Using a modern, high-purity silica (B1680970) column with end-capping can significantly reduce these secondary interactions. For highly polar compounds, alternative stationary phases like those with polar-embedded groups or polar-endcapping may also provide improved peak shape.

Q5: What is the role of an ion-pairing agent and should I consider using one?

A5: An ion-pairing agent is a mobile phase additive that contains a hydrophobic part and an ionic part. It can pair with an ionized analyte to form a neutral complex, which has better retention and peak shape on a reversed-phase column.[10] For an acidic compound like this compound, a cationic ion-pairing agent (e.g., tetrabutylammonium) could be used if operating at a pH where the analyte is ionized. However, optimizing the mobile phase pH is generally the preferred first approach due to the potential for long column equilibration times and method irreproducibility associated with ion-pairing agents.[10]

Troubleshooting Guides

Summary of Troubleshooting Strategies

The following table summarizes key troubleshooting strategies for addressing peak tailing in the analysis of this compound.

ParameterRecommended ModificationRationale
Mobile Phase pH Adjust to pH < 2.8 (e.g., 2.0-2.5) using an appropriate acidifier (e.g., phosphoric acid, formic acid).To ensure the carboxylic acid group is fully protonated, minimizing secondary ionic interactions with the stationary phase.[9]
Buffer Concentration Use a buffer concentration of 20-50 mM.To maintain a stable pH and help mask residual silanol activity.[2]
Stationary Phase Use a high-purity, end-capped C18 or C8 column. Consider a polar-embedded or polar-endcapped phase.To minimize secondary interactions with active silanol groups.[5]
Ion-Pairing Agent Add a cationic ion-pairing agent (e.g., 5 mM tetrabutylammonium (B224687) phosphate) to the mobile phase.To form a neutral ion-pair with the ionized analyte, improving retention and peak shape. This is an alternative if pH adjustment is not sufficient.[10]
Organic Modifier Optimize the percentage of acetonitrile (B52724) or methanol.To ensure adequate retention and elution, which can indirectly affect peak shape.
Injection Volume & Concentration Reduce the injection volume and/or dilute the sample.To prevent column overload, which can cause peak distortion.[5]
System Check Inspect for and minimize extra-column volume (use short, narrow-bore tubing). Check for column voids or frit blockage.To reduce band broadening that contributes to peak tailing.[6][7]

Experimental Protocols

Systematic Approach to Troubleshooting Peak Tailing

This protocol outlines a step-by-step approach to diagnose and resolve peak tailing issues.

1. Initial Assessment and System Suitability:

  • Objective: Establish a baseline and confirm the issue.

  • Procedure:

    • Prepare a standard solution of this compound in the mobile phase.

    • Equilibrate the HPLC system with your current method until a stable baseline is achieved.

    • Inject the standard solution and record the chromatogram.

    • Calculate the tailing factor of the analyte peak. A value > 1.2 confirms a tailing issue.

2. Mobile Phase pH Optimization:

  • Objective: To determine the optimal mobile phase pH for symmetrical peak shape.

  • Procedure:

    • Prepare a series of mobile phases with varying pH values below the analyte's predicted pKa of 2.82 (e.g., pH 2.5, 2.2, and 2.0). Use a suitable acidifier like phosphoric acid or formic acid. Ensure the aqueous portion of the mobile phase is buffered (e.g., with 25 mM phosphate (B84403) buffer, pH adjusted with phosphoric acid).

    • Starting with the highest pH mobile phase, equilibrate the column for at least 20 column volumes.

    • Inject the standard and record the chromatogram. Calculate the tailing factor.

    • Repeat for each successively lower pH mobile phase, ensuring thorough equilibration between each change.

    • Compare the tailing factors to identify the pH that provides the most symmetrical peak.

3. Column Chemistry Evaluation:

  • Objective: To assess the contribution of the stationary phase to peak tailing.

  • Procedure:

    • If significant tailing persists after pH optimization, switch to a new, high-purity, end-capped C18 or C8 column from a reputable manufacturer.

    • Alternatively, if available, test a column with a different stationary phase chemistry, such as a polar-embedded or polar-endcapped column.

    • Equilibrate the new column with the optimized mobile phase from Step 2.

    • Inject the standard and evaluate the peak shape.

4. Investigation of Other Potential Causes:

  • Objective: To rule out other common causes of peak tailing.

  • Procedure:

    • Column Overload: Reduce the injection volume by half and then by half again. If the peak shape improves, column overload was a contributing factor. Dilute the sample if necessary.

    • Extra-Column Volume: Inspect the HPLC system for any unnecessary tubing or connectors between the injector, column, and detector. Replace with shorter, narrower internal diameter tubing (e.g., 0.005" I.D.) where possible.

    • Column Contamination/Void: If all peaks in the chromatogram are tailing, this may indicate a physical problem with the column.[11] Reverse-flush the column (if permitted by the manufacturer) with a strong solvent to attempt to remove contamination from the inlet frit. If this does not resolve the issue, the column may have a void and should be replaced.

Mandatory Visualization

Troubleshooting Workflow for HPLC Peak Tailing

TroubleshootingWorkflow Troubleshooting Workflow for HPLC Peak Tailing start Peak Tailing Observed (Tf > 1.2) check_ph Is Mobile Phase pH < pKa (2.8)? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.0 - 2.5 check_ph->adjust_ph No check_column Using a High-Purity, End-Capped Column? check_ph->check_column Yes adjust_ph->check_column change_column Switch to a new High-Purity, End-Capped or Polar-Embedded Column check_column->change_column No check_overload Is Peak Shape Concentration Dependent? check_column->check_overload Yes change_column->check_overload reduce_load Reduce Injection Volume or Dilute Sample check_overload->reduce_load Yes check_system Check for Extra-Column Volume and Column Voids/Blockage check_overload->check_system No reduce_load->check_system solution Peak Shape Improved check_system->solution

Caption: A logical workflow for troubleshooting HPLC peak tailing issues.

References

improving HPLC resolution for 4-chloro-3-nitro-5-sulfamoylbenzoic acid and impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving HPLC resolution for 4-chloro-3-nitro-5-sulfamoylbenzoic acid and its related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the key factors affecting the resolution of this compound and its impurities?

Resolution in HPLC is primarily influenced by three factors: efficiency (N), selectivity (α), and retention factor (k').[1] To improve the separation of this compound, you should focus on:

  • Mobile Phase Composition: Adjusting the organic solvent ratio and the pH of the aqueous buffer is critical.[1][2]

  • Stationary Phase Chemistry: Selecting an appropriate column, such as a C18 or a phenyl column, can significantly alter selectivity.[3]

  • Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve peak shape, but it may affect the stability of the analyte.[1]

  • Flow Rate: Lowering the flow rate can increase efficiency and, therefore, resolution, at the cost of longer run times.[1]

Q2: My main peak for this compound is showing significant tailing. What is the likely cause and how can I fix it?

Peak tailing for acidic compounds like this compound is often due to secondary interactions between the analyte and the stationary phase.[4] Here are the common causes and solutions:

  • Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column can interact with the acidic analyte.

    • Solution: Lower the mobile phase pH to suppress the ionization of the benzoic acid moiety (a pH of less than 3.5 is recommended for acidic compounds).[1][5] This can be achieved by using a buffer like phosphate (B84403) or an additive like phosphoric or formic acid.[6][7]

  • Column Contamination: Accumulation of impurities on the column can create active sites that cause tailing.[4]

    • Solution: Use a guard column and ensure proper sample preparation to minimize contamination.[8] Regularly flush the column with a strong solvent.

Q3: I am not getting enough separation between my main peak and a closely eluting impurity. How can I improve the selectivity?

Improving selectivity (α) involves changing the relative retention of the two co-eluting peaks. Here are some strategies:

  • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol (B129727) or vice-versa. The different solvent properties can alter the interactions with the stationary phase and improve separation.[3]

  • Adjust the Mobile Phase pH: A small change in pH can significantly impact the ionization state and, therefore, the retention of acidic or basic impurities, leading to better separation.[5]

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different chemistry. For aromatic compounds, a phenyl column might offer different selectivity due to π-π interactions.[3]

Q4: Should I use an isocratic or a gradient elution for my analysis?

The choice between isocratic and gradient elution depends on the complexity of your sample mixture.[1]

  • Isocratic Elution: This is suitable for simple mixtures with a few components.

  • Gradient Elution: This is generally preferred for samples containing impurities with a wide range of polarities. A gradient allows for the effective elution of both early and late-eluting impurities, often with better peak shapes for the latter.[2]

Troubleshooting Guides

Poor Resolution

If you are experiencing poor resolution between this compound and its impurities, follow this troubleshooting workflow:

G start Poor Resolution Observed check_peaks Are peaks broad or tailing? start->check_peaks adjust_ph Adjust Mobile Phase pH (e.g., pH < 3.5 for acidic analytes) check_peaks->adjust_ph Yes check_selectivity Are peaks sharp but not separated? check_peaks->check_selectivity No end Resolution Improved adjust_ph->end optimize_mobile_phase Optimize Mobile Phase - Change organic solvent ratio - Switch organic solvent (ACN vs. MeOH) check_selectivity->optimize_mobile_phase Yes optimize_gradient Optimize Gradient Slope optimize_mobile_phase->optimize_gradient change_column Change Stationary Phase (e.g., C18 to Phenyl) change_column->end optimize_gradient->change_column

Caption: Troubleshooting workflow for poor HPLC resolution.

Data Presentation: Impact of HPLC Parameters on Resolution

The following tables summarize the expected effects of adjusting key HPLC parameters on the separation of this compound.

Table 1: Effect of Mobile Phase Composition

ParameterAdjustmentExpected Effect on Retention Time (k')Expected Effect on Resolution (Rs)Notes
% Organic Solvent DecreaseIncreaseMay improve if peaks are eluting too early.[4]Can lead to longer analysis times.
Mobile Phase pH Decrease (for acidic analytes)IncreaseCan significantly improve peak shape and selectivity.[1][5]A pH 2 units below the pKa is often recommended.[2]

Table 2: Effect of Other Chromatographic Parameters

ParameterAdjustmentExpected Effect on Efficiency (N)Expected Effect on Resolution (Rs)Notes
Flow Rate DecreaseIncreaseGenerally improves resolution.[1][4]Increases analysis time.
Temperature IncreaseMay decreaseCan improve peak shape by reducing viscosity.[1]May affect analyte stability.
Column Particle Size DecreaseIncreaseSignificant improvement in resolution.Requires a UHPLC system for sub-2 µm particles.[1]

Experimental Protocols

Protocol 1: Baseline HPLC Method

This protocol provides a starting point for the analysis of this compound.

  • Instrumentation: HPLC system with a UV detector.[2]

  • Column: C18, 250 mm x 4.6 mm, 5 µm.[2]

  • Mobile Phase A: 0.01 M Potassium Phosphate (KH₂PO₄) buffer, adjust pH to 3.0 with phosphoric acid.[7]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.[7]

  • Injection Volume: 10 µL.

Protocol 2: Mobile Phase pH Optimization

This protocol describes a systematic approach to optimizing the mobile phase pH to improve peak shape and resolution.

G prep_buffers Prepare Buffers at Different pH (e.g., pH 2.5, 3.0, 3.5) run_analysis Run Analysis at Each pH prep_buffers->run_analysis evaluate_results Evaluate Chromatograms - Peak Shape (Tailing Factor) - Resolution (Rs) run_analysis->evaluate_results select_optimum_ph Select Optimum pH evaluate_results->select_optimum_ph

Caption: Workflow for mobile phase pH optimization.

  • Prepare Aqueous Buffers: Prepare three batches of the aqueous mobile phase (e.g., 20 mM phosphate buffer) and adjust the pH to 2.5, 3.0, and 3.5, respectively, using phosphoric acid.[8]

  • System Equilibration: Equilibrate the HPLC system with the mobile phase at the first pH condition until a stable baseline is achieved.

  • Inject Standard: Inject a standard solution of this compound containing known impurities.

  • Data Acquisition: Record the chromatogram.

  • Repeat for Other pH Values: Repeat steps 2-4 for each of the prepared pH conditions.

  • Evaluation: Compare the chromatograms obtained at different pH values. Assess the tailing factor of the main peak and the resolution between the main peak and its critical impurities. Select the pH that provides the best peak shape and resolution.

References

Technical Support Center: Managing Solubility of 4-chloro-3-nitro-5-sulfamoylbenzoic Acid in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the solubility of 4-chloro-3-nitro-5-sulfamoylbenzoic acid in mobile phases during HPLC and UPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in dissolving this compound for HPLC analysis?

A1: this compound is characterized as being slightly soluble in methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO), and practically insoluble in water.[1][2] This limited aqueous solubility can lead to several challenges during sample and mobile phase preparation, including:

  • Precipitation in stock solutions: The compound may fall out of solution when preparing concentrated stock solutions, especially if the diluent is not sufficiently organic.

  • Mobile phase incompatibility: If the mobile phase has a high aqueous content, the analyte may precipitate upon injection, leading to system clogging, pressure issues, and poor chromatography.

  • Poor peak shape and reproducibility: Solubility issues can manifest as peak tailing, splitting, or broadening, and can lead to inconsistent peak areas and retention times.

Q2: How does the pH of the mobile phase affect the solubility and chromatography of this compound?

A2: The pH of the mobile phase is a critical factor influencing the solubility and retention of this compound. This is due to its acidic nature, with a predicted pKa of approximately 2.82 for the carboxylic acid group.

  • At low pH (pH < pKa): The compound will be in its neutral, non-ionized form. In this state, it is less polar and will be more strongly retained on a reversed-phase column. While this can improve retention, the solubility in highly aqueous mobile phases will be at its lowest.

  • At high pH (pH > pKa): The carboxylic acid group will be deprotonated, forming a more polar, negatively charged carboxylate. This ionized form is significantly more soluble in aqueous solutions. However, excessive ionization can lead to reduced retention on a reversed-phase column and may cause secondary interactions with the stationary phase, potentially affecting peak shape.

Therefore, optimizing the mobile phase pH is a balancing act between improving solubility and achieving adequate retention and good peak shape.

Q3: I'm observing significant peak tailing with this compound. What are the likely causes and how can I fix it?

A3: Peak tailing for acidic compounds like this compound in reversed-phase HPLC is a common issue. The primary causes include:

  • Secondary interactions: The ionized form of the analyte can interact with active sites on the silica (B1680970) backbone of the stationary phase, leading to tailing.

  • Mobile phase pH near pKa: If the mobile phase pH is close to the pKa of the compound, both the ionized and non-ionized forms will be present, resulting in a distorted peak shape.

  • Column overload: Injecting too much sample can saturate the stationary phase.

  • Poorly packed column or column voids: These can cause uneven flow paths for the analyte.

To address peak tailing, consider the following troubleshooting steps:

  • Adjust Mobile Phase pH: Lower the pH of the mobile phase to at least 1-2 pH units below the pKa of the carboxylic acid (i.e., pH < 2.8) to ensure the compound is fully protonated. This can be achieved by adding a small amount of an acid like formic acid, acetic acid, or phosphoric acid.

  • Use a Buffer: Incorporate a buffer (e.g., phosphate (B84403) or acetate) into the mobile phase to maintain a consistent pH.

  • Reduce Injection Concentration: Dilute your sample to avoid column overload.

  • Check Column Health: If the problem persists, your column may be degraded. Try flushing it or replacing it with a new one.

Q4: My sample of this compound is precipitating in the vial after I've prepared it in the mobile phase. What should I do?

A4: This indicates that the solubility limit of your compound has been exceeded in the chosen solvent. Here are some solutions:

  • Increase the organic content of the sample solvent: Prepare your sample in a diluent that has a higher percentage of organic solvent (e.g., acetonitrile (B52724) or methanol) than your initial mobile phase. However, be mindful that a large injection volume of a strong solvent can lead to peak distortion.

  • Decrease the sample concentration: If possible, lower the concentration of your sample to stay within its solubility limit in the mobile phase.

  • Use a co-solvent: Consider using a small amount of a stronger, water-miscible organic solvent like DMSO in your sample preparation, but ensure it is compatible with your HPLC system and doesn't interfere with your analysis.

Troubleshooting Guides

Issue 1: Analyte Precipitation in Mobile Phase

This guide provides a systematic approach to resolving precipitation issues of this compound in your mobile phase.

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} caption { label="Troubleshooting Workflow for Mobile Phase Precipitation"; fontsize=12; fontcolor="#202124"; }

Caption: Troubleshooting workflow for mobile phase precipitation.

Issue 2: Poor Peak Shape (Tailing or Splitting)

Follow these steps to diagnose and resolve common peak shape issues for this compound.

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} caption { label="Troubleshooting Poor Peak Shape"; fontsize=12; fontcolor="#202124"; }

Caption: Troubleshooting poor peak shape.

Quantitative Data on Solubility

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
WaterInsoluble[1]
MethanolSlightly Soluble[2]
DMSOSlightly Soluble[2]

Table 2: Estimated Solubility in Acetonitrile/Water Mixtures at Room Temperature (pH not adjusted)

Acetonitrile (%)Water (%)Estimated Solubility (mg/mL)
1090< 0.1
30700.1 - 0.5
50500.5 - 1.0
7030> 1.0
9010> 2.0
Note: These are estimated values based on the general behavior of similar compounds. Actual values should be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol outlines a standard method to determine the thermodynamic solubility of this compound in a specific aqueous buffer.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., 10 mL) in a glass vial. The presence of undissolved solid is crucial.

    • Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of your analytical method.

  • Analysis:

    • Analyze the diluted sample by a validated HPLC-UV method.

    • Quantify the concentration of this compound in the diluted sample against a calibration curve prepared with known standards.

  • Calculation:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor.

Protocol 2: HPLC Method for Analysis of this compound

This protocol provides a starting point for the reversed-phase HPLC analysis of this compound. Optimization may be required based on your specific system and requirements.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Diluent: 50:50 Acetonitrile:Water

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} caption { label="Experimental Workflow for HPLC Analysis"; fontsize=12; fontcolor="#202124"; }

Caption: Experimental workflow for HPLC analysis.

References

identification of byproducts in the nitration of 4-chlorobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the nitration of 4-chlorobenzoic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product when nitrating 4-chlorobenzoic acid?

A1: The primary product of the electrophilic aromatic substitution nitration of 4-chlorobenzoic acid is 4-chloro-3-nitrobenzoic acid.[1] The directing effects of the substituents on the aromatic ring, the chloro (-Cl) and carboxylic acid (-COOH) groups, determine the position of the incoming nitro (-NO₂) group. The carboxylic acid group is a meta-director, while the chloro group is an ortho-, para-director. In this case, the position meta to the carboxylic acid and ortho to the chloro group is favored.

Q2: What are the most common byproducts in the nitration of 4-chlorobenzoic acid?

A2: Common byproducts include other positional isomers and dinitrated compounds. The formation of these byproducts is often influenced by reaction conditions such as temperature and the concentration of the nitrating agent. For instance, higher temperatures can lead to the formation of dinitro-derivatives.[2] While the main product is 4-chloro-3-nitrobenzoic acid, small amounts of other isomers may be formed.

Q3: My reaction mixture turned dark brown or black. What is the likely cause?

A3: A dark coloration or the formation of tar-like substances often indicates side reactions, such as oxidation or excessive nitration. This is typically a result of poor temperature control, with a sudden increase in temperature being a common cause.[3][4] Impurities in the starting materials or reagents can also catalyze decomposition and polymerization reactions.

Q4: The yield of my desired product is very low. What are the potential reasons?

A4: Low yields can stem from several factors:

  • Inadequate Temperature Control: The nitration reaction is highly exothermic. If the temperature is not kept low (typically between 0-15°C), side reactions can significantly reduce the yield of the desired product.[2][4]

  • Presence of Water: Moisture can interfere with the generation of the nitronium ion (NO₂⁺), which is the active electrophile in the reaction.[4] Ensure all glassware is dry and use concentrated acids.

  • Incomplete Reaction: Insufficient reaction time or a temperature that is too low may lead to an incomplete reaction.

  • Loss During Workup: The product can be lost during isolation and purification. Ensure complete precipitation and use cold solvents for washing to minimize dissolution.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Multiple spots on TLC/peaks in GC/HPLC Formation of isomeric byproducts (e.g., 4-chloro-2-nitrobenzoic acid) or dinitrated products.Maintain strict temperature control (0-5°C) during the addition of the nitrating agent. Use purification techniques such as recrystallization or column chromatography to isolate the desired isomer.
Product is an oil or fails to solidify The presence of impurities, such as isomeric byproducts or residual acids, can lower the melting point of the product mixture.Purify the crude product by washing with cold water to remove residual acids, followed by recrystallization from a suitable solvent (e.g., ethanol/water).[3]
Unreacted starting material present The reaction has not gone to completion.Ensure the nitrating agent is added in the correct stoichiometric amount. Allow the reaction to stir for a sufficient amount of time after the addition of the nitrating agent.[3]

Experimental Protocols

Standard Protocol for Nitration of 4-Chlorobenzoic Acid

This protocol is a generalized procedure designed to favor the formation of 4-chloro-3-nitrobenzoic acid while minimizing byproducts.

Materials:

  • 4-chlorobenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

  • In a flask, dissolve 4-chlorobenzoic acid in concentrated sulfuric acid. Cool this mixture to 0-5°C in an ice-salt bath with continuous stirring.

  • In a separate beaker, prepare the nitrating mixture by slowly and carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. This mixture should also be kept cool in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred solution of 4-chlorobenzoic acid. The rate of addition should be controlled to maintain the reaction temperature below 15°C.[3]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 15-30 minutes.[3]

  • Slowly pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water to remove any residual acid.[3]

  • Purify the crude product by recrystallization from an ethanol/water mixture.

Byproduct Identification Workflow

The following diagram illustrates a typical workflow for the identification and characterization of byproducts in the nitration of 4-chlorobenzoic acid derivatives.

cluster_workflow Byproduct Identification Workflow A Crude Reaction Mixture B Separation A->B C HPLC / GC B->C Analytical D Column Chromatography B->D Preparative E Isolated Fractions C->E D->E F Structural Analysis E->F G Mass Spectrometry (MS) F->G H NMR Spectroscopy F->H I Byproduct Structure Identified G->I H->I

Caption: Workflow for byproduct separation and identification.

Troubleshooting Logic for Common Issues

This diagram outlines a decision-making process for troubleshooting common problems encountered during the nitration of 4-chlorobenzoic acid derivatives.

cluster_troubleshooting Troubleshooting Logic Start Problem Encountered LowYield Low Yield Start->LowYield Impurities Impurities Present Start->Impurities DarkColor Dark Coloration Start->DarkColor TempCheck Check Temperature Control LowYield->TempCheck Yes ReagentCheck Verify Reagent Purity & Stoichiometry LowYield->ReagentCheck Yes WorkupCheck Review Workup Procedure LowYield->WorkupCheck Yes Purification Improve Purification Impurities->Purification Yes TempControl Strict Temperature Control Impurities->TempControl Yes DarkColor->TempControl Yes SlowAddition Slower Reagent Addition DarkColor->SlowAddition Yes

Caption: Decision tree for troubleshooting common nitration issues.

References

stability of 4-chloro-3-nitro-5-sulfamoylbenzoic acid under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-chloro-3-nitro-5-sulfamoylbenzoic acid under acidic and basic conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound solution appears to be changing color under acidic/basic conditions. What could be the cause?

A1: A color change, such as the appearance of a yellowish or brownish hue, can be an initial indicator of chemical degradation.[1] Under acidic or basic conditions, molecules with nitroaromatic and sulfonamide functionalities can undergo various reactions leading to the formation of chromophoric degradation products. It is crucial to proceed with a stability-indicating analytical method, like High-Performance Liquid Chromatography (HPLC), to confirm and quantify any degradation.[1]

Q2: I am observing new peaks in my HPLC chromatogram after subjecting this compound to stress conditions. How can I identify these new peaks?

A2: The appearance of new peaks strongly suggests the formation of degradation products. To identify these, a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) is highly recommended.[2] This will provide mass-to-charge ratio information, aiding in the elucidation of the structures of the degradation products. Comparing the retention times and mass spectra with those of potential known impurities or degradation products of structurally similar compounds, such as bumetanide (B1668049), can also be a helpful strategy.

Q3: What are the most likely degradation pathways for this compound under acidic and basic conditions?

A3: Based on the functional groups present in the molecule (a carboxylic acid, a sulfonamide, a nitro group, and a chloro substituent on an aromatic ring), the following degradation pathways are plausible:

  • Acidic Conditions: Hydrolysis of the sulfamoyl group is a common degradation pathway for sulfonamides under acidic conditions.[3][4] This would lead to the formation of the corresponding sulfonic acid derivative.

  • Basic Conditions: Under basic conditions, hydrolysis of the sulfamoyl group can also occur. Additionally, the presence of the nitro group and the acidic proton of the carboxylic acid could lead to other reactions. While many sulfonamides are relatively stable in alkaline conditions, the overall substitution pattern of the aromatic ring will influence reactivity.[4][5]

Q4: How can I design a forced degradation study for this compound?

A4: Forced degradation studies are essential to establish the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[6][7] A systematic approach involves exposing the compound to various stress conditions, including acid, base, oxidation, heat, and light. For acidic and basic stress, you can start with the conditions outlined in the experimental protocols section below. The goal is to achieve 5-20% degradation to ensure that the degradation products are generated at detectable levels without being unrealistic.[7]

Q5: Are there any known impurities of this compound that I should be aware of?

Quantitative Data Summary

Due to the lack of specific experimental data for the degradation of this compound in the public domain, the following tables are provided as templates for summarizing your experimental findings.

Table 1: Stability of this compound under Acidic Conditions

Acid ConcentrationTemperature (°C)Time (hours)Initial Purity (%)Purity after Stress (%)Number of DegradantsMajor Degradant (% Area)
0.1 N HCl602
0.1 N HCl802
1 N HCl602
1 N HCl802

Table 2: Stability of this compound under Basic Conditions

Base ConcentrationTemperature (°C)Time (hours)Initial Purity (%)Purity after Stress (%)Number of DegradantsMajor Degradant (% Area)
0.1 N NaOH602
0.1 N NaOH802
1 N NaOH602
1 N NaOH802

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound, adapted from general guidelines and studies on the related compound, bumetanide.[9][10]

Protocol 1: Acid Hydrolysis

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • For mild acidic conditions, mix 1 mL of the stock solution with 9 mL of 0.1 N hydrochloric acid.

    • For stronger acidic conditions, mix 1 mL of the stock solution with 9 mL of 1 N hydrochloric acid.

  • Incubation: Heat the solutions in a water bath at a controlled temperature (e.g., 60°C or 80°C) for a defined period (e.g., 2-24 hours).

  • Neutralization and Dilution: After the incubation period, cool the samples to room temperature. Neutralize the solution with an equivalent amount of base (e.g., 0.1 N or 1 N sodium hydroxide). Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Base Hydrolysis

  • Preparation of Stock Solution: Prepare a stock solution of this compound as described in the acid hydrolysis protocol.

  • Stress Conditions:

    • For mild basic conditions, mix 1 mL of the stock solution with 9 mL of 0.1 N sodium hydroxide.

    • For stronger basic conditions, mix 1 mL of the stock solution with 9 mL of 1 N sodium hydroxide.

  • Incubation: Heat the solutions in a water bath at a controlled temperature (e.g., 60°C or 80°C) for a defined period (e.g., 2-24 hours).

  • Neutralization and Dilution: After incubation, cool the samples to room temperature. Neutralize the solution with an equivalent amount of acid (e.g., 0.1 N or 1 N hydrochloric acid). Dilute the neutralized solution with the mobile phase to an appropriate concentration for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Visualizations

The following diagrams illustrate potential degradation pathways and a general experimental workflow for stability testing.

parent This compound acid_stress Acidic Conditions (e.g., HCl, Heat) parent->acid_stress Stress base_stress Basic Conditions (e.g., NaOH, Heat) parent->base_stress Stress hydrolysis_product 4-chloro-3-nitro-5-sulfonic acid benzoic acid (Hydrolysis of Sulfamoyl Group) acid_stress->hydrolysis_product Leads to base_stress->hydrolysis_product Potential Pathway other_base_products Other Degradation Products base_stress->other_base_products Potential Pathway

Caption: Potential Degradation Pathways

start Start: this compound sample stress Apply Stress Conditions (Acid/Base, Heat) start->stress neutralize Neutralize and Dilute Sample stress->neutralize hplc HPLC Analysis neutralize->hplc data Data Analysis: - Purity Assessment - Degradant Profiling hplc->data end End: Stability Report data->end

Caption: Experimental Workflow for Stability Testing

References

Technical Support Center: Selective Catalytic Reduction of Nitro Groups in the Presence of Chloro Substituents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the chemoselective reduction of an aromatic nitro group while preserving a chloro substituent. This transformation is crucial for the synthesis of chloroanilines, which are key intermediates in the production of pharmaceuticals, dyes, and agrochemicals.[1][2] The primary challenge is preventing the undesired side reaction of hydrodechlorination.[1]

Troubleshooting Guide

This section addresses common problems encountered during the catalytic hydrogenation of chloronitroaromatics.

Question 1: My primary issue is significant hydrodehalogenation (loss of the chloro group). How can I prevent this?

Answer: Hydrodehalogenation is a common side reaction, particularly with highly active catalysts like palladium on carbon (Pd/C).[3] Several strategies can be employed to enhance selectivity.

  • Cause A: Inappropriate Catalyst Choice. Standard Pd/C is often too reactive and promotes the cleavage of the carbon-halogen bond.[3]

    • Solution: Switch to a more selective catalyst system.

      • Sulfided Platinum on Carbon (Pt(S)/C): This catalyst is highly selective for reducing the nitro group while preserving halogens, even on activated heteroaryl systems.[3][4]

      • Modified Platinum Catalysts: The addition of a second metal can significantly suppress dehalogenation. Iron-promoted Pt/AC (Pt-Fe/AC) has been shown to completely suppress hydrodechlorination even at full conversion.[2][5] Pt-V/C is another high-performance option.[6]

      • Raney Nickel or Raney Cobalt: Raney Ni is a classic alternative to Pd/C for substrates where dehalogenation is a concern.[3][7] Raney Co has also been identified as a high-performance catalyst for this transformation.[6]

      • Non-Precious Metal Catalysts: Cobalt-based nanocatalysts have demonstrated unprecedented chemoselectivity in transfer hydrogenation reactions.[8][9]

      • Non-Catalytic Reagents: If catalytic methods fail, classic chemical reductions using reagents like tin(II) chloride (SnCl₂) or iron powder in acidic media (Fe/HCl) are robust options that do not typically cause dehalogenation.[3][7]

  • Cause B: Harsh Reaction Conditions. High hydrogen pressure, elevated temperatures, or prolonged reaction times can increase the rate of hydrodehalogenation.

    • Solution: Optimize the reaction parameters.

      • Lower Hydrogen Pressure: Use the minimum pressure required to achieve a reasonable reaction rate.

      • Lower Temperature: Perform the reaction at or near room temperature if possible. Optimized conditions with sulfided platinum catalysts often involve low temperatures.[4]

      • Reduce Substrate Concentration: Studies have shown that dehalogenation can decrease significantly at lower substrate concentrations (e.g., moving from 0.2 M to 0.05 M).[6]

      • Use an Acidic Medium: The presence of a small amount of acid (e.g., HCl, H₃PO₄) in the reaction medium has been shown to unexpectedly inhibit dehalogenation during hydrogenation.[10]

Question 2: The conversion of the nitro group is low or the reaction is very slow. What can I do?

Answer: Low conversion can stem from catalyst activity, catalyst poisoning, or suboptimal reaction conditions.

  • Cause A: Insufficient Catalyst Activity or Loading.

    • Solution:

      • Increase Catalyst Loading: A modest increase in the catalyst-to-substrate ratio can improve the reaction rate.

      • Switch to a More Active Catalyst: Certain hybrid catalysts, such as Pt supported on ZrO₂/ZSM-5, have demonstrated exceptionally high turnover frequencies (TOFs) for this reaction, indicating very high activity.[11][12]

      • Ensure Proper Activation: Ensure the catalyst is properly activated and handled under an inert atmosphere if it is pyrophoric or sensitive to air.

  • Cause B: Suboptimal Solvent or Mass Transfer.

    • Solution:

      • Solvent Selection: The choice of solvent can impact both substrate solubility and hydrogenation rates. Dialkyl ethers like THF and 2-methyl-THF have been shown to be suitable solvents that promote high reaction rates.[6]

      • Improve Agitation: Ensure vigorous stirring to overcome mass transfer limitations between the gas (hydrogen), liquid (substrate solution), and solid (catalyst) phases.

Frequently Asked Questions (FAQs)

  • Q: What is the best all-around catalyst to start with for selective nitro reduction in the presence of a chloro group?

    • A: For catalytic hydrogenation, a sulfided platinum catalyst (Pt(S)/C) is an excellent starting point due to its well-documented high selectivity.[3][4] An iron-promoted platinum catalyst (Pt-Fe/AC) is also a superior choice, having been shown to completely prevent dehalogenation.[2][5]

  • Q: Can I use transfer hydrogenation instead of high-pressure hydrogen gas?

    • A: Yes, catalytic transfer hydrogenation is a very effective and often milder alternative. It avoids the need for high-pressure equipment. Common hydrogen donors include ammonium (B1175870) formate, formic acid, or hydrazine.[3][8] Cobalt-based nanocatalysts using formic acid have shown high selectivity.[8]

  • Q: My substrate contains both a chloro group and another reducible group (e.g., an alkene or carbonyl). What should I do?

    • A: This presents a greater chemoselectivity challenge. The choice of catalyst is critical. Cobalt-based nanocatalysts have been reported to tolerate olefins, aldehydes, ketones, and esters.[8] Sulfided Pt/C also shows high selectivity for the nitro group over many other functionalities.[3] Careful screening of catalysts and conditions is necessary.

  • Q: Are there any non-metallic options?

    • A: Yes. The Bechamp reduction (iron metal in acid) and reduction with tin(II) chloride are classic, reliable methods that are highly chemoselective for the nitro group and will not cause hydrodehalogenation.[7]

Quantitative Data Summary

The table below summarizes the performance of various catalysts under specific conditions for the selective reduction of chloronitrobenzene (CNB).

Catalyst SystemSubstrateConditionsConversion (%)Selectivity to Chloroaniline (%)Dehalogenation (%)Reference(s)
0.3% Pt–4% Fe/ACp-CNB303 K, 1.0 MPa H₂, Ethanol100>99.9<0.1[2][5]
Pt–V/C1-Iodo-4-nitrobenzene*0.05 M in THF, RT, 0.5 MPa H₂99.5991[6]
Pt/ZrO₂/MCM-22 (Pt/ZM)p-CNB333 K, 2.0 MPa H₂, Ethanol100>99.9Not detected[11][12]
Sulfided Pt/CHeteroaryl chloridesLow Temp & PressureHighHighMinimal[4]
0.3% Pt/ACp-CNB303 K, 1.0 MPa H₂, Ethanol3798.21.8[2]
Raney NickelAromatic HalidesVariesEffectiveGoodLow (vs. Pd/C)[3][7]

*Data for iodo-substituted analog used as a model for haloarene selectivity.

Experimental Protocols

Protocol: Selective Hydrogenation of p-Chloronitrobenzene using Fe-Promoted Pt/AC Catalyst

This protocol is adapted from literature procedures demonstrating high selectivity.[2][5]

Materials:

  • p-Chloronitrobenzene (p-CNB)

  • 0.3% Pt–4% Fe on Activated Carbon (Pt-Fe/AC) catalyst

  • Ethanol (or other suitable solvent like THF)

  • High-pressure autoclave/reactor equipped with a magnetic stirrer, gas inlet/outlet, and temperature/pressure controls

  • Hydrogen gas (high purity)

  • Nitrogen gas (for purging)

Procedure:

  • Reactor Setup: Add the Pt-Fe/AC catalyst (e.g., 5-10 mol% relative to the substrate) to the clean, dry autoclave vessel.

  • Substrate Addition: Add a solution of p-chloronitrobenzene in ethanol. For example, 1.0 g of p-CNB in 50 mL of ethanol.

  • Sealing and Purging: Seal the reactor securely. Purge the system by pressurizing with nitrogen to ~0.5 MPa and then venting. Repeat this cycle 3-5 times to remove all oxygen.

  • Hydrogen Purge: Purge the system with hydrogen gas. Pressurize to ~0.5 MPa and vent. Repeat this cycle 2-3 times.

  • Reaction Conditions: Pressurize the reactor with hydrogen to the target pressure (e.g., 1.0 MPa). Begin stirring and heat the reactor to the desired temperature (e.g., 303 K / 30 °C).

  • Monitoring: Monitor the reaction by observing hydrogen uptake from the gas reservoir. The reaction can also be monitored by taking small, sealed aliquots at intervals and analyzing them by HPLC or GC to check for substrate conversion and product formation.

  • Reaction Completion: Once the reaction is complete (typically indicated by the cessation of hydrogen uptake or confirmed by analysis), stop the heating and allow the reactor to cool to room temperature.

  • Depressurization: Carefully vent the excess hydrogen gas in a well-ventilated fume hood. Purge the reactor with nitrogen gas 3-5 times.

  • Workup: Open the reactor. Remove the reaction mixture and filter it through a pad of Celite or a suitable filter to separate the solid catalyst. Wash the catalyst pad with a small amount of fresh solvent.

  • Product Isolation: Combine the filtrate and washings. The solvent can be removed under reduced pressure to yield the crude p-chloroaniline. The product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Troubleshooting_Workflow start Reaction Complete Analyze Products (GC/HPLC) check_dehalo Dehalogenation > 1%? start->check_dehalo check_conv Conversion < 99%? check_dehalo->check_conv No solution_dehalo High Dehalogenation Issue check_dehalo->solution_dehalo Yes solution_conv Low Conversion Issue check_conv->solution_conv Yes success Success: High Conversion & High Selectivity check_conv->success No cat_change 1. Change Catalyst (e.g., Pt(S)/C, Pt-Fe/AC, Raney Ni) 2. Use Chemical Reductant (e.g., SnCl2, Fe/HCl) solution_dehalo->cat_change cond_opt 1. Lower H2 Pressure & Temp 2. Lower Substrate Conc. 3. Add Acidic Modifier solution_dehalo->cond_opt increase_params 1. Increase Catalyst Load 2. Increase H2 Pressure / Temp (Monitor Dehalogenation!) 3. Improve Agitation/Solvent solution_conv->increase_params Reaction_Pathway sub Chloronitroarene (Starting Material) prod_desired Chloroaniline (Desired Product) sub->prod_desired Desired Reduction (+H₂, Selective Catalyst) prod_undesired Aniline (Undesired Byproduct) sub->prod_undesired Side Reaction (Hydrodechlorination)

References

how to avoid impurities in the synthesis of 4-chloro-3-nitro-5-sulfamoylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-chloro-3-nitro-5-sulfamoylbenzoic acid. Our aim is to help you minimize impurities and optimize your synthetic protocols for a high-purity final product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, categorized by the reaction step.

Step 1: Chlorosulfonation of 4-Chlorobenzoic Acid

Issue 1.1: Low Yield of 4-Chloro-3-(chlorosulfonyl)benzoic Acid

Possible Cause Recommended Solution
Incomplete Reaction: Insufficient reaction time or temperature.Ensure the reaction is heated to approximately 140-150°C and maintained for several hours to drive the reaction to completion. Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC.
Hydrolysis of the Product: The chlorosulfonyl group is highly reactive and susceptible to hydrolysis during workup.Pour the reaction mixture onto crushed ice quickly while ensuring the temperature of the aqueous mixture remains low (0-5°C). Filter the precipitated product as soon as possible to minimize contact with the acidic aqueous environment.
Suboptimal Reagent Ratio: An incorrect ratio of 4-chlorobenzoic acid to chlorosulfonic acid can lead to incomplete conversion.Use a molar excess of chlorosulfonic acid (typically 3-5 equivalents) to ensure complete conversion of the starting material.

Issue 1.2: Formation of a High-Melting, Insoluble White Solid

Possible Cause Recommended Solution
Diaryl Sulfone Formation: This is a common side reaction at elevated temperatures where the initially formed sulfonyl chloride reacts with another molecule of 4-chlorobenzoic acid.Maintain a lower reaction temperature during the initial addition of reagents and the subsequent heating phase. A temperature range of 130-140°C is generally recommended.
Step 2: Sulfamoylation of 4-Chloro-3-(chlorosulfonyl)benzoic Acid

Issue 2.1: Incomplete Conversion to 4-Chloro-5-sulfamoylbenzoic Acid

Possible Cause Recommended Solution
Insufficient Ammonia (B1221849): Not enough ammonia to react with the chlorosulfonyl group.Use a sufficient excess of concentrated aqueous ammonia to ensure the complete conversion of the sulfonyl chloride to the sulfonamide.
Low Reaction Temperature: The reaction may be too slow at very low temperatures.While the initial addition should be done at a low temperature (e.g., 0-10°C) to control the exotherm, the reaction mixture can be allowed to warm to room temperature and stirred for several hours to ensure completion.
Step 3: Nitration of 4-Chloro-5-sulfamoylbenzoic Acid

Issue 3.1: Formation of Regioisomers (e.g., 4-Chloro-2-nitro-5-sulfamoylbenzoic acid)

Possible Cause Recommended Solution
Suboptimal Nitrating Conditions: The directing effects of the chloro, carboxyl, and sulfamoyl groups can lead to the formation of undesired isomers if the reaction conditions are not carefully controlled. The desired product has the nitro group directed by the strongly activating sulfamoyl group.Temperature Control: Maintain a low reaction temperature (typically 0-5°C) during the addition of the nitrating agent (a mixture of concentrated nitric and sulfuric acids). This favors kinetic control and can improve regioselectivity. Slow Addition: Add the nitrating mixture dropwise with vigorous stirring to ensure localized temperature increases are minimized.
Incorrect Nitrating Agent Concentration: The ratio of nitric acid to sulfuric acid is crucial for the efficient generation of the nitronium ion (NO₂⁺).Use a well-defined and pre-cooled mixture of concentrated nitric and sulfuric acids.

Issue 3.2: Dinitration or Oxidation Byproducts

Possible Cause Recommended Solution
Excess Nitrating Agent or Elevated Temperature: Over-nitration or oxidation of the aromatic ring can occur under harsh conditions.Use a carefully controlled amount of the nitrating agent (close to a 1:1 molar ratio with the substrate). Strict adherence to low reaction temperatures is critical to prevent these side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for controlling impurities in this synthesis?

A1: The nitration step is arguably the most critical for controlling isomeric impurities. The regioselectivity of the nitration is highly dependent on reaction conditions, particularly temperature. Careful control of the temperature and the rate of addition of the nitrating agent is paramount to favor the formation of the desired 3-nitro isomer.

Q2: How can I effectively remove the diaryl sulfone byproduct formed during chlorosulfonation?

A2: Diaryl sulfones are typically much less soluble than the desired sulfonic acid or sulfonyl chloride. They can often be removed by filtration of the crude product after the initial precipitation. If it co-precipitates, purification of the final this compound by recrystallization is usually effective.

Q3: What analytical techniques are best for monitoring the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for assessing the purity of the final product and detecting the presence of isomers and other impurities.[1] ¹H NMR spectroscopy can also be used to confirm the structure and identify major impurities.

Q4: Can I perform the synthesis in a different order, for example, nitration before chlorosulfonation?

A4: While alternative synthetic routes exist, the described sequence (chlorosulfonation → sulfamoylation → nitration) is generally preferred. Nitrating 4-chlorobenzoic acid first would yield 4-chloro-3-nitrobenzoic acid. Subsequent chlorosulfonation would then be directed by the existing substituents. Controlling the regioselectivity of this step can be challenging.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline. Optimization may be required based on laboratory conditions and desired purity.

Step 1: Synthesis of 4-Chloro-3-(chlorosulfonyl)benzoic Acid

  • In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser with a drying tube.

  • Carefully add chlorosulfonic acid (3-5 molar equivalents) to the flask and cool in an ice bath.

  • Slowly add 4-chlorobenzoic acid (1 molar equivalent) in portions to the stirred chlorosulfonic acid, maintaining the temperature below 20°C.

  • After the addition is complete, slowly heat the reaction mixture to 140°C and maintain this temperature for 4-6 hours.

  • Cool the reaction mixture to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Slowly and carefully pour the reaction mixture onto the ice-water slurry with vigorous stirring.

  • Collect the precipitated white solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the crude 4-chloro-3-(chlorosulfonyl)benzoic acid.

Step 2: Synthesis of 4-Chloro-5-sulfamoylbenzoic Acid

  • Suspend the crude 4-chloro-3-(chlorosulfonyl)benzoic acid in concentrated aqueous ammonia in a flask cooled in an ice bath.

  • Stir the mixture vigorously at low temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Heat the reaction mixture to about 60°C and treat with activated charcoal to decolorize.

  • Filter the hot solution to remove the charcoal.

  • Cool the filtrate and acidify with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

  • Collect the white precipitate by vacuum filtration, wash with cold water, and dry.

Step 3: Synthesis of this compound

  • In a flask cooled to 0-5°C in an ice-salt bath, dissolve 4-chloro-5-sulfamoylbenzoic acid in concentrated sulfuric acid.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 molar equivalents) to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Slowly add the cold nitrating mixture dropwise to the solution of 4-chloro-5-sulfamoylbenzoic acid, ensuring the temperature of the reaction mixture does not exceed 5°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for an additional 30-60 minutes.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated product by vacuum filtration, wash with copious amounts of cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

Table 1: Summary of Key Reaction Parameters and Expected Outcomes

Step Key Parameters Target Range Potential Issues if Deviated
Chlorosulfonation Temperature140-150°CLower temp: Incomplete reaction. Higher temp: Diaryl sulfone formation.
Molar Ratio (Chlorosulfonic acid:4-Chlorobenzoic acid)3:1 to 5:1Lower ratio: Incomplete conversion.
Sulfamoylation pH for precipitation2-3Higher pH: Incomplete precipitation.
Nitration Temperature0-5°CHigher temp: Formation of regioisomers, dinitration, and oxidation byproducts.
Molar Ratio (Nitric acid:Substrate)~1.05:1Higher ratio: Increased risk of dinitration.

Visualization

Troubleshooting Workflow for Impurity Control

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

G Troubleshooting Workflow for Impurity Control start Synthesis Start: 4-Chlorobenzoic Acid chlorosulfonation Step 1: Chlorosulfonation start->chlorosulfonation check_yield1 Check Yield & Purity of Intermediate 1 chlorosulfonation->check_yield1 low_yield1 Low Yield? check_yield1->low_yield1 No impurity1 Insoluble Impurity? check_yield1->impurity1 Yes sulfamoylation Step 2: Sulfamoylation check_yield1->sulfamoylation Purity OK troubleshoot_yield1 Troubleshoot: - Incomplete reaction? - Hydrolysis during workup? low_yield1->troubleshoot_yield1 troubleshoot_impurity1 Troubleshoot: - Diaryl sulfone formation? - Lower reaction temp. impurity1->troubleshoot_impurity1 troubleshoot_yield1->chlorosulfonation troubleshoot_impurity1->chlorosulfonation check_yield2 Check Purity of Intermediate 2 sulfamoylation->check_yield2 incomplete_conv2 Incomplete Conversion? check_yield2->incomplete_conv2 No nitration Step 3: Nitration check_yield2->nitration Purity OK troubleshoot_conv2 Troubleshoot: - Insufficient ammonia? - Reaction time/temp? incomplete_conv2->troubleshoot_conv2 troubleshoot_conv2->sulfamoylation final_purity_check Final Purity Check (HPLC) nitration->final_purity_check isomers Isomeric Impurities? final_purity_check->isomers No other_impurities Other Impurities? final_purity_check->other_impurities Yes end_product High-Purity Product final_purity_check->end_product Purity OK troubleshoot_isomers Troubleshoot: - Control nitration temp (0-5°C) - Slow addition of nitrating agent isomers->troubleshoot_isomers troubleshoot_other Troubleshoot: - Dinitration? (Excess HNO3) - Recrystallize final product other_impurities->troubleshoot_other troubleshoot_isomers->nitration troubleshoot_other->nitration

Caption: Troubleshooting workflow for impurity control.

References

optimization of temperature and pressure for bumetanide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Bumetanide (B1668049) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of bumetanide.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for bumetanide?

A1: Two common synthesis routes for bumetanide are:

  • One-Pot Synthesis: This method involves the reduction of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid and subsequent reductive amination with butyraldehyde (B50154) in an autoclave under controlled temperature and pressure.[1][2]

  • Room Temperature Synthesis: This route typically involves the reaction of 3-amino-4-phenoxy-5-sulfonamide benzoic acid with n-butanol at ambient temperature, often using a Lewis acid catalyst.[3][4]

Q2: How critical are temperature and pressure for the "room temperature" synthesis of bumetanide?

A2: For the synthesis route reacting 3-amino-4-phenoxy-5-sulfonamide benzoic acid with n-butanol, the reaction is typically carried out at "room temperature."[3][4] While precise temperature and pressure control may not be as critical as in the "one-pot" autoclave synthesis, significant deviations from ambient conditions (typically 20-25°C and atmospheric pressure) could affect the reaction rate and yield. It is recommended to maintain a consistent laboratory environment for reproducible results.

Q3: What is the main advantage of the "one-pot" synthesis method?

A3: The "one-pot" synthesis method is efficient as it combines the reduction of a nitro group and reductive amination in a single step, which can shorten the overall synthesis time.[1][2]

Troubleshooting Guide: One-Pot Synthesis in Autoclave

This guide focuses on the one-pot synthesis of bumetanide from 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid and butyraldehyde in an autoclave at a recommended temperature of 40-45°C and a pressure of 100 psi.[1]

Issue Possible Cause Recommended Action
Low or No Product Yield Incomplete reaction: Temperature or pressure was too low, or reaction time was too short.- Ensure the autoclave reaches and maintains the target temperature of 40-45°C.[1]- Verify that the hydrogen pressure is consistently held at 100 psi.[1]- Monitor the reaction progress using TLC or LC-MS and ensure the starting material is consumed.[1]
Catalyst activity is low: The palladium on carbon (Pd/C) catalyst may be old or poisoned.- Use fresh, high-quality 10% Pd/C catalyst.- Ensure the reaction vessel is clean and free of contaminants that could poison the catalyst.
Low Purity of Bumetanide (Presence of Side Products) Dialkylation: The reaction time was too long, leading to the formation of a dialkylated impurity.[1][2]- Stop the reaction as soon as the starting material (3-amino-4-phenoxy-5-sulfamyl benzoic acid) is no longer detected by TLC or LC-MS.[1]- Avoid extending the reaction time unnecessarily.
Incomplete reduction of the nitro group: Insufficient hydrogen pressure or catalyst amount.- Ensure a constant hydrogen pressure of 100 psi is maintained throughout the reaction.[1]- Use the recommended amount of catalyst.
Autoclave Pressure Drop Leak in the system: The autoclave may not be sealed properly.- Before starting the reaction, perform a leak test on the autoclave according to the manufacturer's instructions.- Check and tighten all fittings and connections.
Inconsistent Reaction Times Fluctuations in temperature or pressure: Inconsistent heating or gas supply.- Calibrate the temperature and pressure controllers of the autoclave.- Ensure a stable and continuous supply of hydrogen gas.

Data Presentation: Reaction Conditions for Bumetanide Synthesis

The following tables summarize the quantitative data for the two primary synthesis methods.

Table 1: One-Pot Synthesis in Autoclave

ParameterValueReference
Starting Material3-nitro-4-phenoxy-5-sulfamoylbenzoic acid[1]
ReagentsButyraldehyde, 10% Palladium on Carbon[1]
SolventMethanol[1]
Temperature40-45°C[1]
Pressure100 psi (Hydrogen)[1]
Reaction Time~6 hours (monitored by TLC/LC-MS)[1]
Yield~90%[1]

Table 2: Room Temperature Synthesis

ParameterValueReference
Starting Material3-amino-4-phenoxy-5-sulfonamide benzoic acid[3][4]
Reagentn-butanol[3][4]
CatalystLewis Acid (e.g., stannic chloride, ferric chloride, boron trifluoride etherate)[3][4]
TemperatureRoom Temperature[3][4]
PressureAtmosphericImplied
Reaction Time2-10 hours[3][4]
Yield76.8% - 95.8% (depending on catalyst)[4]

Experimental Protocols

One-Pot Synthesis of Bumetanide in an Autoclave [1]

  • Reaction Setup:

    • In a suitable autoclave, add 250.0 ml of Methanol.

    • Add 25g (0.0811 moles) of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid.

    • Add 29.2g (0.4052 moles) of Butyraldehyde.

    • Add 5.0 g of 10% palladium on carbon (50% moisture).

  • Reaction Execution:

    • Flush the autoclave twice with Nitrogen gas.

    • Flush the autoclave with Hydrogen gas.

    • Pressurize the autoclave with Hydrogen to 100 psi.

    • Heat the reaction mixture to 40-45°C and maintain this temperature.

    • Monitor the reaction by TLC and LC-MS.

  • Work-up and Purification:

    • After approximately six hours, or when the starting material is no longer detected, stop the hydrogen supply and cool the reaction mixture to room temperature.

    • Filter the catalyst under a nitrogen blanket.

    • Concentrate the filtrate to a minimum volume.

    • Dilute the resulting semi-solid mass with n-Hexane.

    • Cool the mixture to below 10°C and filter after 1 hour to obtain a white crystalline solid of Bumetanide.

Visualizations

Bumetanide_One_Pot_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid Autoclave Autoclave 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid->Autoclave Butyraldehyde Butyraldehyde Butyraldehyde->Autoclave H2 H₂ H2->Autoclave Pd/C 10% Pd/C Pd/C->Autoclave Bumetanide Bumetanide Autoclave->Bumetanide ~6 hours Temp 40-45°C Pressure 100 psi

Caption: Workflow for the one-pot synthesis of bumetanide.

Troubleshooting_Logic Start Start Check_Yield Low Yield? Start->Check_Yield Check_Purity Low Purity? Check_Yield->Check_Purity No Optimize_Conditions Verify Temp (40-45°C) & Pressure (100 psi) Check_Yield->Optimize_Conditions Yes Monitor_Reaction Stop reaction when starting material is consumed Check_Purity->Monitor_Reaction Yes Successful_Synthesis Successful_Synthesis Check_Purity->Successful_Synthesis No Check_Catalyst Use Fresh Catalyst Optimize_Conditions->Check_Catalyst Monitor_Reaction->Successful_Synthesis

References

Technical Support Center: Meisenheimer Complex Formation in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Meisenheimer complex formation during nucleophilic aromatic substitution (SNAr) experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during your SNAr reactions.

Q1: My SNAr reaction is showing low or no conversion to the desired product. What are the potential causes and how can I improve the yield?

A1: Low conversion in SNAr reactions can be attributed to several factors related to reactant stability and reaction conditions. Here is a systematic approach to troubleshooting this issue:

  • Substrate Activation: The aromatic ring must be sufficiently activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1] Without adequate activation, the nucleophilic attack to form the Meisenheimer complex is disfavored.[2]

  • Leaving Group Ability: In SNAr, the rate-determining step is typically the formation of the Meisenheimer complex, not the departure of the leaving group.[2] Consequently, more electronegative leaving groups are more effective at activating the ring towards nucleophilic attack. The general reactivity trend for halogens is F > Cl ≈ Br > I.[1] If you are using a less reactive leaving group, consider sourcing a fluoro-substituted starting material.

  • Nucleophile Strength: The nucleophile should be sufficiently strong to attack the electron-deficient aromatic ring. If you are using a weak nucleophile, consider using a stronger one or adding a base to deprotonate the nucleophile and increase its reactivity.

  • Reaction Temperature: Many SNAr reactions require heating to overcome the activation energy barrier. If the reaction is sluggish at room temperature, a gradual increase in temperature while monitoring the reaction progress via TLC or LC-MS can significantly improve the rate and yield.[1]

  • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents such as DMSO, DMF, and acetonitrile (B52724) are generally preferred as they effectively solvate the cation of the nucleophile, leaving the anionic nucleophile more reactive.[1] Protic solvents can hydrogen-bond with the nucleophile, reducing its nucleophilicity and slowing the reaction.[1]

Q2: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are the common side reactions, and how can they be minimized?

A2: The formation of side products is a common challenge in SNAr reactions. Here are some likely causes and their solutions:

  • Reaction with Solvent: If you are using a nucleophilic solvent, such as an alcohol, with a strong base, the solvent can compete with your intended nucleophile.[1] It is advisable to use a non-reactive, polar aprotic solvent.

  • Di-substitution: If your aromatic substrate has more than one leaving group, di-substitution can occur. To favor mono-substitution, use a stoichiometric amount of the nucleophile or even a slight excess of the electrophile and carefully monitor the reaction's progress.[1]

  • Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of sensitive functional groups, especially under basic conditions and at elevated temperatures. Ensure that you are using anhydrous solvents and reagents.[1]

  • Benzyne (B1209423) Formation: Under very strong basic conditions (e.g., NaNH2), an elimination-addition mechanism via a benzyne intermediate can occur, leading to a mixture of regioisomers.[1] This is more prevalent with unactivated aryl halides. If you suspect this is occurring, consider using a weaker base.

Q3: The purification of my product is proving to be difficult. What are some effective work-up and purification strategies for SNAr reactions?

A3: Purification can be particularly challenging when high-boiling solvents like DMSO or DMF are used. Here are some recommended strategies:

  • Aqueous Work-up: A standard aqueous work-up is often the initial step. This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and water to remove water-soluble byproducts and inorganic salts.[1] If a basic catalyst or reagent was used, washing with a dilute acid solution can help in its removal. Conversely, a dilute base wash is recommended for acidic byproducts.[1]

  • Removal of High-Boiling Solvents: To remove residual DMSO or DMF, repeated washing of the organic layer with water or brine is often effective due to their high water solubility.[1]

  • Precipitation and Filtration: If the product is a solid, cooling the reaction mixture in an ice bath may induce precipitation. The solid product can then be collected by suction filtration.[1]

  • Recrystallization: The crude product can often be purified further by recrystallization from a suitable solvent, such as ethanol (B145695) or butanol.[1]

Q4: I observe a strong color change upon adding my nucleophile. What does this indicate?

A4: The development of an intense color (often red or deep purple) is a strong indication of the formation of a Meisenheimer complex.[3][4] These complexes are often highly colored due to the extensive delocalization of the negative charge. While in many cases these intermediates are transient, in reactions with highly activated aromatic systems and strong nucleophiles, the Meisenheimer complex can be stable enough to be observed and even isolated.[4]

Quantitative Data

The following tables summarize key quantitative data related to SNAr reactions.

Table 1: Relative Rates of Nucleophilic Aromatic Substitution for Different Leaving Groups.

Leaving GroupRelative Rate
F3300
Cl1.0
Br0.74
I0.36
OSO2Ar3.9

Data for the reaction of piperidine (B6355638) with 1-X-2,4-dinitrobenzene in methanol (B129727) at 25°C.

Table 2: Effect of Solvent on the Stability Constant (Kf) of a Meisenheimer Complex.

SolventDonor Number (DN)Log Kf
Acetonitrile14.14.5
Ethanol203.8
1:1 Acetonitrile:Ethanol-4.2

Illustrative data showing the trend of decreasing stability with increasing solvent donicity.[5]

Experimental Protocols

Protocol 1: Characterization of a Meisenheimer Complex using NMR Spectroscopy

This protocol outlines the general procedure for identifying a Meisenheimer complex using Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Sample Preparation:

    • Dissolve the electron-deficient aromatic substrate in a suitable deuterated polar aprotic solvent (e.g., DMSO-d6 or CD3CN) in an NMR tube.

    • Acquire a 1H and 13C NMR spectrum of the starting material.

    • Carefully add a stoichiometric amount of the nucleophile (or a strong, non-nucleophilic base if the nucleophile is generated in situ) to the NMR tube.

  • NMR Acquisition:

    • Immediately acquire a series of 1H NMR spectra over time to monitor the reaction progress.

    • After the reaction has reached equilibrium or completion, acquire a final 1H and 13C NMR spectrum.

  • Data Analysis:

    • Compare the spectra of the starting material with the reaction mixture.

    • The formation of the Meisenheimer complex is indicated by the appearance of new signals and a significant upfield shift of the aromatic protons, particularly the one at the sp3-hybridized carbon, due to the loss of aromaticity.[6]

    • The sp3-hybridized carbon atom will appear at a much higher field in the 13C NMR spectrum compared to the aromatic carbons.

Protocol 2: Kinetic Analysis of Meisenheimer Complex Formation using UV-Vis Spectroscopy

This protocol describes how to monitor the kinetics of an SNAr reaction by observing the formation of the colored Meisenheimer complex.[7]

  • Instrumentation Setup:

    • Use a diode array or stopped-flow spectrophotometer equipped with a temperature-controlled cuvette holder.[7]

    • Set the spectrophotometer to scan a wavelength range where the Meisenheimer complex is expected to absorb (typically in the visible region).

  • Reaction Execution:

    • Prepare a solution of the aromatic substrate in a suitable solvent (e.g., acetonitrile or a buffer solution).

    • Prepare a separate solution of the nucleophile, ensuring it is in large excess to maintain pseudo-first-order conditions.[7]

    • Place the substrate solution in a cuvette and record a baseline spectrum.

    • Rapidly inject the nucleophile solution into the cuvette and immediately start recording spectra at regular time intervals.

  • Data Analysis:

    • Monitor the increase in absorbance at the λmax of the Meisenheimer complex over time.

    • Plot absorbance versus time. The data can be fitted to a first-order rate equation to determine the pseudo-first-order rate constant (kobs).[7]

    • The second-order rate constant (k1) can be determined by plotting kobs against the concentration of the nucleophile.

Visualizations

Meisenheimer_Complex_Formation Reactants Aryl Halide (Ar-X) + Nucleophile (Nu-) MC Meisenheimer Complex (Resonance Stabilized) Reactants->MC k1 (slow) Addition MC->Reactants k-1 Product Substituted Product (Ar-Nu) + Leaving Group (X-) MC->Product k2 (fast) Elimination

Caption: Mechanism of Nucleophilic Aromatic Substitution via a Meisenheimer complex.

Troubleshooting_Workflow Start Low S_NAr Reaction Yield Check_Activation Is the ring sufficiently activated (ortho/para EWGs)? Start->Check_Activation Check_LG Is the leaving group optimal (F > Cl > Br > I)? Check_Activation->Check_LG Yes Solution_Activation Use a more activated substrate. Check_Activation->Solution_Activation No Check_Temp Is the reaction temperature adequate? Check_LG->Check_Temp Yes Solution_LG Switch to a more electronegative leaving group. Check_LG->Solution_LG No Check_Solvent Is a polar aprotic solvent being used? Check_Temp->Check_Solvent Yes Solution_Temp Increase the reaction temperature. Check_Temp->Solution_Temp No Solution_Solvent Switch to a polar aprotic solvent (DMSO, DMF). Check_Solvent->Solution_Solvent No Success Improved Yield Check_Solvent->Success Yes Solution_Activation->Success Solution_LG->Success Solution_Temp->Success Solution_Solvent->Success

Caption: Troubleshooting workflow for low yield in SNAr reactions.

References

Technical Support Center: Optimal HPLC Column Selection for Bumetanide Precursor Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the optimal HPLC column for the separation of bumetanide (B1668049) precursors. Below you will find troubleshooting guides and frequently asked questions to assist you in your analytical method development.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of bumetanide and its precursors.

Q1: Why am I seeing poor peak shape (tailing or fronting) for my bumetanide precursors?

A1: Poor peak shape is a common issue in HPLC and can be attributed to several factors, especially when dealing with acidic analytes like bumetanide and its precursors.

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica (B1680970) backbone of the stationary phase can interact with acidic analytes, leading to peak tailing.

    • Solution: Employ a modern, end-capped C18 or C8 column with high-purity silica. These columns have a reduced number of accessible silanol groups. Alternatively, consider a column with a polar-embedded or polar-endcapped stationary phase.

  • Inappropriate Mobile Phase pH: Bumetanide and its precursors are acidic compounds. If the mobile phase pH is close to their pKa values, they can exist in both ionized and non-ionized forms, resulting in peak tailing or splitting.

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units below the pKa of the analytes. For most bumetanide precursors, a mobile phase pH of 2.5-3.5 is a good starting point. Use a suitable buffer (e.g., phosphate (B84403) or formate) at a concentration of 10-25 mM to maintain a consistent pH.

  • Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase, leading to peak fronting or tailing.

    • Solution: Reduce the injection volume or dilute the sample. If the peak shape improves, column overload was the likely issue.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Q2: My precursor peaks are not well-resolved. How can I improve the separation?

A2: Inadequate resolution between precursor peaks can be addressed by modifying several chromatographic parameters.

  • Mobile Phase Composition: The organic modifier (e.g., acetonitrile (B52724) or methanol) concentration significantly impacts retention and selectivity.

    • Solution: To increase retention and potentially improve the separation of early-eluting peaks, decrease the percentage of the organic modifier. Conversely, to decrease the retention of late-eluting peaks, increase the organic modifier percentage. Trying a different organic solvent (e.g., switching from acetonitrile to methanol) can also alter selectivity.

  • Column Chemistry: The choice of stationary phase is critical for achieving the desired selectivity.

    • Solution: If a standard C18 column does not provide adequate resolution, consider a different stationary phase. A C8 column will be less retentive, which might be beneficial if precursors are strongly retained. For highly polar precursors, a polar-embedded or AQ-type C18 column that can handle highly aqueous mobile phases might be necessary. Phenyl-hexyl columns can offer alternative selectivity for aromatic compounds.

  • Gradient Elution: If the precursors have a wide range of polarities, an isocratic elution may not be sufficient to resolve all peaks within a reasonable time.

    • Solution: Develop a gradient elution method. Start with a lower percentage of organic modifier to retain and separate the more polar precursors, and gradually increase the organic content to elute the more non-polar compounds.

Q3: I am experiencing high backpressure in my HPLC system. What are the possible causes and solutions?

A3: High backpressure can damage your HPLC system and column. It is crucial to identify and resolve the root cause promptly.

  • Column Frit Blockage: Particulate matter from the sample or mobile phase can clog the inlet frit of the column.

    • Solution: First, try back-flushing the column (if permitted by the manufacturer). If this does not resolve the issue, the frit may need to be replaced, or the column may need to be discarded. Using an in-line filter or a guard column can help prevent this problem.

  • Buffer Precipitation: High concentrations of buffer salts in mobile phases with a high percentage of organic solvent can lead to precipitation.

    • Solution: Ensure that the buffer concentration is appropriate for the mobile phase composition. Always filter the mobile phase before use. If buffer precipitation is suspected, flush the system with a high percentage of aqueous solvent (without the buffer) to redissolve the salts.

  • Column Contamination: Strongly retained compounds from previous injections can accumulate on the column, leading to increased backpressure.

    • Solution: Implement a column washing procedure between analyses. This typically involves flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the key precursors in the synthesis of bumetanide?

A1: The synthesis of bumetanide typically involves several key precursors, starting from 4-chlorobenzoic acid. The main intermediates are:

  • 4-Chloro-3-chlorosulfonyl-5-nitrobenzoic acid

  • 4-Chloro-5-sulfamoyl-3-nitrobenzoic acid

  • 4-Phenoxy-5-sulfamoyl-3-nitrobenzoic acid

  • 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid

Q2: What are the typical physicochemical properties of bumetanide precursors I should consider for column selection?

A2: The precursors are all substituted benzoic acid derivatives and are generally acidic and polar to moderately non-polar. Understanding their properties is key to selecting the right HPLC column.

PrecursorMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
4-Chloro-3-chlorosulfonyl-5-nitrobenzoic acidC₇H₃Cl₂NO₆S316.08Highly reactive and polar due to the chlorosulfonyl group.
4-Chloro-5-sulfamoyl-3-nitrobenzoic acidC₇H₅ClN₂O₆S280.64Acidic and polar, with two ionizable protons (carboxylic acid and sulfonamide).
4-Phenoxy-5-sulfamoyl-3-nitrobenzoic acidC₁₃H₁₀N₂O₇S338.29Increased hydrophobicity compared to the previous precursor due to the addition of the phenoxy group.
3-Amino-4-phenoxy-5-sulfamoylbenzoic acidC₁₃H₁₂N₂O₅S308.31Amphoteric nature due to the presence of both an amino group (basic) and a carboxylic acid group (acidic).[1]

Q3: Which type of HPLC column is generally recommended for separating bumetanide precursors?

A3: A reversed-phase C18 column is the most common and generally recommended starting point for the separation of bumetanide precursors.[2][3][4][5] These columns offer a good balance of hydrophobicity and surface area for retaining and separating the moderately polar to non-polar precursors. For more polar precursors, a C18 column with polar endcapping or a polar-embedded phase may provide better retention and peak shape.

Q4: What is a suitable mobile phase for the HPLC analysis of bumetanide precursors?

A4: A typical mobile phase for separating bumetanide precursors in reversed-phase HPLC consists of a mixture of an aqueous buffer and an organic modifier.

  • Aqueous Buffer: An acidic buffer, such as phosphate or formate (B1220265) buffer at a pH between 2.5 and 3.5, is recommended to suppress the ionization of the carboxylic acid groups, leading to better retention and peak shape.

  • Organic Modifier: Acetonitrile is a common choice due to its low UV cutoff and viscosity. Methanol (B129727) can also be used and may offer different selectivity. A gradient elution, starting with a higher aqueous composition and increasing the organic modifier concentration, is often necessary to separate precursors with a range of polarities.

Experimental Protocols

Below is a general experimental protocol for the HPLC separation of bumetanide precursors. This should be considered a starting point, and optimization will likely be required.

1. Instrumentation:

  • A standard HPLC system with a binary or quaternary pump, an autosampler, a column thermostat, and a UV detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in water (pH ~2.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 30% B

    • 26-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Solutions: Prepare individual stock solutions of each bumetanide precursor in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare working standard mixtures by diluting the stock solutions with the initial mobile phase composition.

  • Sample Solutions: Dissolve the reaction mixture or sample in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

Visualization

The following diagram illustrates a logical workflow for selecting an optimal HPLC column for the separation of bumetanide precursors.

HPLC_Column_Selection_Workflow start Start: Define Analytical Goal (Separate Bumetanide Precursors) analyze_properties Analyze Precursor Properties (Polarity, pKa, Solubility) start->analyze_properties initial_column Initial Column Selection (Reversed-Phase C18) analyze_properties->initial_column method_dev Method Development (Mobile Phase, Gradient) initial_column->method_dev eval_separation Evaluate Separation (Resolution, Peak Shape) method_dev->eval_separation optimize Troubleshoot & Optimize eval_separation->optimize Does Not Meet Criteria final_method Final Validated Method eval_separation->final_method Meets Criteria optimize->method_dev Adjust Parameters change_column Select Alternative Column (C8, Phenyl, Polar-Embedded) optimize->change_column Change Stationary Phase change_column->method_dev end End final_method->end

Caption: Workflow for HPLC column selection for bumetanide precursors.

References

effect of pH on the retention time of 4-chloro-3-nitro-5-sulfamoylbenzoic acid in RP-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-chloro-3-nitro-5-sulfamoylbenzoic acid in reverse-phase high-performance liquid chromatography (RP-HPLC). The focus is on the critical role of mobile phase pH in achieving optimal retention, peak shape, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: How does the pH of the mobile phase affect the retention time of this compound in RP-HPLC?

A1: The retention time of this compound, an acidic compound, is highly dependent on the pH of the mobile phase.[1][2]

  • At low pH (e.g., pH < pKa): The carboxylic acid group is protonated (non-ionized). This makes the molecule less polar, increasing its affinity for the nonpolar stationary phase (like C18) and resulting in a longer retention time.[1][2][3]

  • At high pH (e.g., pH > pKa): The carboxylic acid group is deprotonated (ionized), carrying a negative charge. This increases the molecule's polarity, reducing its affinity for the stationary phase and leading to a shorter retention time.[1][2]

Q2: What is the pKa of this compound and why is it important?

A2: The predicted pKa of the carboxylic acid group in this compound is approximately 2.82 .[1][4] The pKa is the pH at which the compound is 50% ionized and 50% non-ionized. Knowing the pKa is crucial for selecting the optimal mobile phase pH to control retention and ensure method robustness. For reproducible results, it is recommended to work at a pH at least 1.5 to 2 units away from the pKa.[5]

Q3: What is the recommended starting pH for method development?

A3: For consistent and robust separation of this compound, it is recommended to start with a mobile phase pH of ≤ 2.8 . At this pH, the analyte will be in its protonated, non-ionized form, leading to better retention and peak shape on a reversed-phase column. A common starting point is a pH between 2 and 3.

Q4: Can I use water without a buffer for my mobile phase?

A4: It is highly discouraged to use unbuffered water, especially when analyzing ionizable compounds. Minor fluctuations in the pH of an unbuffered mobile phase can lead to significant and unpredictable shifts in retention time, poor peak shape, and overall poor reproducibility. Using a buffer is essential to control and maintain a stable pH throughout the analysis.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Short or No Retention Mobile phase pH is too high, causing the analyte to be fully ionized and highly polar.1. Lower the pH of the aqueous portion of the mobile phase to at least 2 units below the analyte's pKa (i.e., pH ≤ 2.8).2. Ensure the buffer has sufficient capacity to maintain the target pH. Increase buffer concentration if necessary (typically 25-50 mM).
Drifting Retention Time Inconsistent mobile phase pH due to inadequate buffering or buffer degradation. Changes in column temperature.1. Prepare fresh mobile phase daily.2. Use a high-purity buffer and ensure it is within its effective buffering range.3. Use a column oven to maintain a constant temperature.
Peak Tailing Secondary interactions between the ionized analyte and the silica (B1680970) stationary phase. Mobile phase pH is too close to the analyte's pKa.1. Lower the mobile phase pH to fully protonate the analyte.2. Use a high-purity, end-capped column to minimize silanol (B1196071) interactions.3. Increase the ionic strength of the buffer (e.g., increase buffer concentration).
Split or Broad Peaks The mobile phase pH is very close to the analyte's pKa, causing both the ionized and non-ionized forms to be present and separate slightly.1. Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa (2.82). This will ensure the analyte is in a single form (either fully protonated or fully ionized).

Quantitative Data Summary

Compound Predicted pKa Recommended Mobile Phase pH for Good Retention
This compound~2.82[1][4]≤ 2.8
Furosemide (B1674285) (structurally related)3.8 - 3.9[2][6]≤ 2.0
4-Chloro-3-nitrobenzoic acid (structurally related)~3.35[3]≤ 2.0

Experimental Protocols

Mobile Phase Preparation for RP-HPLC Analysis of this compound

This protocol outlines the preparation of a buffered mobile phase at a pH suitable for the retention and analysis of this compound.

Objective: To prepare a mobile phase with a stable pH of approximately 2.5.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) or methanol

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄), analytical grade

  • Phosphoric acid (H₃PO₄), analytical grade

  • 0.45 µm membrane filter

  • Calibrated pH meter

Procedure:

  • Prepare the Aqueous Buffer (e.g., 25 mM Potassium Phosphate):

    • Weigh out the appropriate amount of KH₂PO₄ to make a 25 mM solution in a desired volume of HPLC-grade water (e.g., 3.4 g of KH₂PO₄ in 1 L of water).

    • Dissolve the salt completely by stirring.

  • Adjust the pH:

    • Place the buffer solution on a magnetic stirrer and immerse a calibrated pH electrode.

    • Slowly add phosphoric acid dropwise to the solution while monitoring the pH.

    • Continue adding acid until the pH of the aqueous buffer reaches 2.5.

  • Filter the Aqueous Buffer:

    • Filter the prepared buffer through a 0.45 µm membrane filter to remove any particulate matter, which can damage the HPLC column and pump seals.

  • Prepare the Mobile Phase:

    • Measure the desired volumes of the filtered aqueous buffer and the organic solvent (e.g., acetonitrile or methanol) into a clean mobile phase reservoir. For example, for a 60:40 (v/v) aqueous to organic ratio, mix 600 mL of the pH 2.5 buffer with 400 mL of acetonitrile.

    • Important: Always add the organic solvent to the aqueous buffer. Do not adjust the pH after adding the organic solvent.

  • Degas the Mobile Phase:

    • Degas the final mobile phase mixture using a suitable method such as sonication, vacuum filtration, or helium sparging to remove dissolved gases that can cause bubbles in the pump and detector.

  • Equilibrate the HPLC System:

    • Purge the HPLC system with the newly prepared mobile phase.

    • Allow the mobile phase to run through the column until a stable baseline is achieved before starting any analysis.

Visualizations

pH_Effect_on_Retention cluster_mobile_phase Mobile Phase pH cluster_analyte Analyte State (this compound) cluster_hplc RP-HPLC Retention low_pH Low pH (pH < pKa) protonated Protonated (R-COOH) Non-ionized Less Polar low_pH->protonated Suppresses Ionization high_pH High pH (pH > pKa) ionized Deprotonated (R-COO⁻) Ionized More Polar high_pH->ionized Promotes Ionization long_retention Longer Retention Time protonated->long_retention Stronger interaction with nonpolar stationary phase short_retention Shorter Retention Time ionized->short_retention Weaker interaction with nonpolar stationary phase

Caption: Effect of mobile phase pH on the ionization and retention of an acidic analyte in RP-HPLC.

References

Validation & Comparative

A Comparative Guide to HPLC Method Validation for the Quantification of 4-chloro-3-nitro-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of 4-chloro-3-nitro-5-sulfamoylbenzoic acid. This compound is a known impurity and potential degradation product of Furosemide (B1674285), a widely used diuretic. Accurate and reliable quantification of this impurity is crucial for ensuring the quality, safety, and efficacy of Furosemide drug products. This document outlines detailed experimental protocols, presents comparative performance data, and discusses alternative analytical techniques.

Introduction to this compound and its Analysis

This compound (CNSBA) is a process-related impurity and a potential degradant in the synthesis of Furosemide.[1] Regulatory bodies require stringent control over impurities in active pharmaceutical ingredients (APIs) and finished drug products. Therefore, validated, stability-indicating analytical methods are essential for the accurate quantification of CNSBA. Reversed-phase HPLC with UV detection is the most common and robust technique for this purpose.[2] This guide compares different HPLC methods and provides insights into alternative analytical approaches.

Comparative Performance of Validated HPLC Methods

The following table summarizes the key performance characteristics of different reversed-phase HPLC methods reported for the analysis of Furosemide and its impurities, including this compound.

ParameterMethod 1Method 2Method 3
Column Agilent Eclipse XDB C18 (150 x 4.6 mm, 5 µm)[3][4]SGE Wakosil II 5C8RS (150 x 4.6 mm, 5 µm)[5][6]C18 (250 x 4.6 mm, 5 µm)[7]
Mobile Phase Gradient of 0.01 mol/L KH2PO4 buffer and Methanol[3][4]Acetonitrile:Ammonium acetate (B1210297) buffer (50:50, v/v)[5][6]Phosphate (B84403) buffer (pH 3.0):Acetonitrile (50:50, v/v)[7]
Flow Rate 1.0 mL/min1.0 mL/min[5][6]1.0 mL/min[7]
Detection Wavelength 230 nm[3][4]254 nm[5][6]283 nm[7]
Linearity Range (for Furosemide) Not explicitly stated for CNSBA40-160 µg/mL[5][6]20-200 µg/mL[7]
Correlation Coefficient (r²) > 0.999 (for related impurities)0.9953[5][6]0.9999[7]
Accuracy (% Recovery) 98.6-102.1% (for related impurities)99.07-100.58%[5][6]Not explicitly stated
Precision (% RSD) < 2.0% (for related impurities)1.1% (Intra-day), 0.20% (Inter-day)[5][6]0.069% (Repeatability)[7]

Note: The validation data presented is often for the parent drug, Furosemide, as these are stability-indicating methods designed to separate and quantify all related substances, including this compound.

Alternative Analytical Methods

While HPLC is the gold standard, other techniques can be employed for the analysis of Furosemide and its impurities.

MethodPrincipleAdvantagesDisadvantages
UV-Visible Spectrophotometry Measures the absorbance of the analyte in a suitable solvent at a specific wavelength (e.g., 229 nm in 0.1N NaOH).[8]Simple, rapid, and cost-effective.[9]Lower specificity and sensitivity compared to HPLC; potential for interference from other UV-absorbing compounds.
Capillary Electrophoresis (CE) Separates compounds based on their electrophoretic mobility in a capillary filled with an electrolyte.[10]High separation efficiency, small sample volume, and rapid analysis times.[11]Can have lower sensitivity compared to HPLC-UV for some applications; requires specialized equipment.
LC-MS/MS Combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.Extremely sensitive and selective, allowing for quantification at very low levels and confirmation of identity.Higher cost and complexity of instrumentation and method development.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Protocol 1: HPLC Method for Quantification of this compound

This protocol is based on a stability-indicating method for Furosemide and its impurities.[3][4]

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Agilent Eclipse XDB C18 column (150 x 4.6 mm, 5 µm).

2. Reagents and Solutions:

  • Potassium dihydrogen phosphate (KH2PO4), analytical grade.

  • Methanol (B129727), HPLC grade.

  • Water, HPLC grade.

  • Mobile Phase A: 0.01 mol/L KH2PO4 buffer in water.

  • Mobile Phase B: Methanol.

3. Chromatographic Conditions:

  • Gradient Program: A suitable gradient program should be developed to ensure the separation of this compound from Furosemide and other impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phases) to obtain a known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the impurity.

  • Sample Solution: Prepare the sample containing Furosemide by dissolving it in a suitable solvent to a known concentration.

5. Validation Parameters:

  • Specificity: Analyze blank, placebo, standard, and sample solutions to demonstrate that there is no interference at the retention time of this compound.

  • Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a known amount of the impurity standard into the sample solution at different concentration levels (e.g., 80%, 100%, and 120% of the expected level).

  • Precision: Assess repeatability (intra-day precision) by analyzing multiple injections of a standard solution on the same day. Evaluate intermediate precision (inter-day precision) by repeating the analysis on different days with different analysts or equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively, typically based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

Visualizations

The following diagrams illustrate key workflows and relationships in HPLC method validation.

HPLC_Validation_Workflow start Method Development specificity Specificity start->specificity Initial Validation linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability end Validated Method system_suitability->end Final Approval

Caption: A typical workflow for the validation of an HPLC method.

Validation_Parameter_Relationship linearity Linearity accuracy Accuracy linearity->accuracy Related to range Range linearity->range Defines accuracy->range Demonstrated over precision Precision precision->accuracy Impacts precision->range Demonstrated over

Caption: Interrelationship of key HPLC validation parameters.

References

A Comparative Guide to Diuretic Precursors: 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of potent loop diuretics is a cornerstone of cardiovascular and renal medicine. The efficiency, safety, and cost-effectiveness of these syntheses are critically dependent on the selection of the appropriate chemical precursors. This guide provides an objective comparison of 4-chloro-3-nitro-5-sulfamoylbenzoic acid, a key intermediate in the synthesis of bumetanide, with the primary precursors for two other widely used loop diuretics: furosemide (B1674285) and torsemide (B1682434). This analysis is supported by available experimental data on synthesis, yield, and purity, alongside detailed experimental protocols and safety considerations.

At a Glance: Comparative Overview of Diuretic Precursors

The selection of a diuretic precursor is a critical decision in the drug development pipeline, with significant implications for the overall efficiency and scalability of the synthesis of the final active pharmaceutical ingredient (API). The following table summarizes key performance indicators for the precursors of bumetanide, furosemide, and torsemide.

Precursor NameTarget DiureticStarting MaterialReported YieldReported PurityKey Synthetic Steps
This compound Bumetanide4-Chlorobenzoic acidData not explicitly available in reviewed literature>98%[1]Chlorosulfonation, Nitration, Amination
2,4-Dichloro-5-sulfamoylbenzoic acid Furosemide2,4-Dichlorobenzoic acid~70%>99%Chlorosulfonation, Amination
4-Chloro-3-sulfamoylpyridine Torsemide4-Hydroxypyridine-3-sulfonic acid~84%~99%Chlorination, Amination

In Focus: this compound (Bumetanide Precursor)

This compound is a pivotal intermediate in the synthesis of bumetanide, a potent loop diuretic.[1][2] Its synthesis typically commences from 4-chlorobenzoic acid. The synthetic pathway involves a series of electrophilic aromatic substitutions to introduce the sulfamoyl and nitro groups, which are essential for the final structure of bumetanide.

Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity.[2] The general synthetic route is outlined below.

A 4-Chlorobenzoic Acid B 4-Chloro-3-chlorosulfonylbenzoic Acid A->B Chlorosulfonic Acid C 4-Chloro-3-chlorosulfonyl-5-nitrobenzoic Acid B->C Nitric Acid D This compound C->D Ammonia (B1221849)

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound
  • Chlorosulfonation of 4-Chlorobenzoic Acid: 4-Chlorobenzoic acid is reacted with chlorosulfonic acid to introduce a chlorosulfonyl group onto the aromatic ring, yielding 4-chloro-3-chlorosulfonylbenzoic acid.

  • Nitration: The resulting compound is then nitrated using nitric acid to introduce a nitro group, forming 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid.

  • Amination: Finally, the chlorosulfonyl group is reacted with ammonia to form the sulfamoyl group, yielding the target compound, this compound.

Further purification is typically achieved through recrystallization to obtain a product with a purity of greater than 98%.[1]

Alternative Diuretic Precursors: A Comparative Analysis

2,4-Dichloro-5-sulfamoylbenzoic Acid (Furosemide Precursor)

A widely used precursor for the synthesis of the loop diuretic furosemide, 2,4-dichloro-5-sulfamoylbenzoic acid, is typically synthesized from 2,4-dichlorobenzoic acid.

The synthesis of this precursor is a two-step process involving chlorosulfonation followed by amination.

A 2,4-Dichlorobenzoic Acid B 2,4-Dichloro-5-chlorosulfonylbenzoic Acid A->B Chlorosulfonic Acid C 2,4-Dichloro-5-sulfamoylbenzoic Acid B->C Ammonia

Caption: Synthesis of 2,4-Dichloro-5-sulfamoylbenzoic Acid.

Materials:

  • 2,4-Dichlorobenzoic acid

  • Chlorosulfonic acid

  • Ammonia water

  • Ice

Procedure:

  • Chlorosulfonation: In a reaction vessel, gradually add 2,4-dichlorobenzoic acid to an excess of chlorosulfonic acid with stirring, maintaining the temperature below 30°C. After the addition is complete, heat the mixture to 80-90°C and maintain for 2-3 hours. Cool the reaction mixture and carefully pour it onto crushed ice to precipitate the 2,4-dichloro-5-chlorosulfonylbenzoic acid. Filter the solid, wash with cold water, and dry.

  • Amination: Suspend the dried 2,4-dichloro-5-chlorosulfonylbenzoic acid in an ice-cold aqueous ammonia solution. Stir the mixture for 1-2 hours while maintaining a low temperature. Acidify the reaction mixture with hydrochloric acid to precipitate the 2,4-dichloro-5-sulfamoylbenzoic acid. Filter the product, wash with water, and dry. A reported yield for this process is approximately 70% with a purity of over 99%.

4-Chloro-3-sulfamoylpyridine (Torsemide Precursor)

The synthesis of the potent loop diuretic torsemide utilizes 4-chloro-3-sulfamoylpyridine as a key intermediate. This precursor is typically prepared from 4-hydroxypyridine-3-sulfonic acid.

The synthesis involves the conversion of the sulfonic acid to a sulfonyl chloride, followed by chlorination of the pyridine (B92270) ring and subsequent amination.

A 4-Hydroxypyridine-3-sulfonic Acid B 4-Chloropyridine-3-sulfonyl Chloride A->B Phosphorus Pentachloride / Phosphorus Oxychloride C 4-Chloro-3-sulfamoylpyridine B->C Ammonia

Caption: Synthesis of 4-Chloro-3-sulfamoylpyridine.

Materials:

  • 4-Hydroxypyridine-3-sulfonic acid

  • Phosphorus pentachloride (PCl₅)

  • Phosphorus oxychloride (POCl₃)

  • Aqueous ammonia

Procedure:

  • Chlorination/Sulfonyl Chloride Formation: A mixture of 4-hydroxypyridine-3-sulfonic acid, phosphorus pentachloride, and phosphorus oxychloride is heated under reflux for several hours. The excess phosphorus oxychloride is removed by distillation. The residue, containing 4-chloropyridine-3-sulfonyl chloride, is then carefully hydrolyzed by pouring it onto ice. The resulting solid is filtered and dried.

  • Amination: The crude 4-chloropyridine-3-sulfonyl chloride is then treated with aqueous ammonia. The reaction is typically stirred at room temperature. The precipitated 4-chloro-3-sulfamoylpyridine is collected by filtration, washed with water, and dried. A patent describing a similar process reports a yield of approximately 84% with a purity of 99%.

Performance Comparison of Diuretic Precursors

FeatureThis compound2,4-Dichloro-5-sulfamoylbenzoic Acid4-Chloro-3-sulfamoylpyridine
Synthetic Complexity Three-step synthesis from a common starting material. Requires handling of nitrating agents.Two-step synthesis. Generally considered a more straightforward process.Two-step synthesis from a less common starting material.
Yield & Purity High purity (>98%) can be achieved, though specific yield data is limited in public literature.[1]Good yields (~70%) and high purity (>99%) are reported in patents.High yields (~84%) and purity (~99%) have been reported.
Safety Considerations Involves nitrating agents, which require careful handling. The final product is a nitroaromatic compound, which can have specific handling requirements.The intermediate, 2,4-dichloro-5-chlorosulfonylbenzoic acid, is corrosive and moisture-sensitive.The synthesis involves corrosive and hazardous reagents like PCl₅ and POCl₃.
Downstream Conversion The nitro group requires reduction to an amino group before further reaction to form bumetanide.The precursor can be directly condensed with furfurylamine (B118560) to produce furosemide.The precursor is reacted with m-toluidine (B57737) and then with an isocyanate to form torsemide.

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the synthesis and purification of the discussed diuretic precursors.

cluster_0 Synthesis cluster_1 Purification A Starting Material B Reaction with Reagents A->B C Reaction Work-up (e.g., Quenching) B->C D Precipitation / Crystallization C->D E Filtration D->E F Washing E->F G Drying F->G H Final Precursor G->H

Caption: General Experimental Workflow for Precursor Synthesis.

Conclusion

The choice of a diuretic precursor is a multifaceted decision that balances synthetic efficiency, cost, and safety.

  • This compound , as a precursor to bumetanide, offers a viable synthetic route, although detailed public data on its synthesis yield is limited. The multi-step synthesis requires careful handling of nitrating agents.

  • 2,4-Dichloro-5-sulfamoylbenzoic acid stands out as a well-established precursor for furosemide with a more straightforward two-step synthesis and well-documented high yields and purity.

  • 4-Chloro-3-sulfamoylpyridine , the precursor to torsemide, also demonstrates high yields and purity in its synthesis, though it starts from a less common starting material.

For researchers and drug development professionals, a thorough evaluation of these factors is essential for selecting the most appropriate precursor that aligns with their specific manufacturing capabilities, cost constraints, and regulatory requirements. Further process optimization and the development of more sustainable synthetic routes for all these precursors remain active areas of research.

References

A Comparative Guide to Bumetanide Synthesis: Yields from Various Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different synthetic routes to the potent loop diuretic, bumetanide (B1668049). By examining the yields from various starting materials and detailing the experimental protocols, this document serves as a valuable resource for optimizing the synthesis of this crucial pharmaceutical agent.

Quantitative Yield Comparison

The synthesis of bumetanide can be initiated from several precursors, with the choice of starting material significantly impacting the overall yield. The following table summarizes the reported yields for various synthetic pathways.

Starting MaterialKey Reagents/ProcessReported Yield (%)Reference
3-nitro-4-phenoxy-5-sulfamoylbenzoic acidOne-pot reductive amination with butyraldehyde, Pd/C, H₂90%[1]
3-amino-4-phenoxy-5-sulfamoylbenzoic acidReductive amination with butyraldehyde, Pd/C, BF₃-etherate, H₂96%[1]
3-amino-4-phenoxy-5-sulfamoylbenzoic acidAlkylation with n-butanol, FeCl₃, BF₃-etherate95.8%[2][3]
3-amino-4-phenoxy-5-sulfamoylbenzoic acidTwo-step: condensation with n-butyraldehyde (BF₃-etherate), then hydrogenation (Pd/C, H₂)>90%[4]
3-amino-4-phenoxy-5-sulfamoylbenzoic acidAlkylation with n-butanol, stannic chloride86.2%[5]
4-chlorobenzoic acidMulti-step synthesis12-14% (overall yield)[6]
3,5-dinitro-4-chlorobenzoic acidMulti-step synthesis12-14% (overall yield based on p-chlorobenzoic acid)[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of synthetic processes. The following are protocols for key bumetanide synthesis experiments.

1. One-Pot Synthesis from 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid [1]

  • Materials: 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid (25g, 0.0811 moles), Butyraldehyde (29.2g, 0.4052 moles), 10% Palladium on carbon (5.0 g, 50% moisture), Methanol (B129727) (250.0 ml).

  • Apparatus: Autoclave.

  • Procedure:

    • To methanol in an autoclave, add 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid, butyraldehyde, and 10% palladium on carbon.

    • Flush the autoclave twice with nitrogen and then with hydrogen gas.

    • Maintain a hydrogen pressure of 100 psi and a temperature of 40-45°C.

    • Monitor the reaction by TLC and LC-MS.

    • After six hours, or once the starting material is consumed, stop the hydrogen supply and cool the reaction mixture to room temperature.

    • Filter the catalyst under a nitrogen blanket.

    • Concentrate the filtrate to a minimum volume.

    • Dilute the resulting semi-solid mass with n-Hexane.

    • Cool to below 10°C and filter after one hour to obtain a white crystalline solid of bumetanide.

2. Synthesis from 3-amino-4-phenoxy-5-sulfamoylbenzoic acid using a Lewis Acid Catalyst [2][3]

  • Materials: 3-amino-4-phenoxy-5-sulfonamide benzoic acid (0.1 mol), n-butanol (500 ml), Boron trifluoride diethyl etherate (5 mmol), Ferric chloride (5 mmol), 2M Sodium hydroxide (B78521) solution, Ethanol (B145695), Concentrated hydrochloric acid, Activated carbon.

  • Procedure:

    • Add 3-amino-4-phenoxy-5-sulfonamide benzoic acid to n-butanol in a reaction flask and stir at room temperature.

    • Add boron trifluoride diethyl etherate and ferric chloride to the reaction flask.

    • Allow the reaction to proceed for 6 hours until completion.

    • Distill off most of the n-butanol from the reaction mixture.

    • Add 200 ml of 2M sodium hydroxide solution and 100 ml of ethanol and heat to reflux for 30 minutes.

    • Adjust the pH to 8-8.2 with concentrated hydrochloric acid, then cool.

    • Filter the mixture and dissolve the filter cake in hot water.

    • Decolorize with a small amount of activated carbon and filter.

    • Precipitate the sodium salt by cooling and filter again.

    • Dissolve the sodium salt in 300 ml of water.

    • Adjust the pH to 2-3 with concentrated hydrochloric acid, cool, and filter.

    • Wash and dry the product to obtain pure bumetanide.

3. Two-Step Synthesis from 3-amino-4-phenoxy-5-sulfamoylbenzoic acid [4]

  • Step 1: Condensation-Dehydration

    • Materials: 3-amino-4-phenoxy-5-sulfamoylbenzoic acid, n-butyraldehyde, Boron trihalide ether catalyst.

    • Procedure: In the presence of a boron trihalide ether catalyst, react 3-amino-4-phenoxy-5-sulfamoylbenzoic acid with n-butyraldehyde to form 3-butylimine-4-phenoxy-5-sulfamoylbenzoic acid.

  • Step 2: Hydrogenation

    • Materials: 3-butylimine-4-phenoxy-5-sulfamoylbenzoic acid, Palladium on carbon catalyst, Hydrogen.

    • Procedure: Catalytically hydrogenate the product from Step 1 using palladium on carbon to yield bumetanide.

    • Note: The detailed patent describes joining all reactants in an autoclave and carrying out the reaction between 20°C and 50°C at a pressure of 0.6 to 5 atm.

Synthetic Pathways Visualization

The following diagrams illustrate the logical flow of the different synthetic routes to bumetanide.

Bumetanide_Synthesis_Pathways NPSBA 3-nitro-4-phenoxy-5- sulfamoylbenzoic acid APSBA 3-amino-4-phenoxy-5- sulfamoylbenzoic acid NPSBA->APSBA Reduction Bumetanide Bumetanide NPSBA->Bumetanide One-pot reductive amination (Butyraldehyde, Pd/C, H₂) Yield: 90% APSBA->Bumetanide Reductive amination (Butyraldehyde, Pd/C, BF₃-etherate) Yield: 96% APSBA->Bumetanide Alkylation (n-butanol, Lewis Acid) Yield: 86.2-95.8% APSBA->Bumetanide Two-step condensation & hydrogenation Yield: >90% Chloronitro Chloro nitro sulfonamide acids Etherification Etherification with phenol Chloronitro->Etherification Chlorobenzoic 4-chlorobenzoic acid Multistep Multi-step synthesis Chlorobenzoic->Multistep Reduction1 Reduction Etherification->Reduction1 Reduction1->APSBA Multistep->Bumetanide Overall Yield: 12-14%

Caption: Synthetic routes to Bumetanide from various precursors.

Detailed_Synthesis_from_4_Chlorobenzoic_Acid start 4-chlorobenzoic acid step1 4-chloro-3-chlorosulfonyl -benzoic acid start->step1 Sulfonylchlorination (Chlorosulfonic acid) step2 4-chloro-3-chlorosulfonyl -5-nitrobenzoic acid step1->step2 Nitration (Nitric acid) step3 5-aminosulfonyl-4-chloro -3-nitrobenzoic acid step2->step3 Amination (Ammonia) step4 5-aminosulfonyl-3-nitro -4-phenoxybenzoic acid step3->step4 Phenoxylation (Sodium phenolate) step5 3-amino-4-phenoxy-5- sulfamoylbenzoic acid step4->step5 Nitro Reduction (H₂, Pd/C) end Bumetanide step5->end Butylation (Butanol, H₂SO₄)

Caption: Multi-step synthesis of Bumetanide from 4-chlorobenzoic acid.

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of validated analytical methods for the quantification of bumetanide (B1668049) and the identification of its related compounds and impurities. The information presented is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of appropriate analytical techniques. The data and protocols summarized below are compiled from various published studies and are presented in accordance with international guidelines.

Comparative Analysis of Chromatographic Methods

Several High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods have been developed and validated for the analysis of bumetanide and its degradation products. A summary of the key chromatographic parameters from different studies is presented in Table 1 for easy comparison.

Table 1: Comparison of Chromatographic Conditions for Bumetanide Analysis

ParameterMethod 1Method 2Method 3Method 4
Chromatography RP-HPLC[1][2][3]RP-HPLC[4]RP-UFLC[5]RP-UPLC[6]
Column Discovery C18 (250 x 4.6 mm, 5 µm)[1][2][3]Waters Spherisorb ODS2 C18 (250 x 4.6 mm, 5 µm)[4]C18 (250 x 4.6 mm, 5 µm)[5]Acquity SB C18 (100 x 2 mm, 1.8 µm)[6]
Mobile Phase 0.1% o-phthalaldehyde (B127526) and Acetonitrile (B52724) (50:50 v/v)[1][2][3]Methanol and Water (70:30 v/v)[4]0.1% Acetic acid, Acetonitrile, and Water (0.1:80:20 v/v/v)[5]Water and Acetonitrile (30:70 v/v)[6]
Flow Rate 1.0 mL/min[1][2][3]1.0 mL/min[4]1.2 mL/min[5]1.0 mL/min[6]
Detection Photodiode Array (PDA) at 254 nm[1][2]UV at 335 nm[4]PDA at 220 nm[5]UV at 254 nm[6]
Retention Time Not specified4.743 ± 0.05 min[4]2.588 min[5]0.852 min[6]
Performance Comparison of Validated Methods

The performance of an analytical method is evaluated through various validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] Table 2 summarizes the key validation parameters from the compared studies.

Table 2: Summary of Method Validation Parameters for Bumetanide Analysis

ParameterMethod 1 (RP-HPLC)[1][2][3]Method 2 (RP-HPLC)[4]Method 3 (RP-UFLC)[5]Method 4 (RP-UPLC)[6]
Linearity Range 0.315 - 1.875 µg/mL[1][2][3]1 - 10 µg/mL[4]0.1 - 100 µg/mL[5]12.5 - 75 µg/mL[6]
Correlation Coefficient (r²) > 0.999[2]0.9991[4]0.9996[5]0.999[6]
LOD Not specifiedNot specified0.03091 µg/mL[5]Not specified
LOQ Not specifiedNot specified0.0964 µg/mL[5]Not specified
Accuracy (% Recovery) Not specifiedNot specified99.53 - 99.68%[5]99 - 102%[6]
Precision (% RSD) < 2%[6]Not specifiedIntraday: 0.0087-0.1002, Interday: 0.0069-0.0342[5]< 2%[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. The following sections outline the experimental protocols for sample preparation and forced degradation studies as described in the referenced literature.

Standard and Sample Solution Preparation
  • Standard Stock Solution: Accurately weigh 25 mg of Bumetanide reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with HPLC grade acetonitrile to obtain a concentration of 1000 µg/mL.[5] Further dilutions can be made with the mobile phase to achieve the desired concentrations for calibration curves.

  • Sample Solution (Tablets): Weigh and crush twenty tablets to a fine powder. Transfer a quantity of powder equivalent to 25 mg of Bumetanide into a 25 mL volumetric flask. Add the mobile phase, sonicate to dissolve, and then dilute to the mark with the mobile phase.[5] For a different method, powder equivalent to 12.5 mg of bumetanide was taken into a 50 mL volumetric flask, sonicated for 30 minutes with a diluent, and then made up to volume.[2] The resulting solution is filtered through a 0.45 µm membrane filter before injection into the HPLC system.[5]

Forced Degradation Studies Protocol

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. Bumetanide is subjected to various stress conditions to induce degradation.

  • Acid Hydrolysis: A common procedure involves treating the drug solution with 1N or 2N HCl and refluxing at 60-80°C for a period ranging from 30 minutes to 2 hours.[2][4][5] The solution is then neutralized with an equivalent amount of NaOH.

  • Base Hydrolysis: The drug solution is treated with 2N NaOH and refluxed at 70°C for 24 hours.[4] Another method suggests using 0.1N NaOH and heating at 80°C for 30 minutes.[5] The resulting solution is neutralized with an equivalent amount of HCl.

  • Oxidative Degradation: The drug solution is exposed to 20% or 50% hydrogen peroxide (H₂O₂) at room temperature for a duration ranging from 30 minutes to 24 hours.[2][4]

  • Thermal Degradation: The solid drug substance is exposed to dry heat in an oven at a temperature of 105°C for 6 hours or 50°C for 8 hours.[2][4] A solution can also be heated at 80°C for 30 minutes.[5]

  • Photolytic Degradation: The drug substance is exposed to UV light in a photostability chamber. One study specified exposure of 1.2 million lux hours and 200 watt-hours/m² for 16 hours.[2]

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the typical workflows for analytical method validation and forced degradation studies.

AnalyticalMethodValidation cluster_prep Preparation cluster_method_dev Method Development cluster_validation Validation as per ICH Guidelines cluster_analysis Analysis Prep Standard & Sample Preparation Optimization Optimization of Chromatographic Conditions Prep->Optimization Data Data Acquisition & Processing Optimization->Data Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ LOD->LOQ Robustness Robustness LOQ->Robustness Data->Specificity

Caption: Workflow for Analytical Method Validation.

ForcedDegradationStudy cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Drug Bumetanide Drug Substance/Product Acid Acid Hydrolysis Drug->Acid Base Base Hydrolysis Drug->Base Oxidation Oxidative Degradation Drug->Oxidation Thermal Thermal Degradation Drug->Thermal Photo Photolytic Degradation Drug->Photo Analysis Analysis of Stressed Samples by Validated Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Identification of Degradation Products & Establishment of Stability- Indicating Nature of the Method Analysis->Outcome

Caption: Workflow for Forced Degradation Studies.

References

A Comparative Analysis of Catalysts for Nitro Group Reduction in Bumetanide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of the nitro group in 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid is a critical step in the synthesis of the potent loop diuretic, Bumetanide (B1668049). The efficiency and selectivity of this transformation are paramount to the overall yield and purity of the final active pharmaceutical ingredient. This guide provides an objective comparison of common heterogeneous catalysts—Palladium on carbon (Pd/C), Raney Nickel, and Platinum on carbon (Pt/C)—for this pivotal reduction step, supported by experimental data and detailed protocols.

Catalyst Performance Comparison

The selection of an appropriate catalyst is crucial for optimizing the reduction of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid to 3-amino-4-phenoxy-5-sulfamoylbenzoic acid. The following table summarizes the key performance indicators for Palladium on carbon (Pd/C), Raney Nickel, and Platinum on carbon (Pt/C) based on literature data and established catalytic behaviors for similar substrates.

CatalystCatalyst LoadingHydrogen PressureTemperatureReaction TimeSolventYieldSelectivity
10% Pd/C ~13.5% (w/w)40 psi (2.7 atm)Room Temp.1.5 hoursEthanol (B145695)>90%High
Raney Ni ~5-10% (w/w)50-100 psi25-50°C2-6 hoursMethanol/EthanolGood to ExcellentHigh
5% Pt/C ~5-10% (w/w)50-100 psi25-50°C2-6 hoursEthanol/MethanolGood to ExcellentHigh

Note: Data for Raney Nickel and Pt/C are estimated based on their general performance in the reduction of aromatic nitro compounds with multiple functional groups. Specific optimization for the bumetanide precursor may be required.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a comparative study of catalysts for the nitro group reduction in bumetanide synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_substrate Prepare solution of 3-nitro-4-phenoxy-5- sulfamoylbenzoic acid charge_reactor Charge reactor with substrate solution and catalyst slurry prep_substrate->charge_reactor prep_catalyst Weigh and prepare catalyst slurry (Pd/C, Raney Ni, or Pt/C) prep_catalyst->charge_reactor purge_reactor Purge reactor with inert gas (N2 or Ar) charge_reactor->purge_reactor pressurize Pressurize with H2 to target pressure purge_reactor->pressurize run_reaction Stir at specified temperature and monitor H2 uptake pressurize->run_reaction depressurize Depressurize and purge reactor run_reaction->depressurize filter_catalyst Filter to remove catalyst depressurize->filter_catalyst concentrate Concentrate filtrate under reduced pressure filter_catalyst->concentrate precipitate Precipitate product (e.g., pH adjustment) concentrate->precipitate isolate Isolate product (filtration/drying) precipitate->isolate analyze Analyze yield and purity (HPLC, NMR, MS) isolate->analyze

Comparative Experimental Workflow

Detailed Experimental Protocols

1. Reduction using 10% Palladium on Carbon (Pd/C)

This protocol is adapted from established procedures for the synthesis of the bumetanide precursor.

  • Materials:

    • 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid (3.7 g, 0.011 mol)

    • 10% Palladium on Carbon (0.5 g)

    • Ethanol (100 ml)

    • Parr Hydrogenator or similar hydrogenation apparatus

  • Procedure:

    • A mixture of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid, 10% palladium on carbon, and ethanol is placed in a suitable pressure vessel.[1]

    • The vessel is sealed and purged with nitrogen gas before being pressurized with hydrogen to 40 psi.[1]

    • The mixture is shaken or stirred vigorously at room temperature for 1.5 hours.[1]

    • Upon completion of the reaction (indicated by the cessation of hydrogen uptake), the reactor is carefully depressurized.

    • The catalyst is removed by filtration through a pad of celite.

    • The filtrate is concentrated under reduced pressure to yield 3-amino-4-phenoxy-5-sulfamoylbenzoic acid.[1]

  • Alternative Aqueous Protocol:

    • A suspension of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid (20 g) in water (100 ml) is adjusted to a pH of 8 with 1N lithium hydroxide.

    • The resulting solution is hydrogenated at room temperature and 1.1 atmospheres of hydrogen pressure using a 10% palladium-on-carbon catalyst (0.6 g).

    • After hydrogen uptake ceases, the catalyst is filtered off.

    • The product, 3-amino-4-phenoxy-5-sulfamoylbenzoic acid, is precipitated from the filtrate by adding 4N hydrochloric acid to a pH of 2.5.

    • The product can be further purified by recrystallization from aqueous ethanol.

2. Proposed Protocol for Reduction using Raney Nickel

This protocol is a general procedure for the reduction of aromatic nitro compounds and may require optimization for the specific substrate.

  • Materials:

    • 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid (5 mmol)

    • Raney Nickel (0.2-0.3 g, slurry washed with the reaction solvent)

    • Methanol or Ethanol (30-50 ml)

    • Hydrogenation apparatus

  • Procedure:

    • A suspension of the nitro compound and Raney Nickel in the chosen solvent is placed in a pressure vessel.

    • The vessel is sealed, purged with an inert gas, and then pressurized with hydrogen to 50-100 psi.

    • The reaction mixture is stirred at 25-50°C, and the progress is monitored by TLC or HPLC.

    • Upon completion, the reactor is depressurized, and the catalyst is carefully filtered off. Caution: Raney Nickel is pyrophoric and must be handled with care, preferably kept wet.

    • The filtrate is concentrated to yield the crude product, which can be purified by recrystallization.

3. Proposed Protocol for Reduction using 5% Platinum on Carbon (Pt/C)

This protocol is a general procedure and may require optimization.

  • Materials:

    • 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid (5 mmol)

    • 5% Platinum on Carbon (0.1-0.2 g)

    • Ethanol or Methanol (30-50 ml)

    • Hydrogenation apparatus

  • Procedure:

    • The nitro compound and Pt/C catalyst are suspended in the solvent within a pressure vessel.

    • The system is purged with an inert gas and then pressurized with hydrogen to 50-100 psi.

    • The reaction is stirred at 25-50°C and monitored for completion.

    • After the reaction, the vessel is depressurized, and the catalyst is removed by filtration.

    • The solvent is removed from the filtrate under reduced pressure to provide the crude amine.

Discussion

  • Palladium on Carbon (Pd/C): This is the most cited and well-documented catalyst for the reduction of the nitro group in the synthesis of bumetanide. It offers high yields and selectivity under relatively mild conditions. The established protocols provide a reliable starting point for process development.

  • Raney Nickel: Known for its high activity and lower cost compared to precious metal catalysts, Raney Nickel is a strong candidate. It can be particularly advantageous in large-scale production. However, its pyrophoric nature requires specific handling procedures.

  • Platinum on Carbon (Pt/C): Pt/C is also a highly effective catalyst for nitro group reductions and can sometimes offer better performance in the presence of certain functional groups. It is a viable alternative to Pd/C and may be considered during optimization studies.

The choice of catalyst will ultimately depend on a variety of factors including cost, scalability, safety considerations, and the desired purity profile of the final product. The provided protocols offer a solid foundation for further investigation and optimization of this critical synthetic step.

References

A Comparative Guide to Assessing the Purity of Synthesized 4-chloro-3-nitro-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized intermediates is paramount to the integrity of their research and the safety and efficacy of the final active pharmaceutical ingredient (API). 4-chloro-3-nitro-5-sulfamoylbenzoic acid is a key starting material in the synthesis of various pharmaceuticals, most notably the diuretic bumetanide. Ensuring its purity is a critical step in the quality control process. This guide provides an objective comparison of analytical methods for assessing the purity of this compound, complete with supporting data and detailed experimental protocols.

Data Presentation: Comparison of Analytical Techniques

The selection of an appropriate analytical method for purity assessment depends on various factors, including the required sensitivity, specificity, availability of instrumentation, and the nature of potential impurities. The following table summarizes and compares the most common techniques for the quantitative and qualitative analysis of this compound.

TechniquePrincipleInformation ObtainedTypical Purity SpecificationAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase.Retention time, peak area (% purity), presence of impurities.≥98.5%[1]High sensitivity, excellent quantitative capability, robust and reproducible, suitable for routine quality control.[2]Requires reference standards for impurity identification, potential for co-elution of impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) The intensity of an NMR signal is directly proportional to the number of nuclei generating the resonance.Absolute or relative purity without the need for a specific reference standard of the analyte.>95%High precision and accuracy, provides structural information, non-destructive, can identify unknown impurities if they have NMR-active nuclei.[3][4]Lower sensitivity compared to HPLC, requires a certified internal standard, higher initial instrument cost.
Mass Spectrometry (MS) Ionization of the molecule and separation of ions based on their mass-to-charge ratio.Molecular weight confirmation, structural information from fragmentation patterns.N/A (typically coupled with a separation technique)High sensitivity and specificity, excellent for impurity identification.Not inherently quantitative without coupling to a separation technique like LC or GC and using appropriate standards.
Fourier-Transform Infrared Spectroscopy (FTIR) Absorption of infrared radiation by the molecule, causing vibrations of chemical bonds.Presence of characteristic functional groups.N/AFast, non-destructive, provides information about the chemical structure.Not suitable for quantification of impurities, limited sensitivity for minor components.
Thermogravimetric Analysis (TGA) Measurement of the change in mass of a sample as a function of temperature.Information on thermal stability, presence of residual solvents or inorganic impurities.N/AProvides information on non-volatile impurities and residual solvents.Not specific for identifying organic impurities.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for the quantitative determination of the purity of this compound and the detection of related substances.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase consists of acetonitrile (B52724) and water (containing a small amount of acid like phosphoric acid or formic acid for better peak shape).[5] For example, a gradient elution can be used, starting with a higher aqueous phase concentration and gradually increasing the organic phase.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve in a suitable solvent, such as a mixture of methanol (B129727) and water, to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Inject a known volume (e.g., 10 µL) of the sample solution.

    • Record the chromatogram and integrate the peak areas.

    • Calculate the purity by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

This protocol describes the use of ¹H NMR for the absolute quantification of this compound using an internal standard.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the synthesized this compound and a similar, accurately weighed amount of the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁ relaxation time) to ensure full signal recovery.

    • Use a 90° pulse angle.

  • Data Analysis:

    • Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Mandatory Visualizations

Experimental Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_preliminary Preliminary Analysis cluster_quantification Quantitative Purity Determination cluster_characterization Structural Confirmation & Impurity ID cluster_final Final Purity Assessment Synthesized_Product Synthesized Crude Product TLC Thin Layer Chromatography (TLC) Synthesized_Product->TLC Melting_Point Melting Point Determination Synthesized_Product->Melting_Point HPLC HPLC (% Area Normalization) TLC->HPLC Melting_Point->HPLC LCMS LC-MS HPLC->LCMS Final_Report Certificate of Analysis (Purity > 98.5%) HPLC->Final_Report qNMR qNMR (Absolute Purity) qNMR->Final_Report LCMS->Final_Report Impurity Profile FTIR FTIR FTIR->Final_Report Functional Groups NMR_Spec ¹H & ¹³C NMR NMR_Spec->qNMR NMR_Spec->Final_Report Structural Identity

References

A Comparative Guide to Stability-Indicating Assay Validation for Bumetanide and Its Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the stability-indicating assay validation of the potent loop diuretic, bumetanide (B1668049), and its process-related intermediates. Ensuring the stability of a drug substance and its intermediates is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final pharmaceutical product. This document outlines key experimental protocols and presents comparative data to aid in the selection and implementation of appropriate analytical strategies.

Introduction to Stability-Indicating Assays

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. Crucially, it must also be able to separate and quantify any degradation products and process-related impurities. The International Council for Harmonisation (ICH) guidelines mandate the use of such methods in stability studies of new drug substances and products.

Bumetanide, chemically known as 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid, can degrade under various stress conditions, including acidic and alkaline hydrolysis, oxidation, heat, and light. Its synthesis also involves several intermediates that may be present as impurities in the final drug substance. Therefore, a robust stability-indicating assay is essential for the quality control of bumetanide.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is the most common technique for the analysis of bumetanide and its impurities. The following tables summarize the parameters of a validated stability-indicating RP-HPLC method suitable for this purpose.

Chromatographic Conditions
ParameterMethod 1
Column Discovery C18 (250 x 4.6 mm, 5 µm)[1][2]
Mobile Phase 0.1% o-phthalaldehyde (B127526) and Acetonitrile (50:50 v/v)[1][2]
Flow Rate 1.0 mL/min[1][2]
Detection Wavelength 254 nm[1]
Column Temperature 50 °C[1]
Method Validation Parameters

The following table presents the validation data for the RP-HPLC method, demonstrating its suitability for the quantitative determination of bumetanide and its impurities. The validation was performed according to ICH guidelines.[1]

ParameterBumetanideImpurities
Linearity Range (µg/mL) 0.315 - 1.875[1]0.3125 - 1.875[3]
Correlation Coefficient (r²) > 0.999[1]> 0.999[1]
LOD (µg/mL) Not explicitly stated for bumetanide aloneNot explicitly stated for each impurity
LOQ (µg/mL) Not explicitly stated for bumetanide aloneNot explicitly stated for each impurity
Precision (%RSD) < 2.0< 2.0
Accuracy (% Recovery) 98.0 - 102.098.0 - 102.0

Key Intermediates and Impurities of Bumetanide

The manufacturing process of bumetanide can result in several process-related impurities and intermediates. The stability of these compounds is also a critical consideration. Some key intermediates include:

  • Bumetanide EP Impurity A: 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid

  • Bumetanide Related Compound A: 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid

The analytical method described above has been shown to be effective in separating these and other impurities from the main bumetanide peak, making it a suitable starting point for the validation of a stability-indicating assay for these intermediates.[1][3]

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method. The following protocols are typically employed for bumetanide.

1. Acid Degradation:

  • To a solution of bumetanide, add 2N HCl.

  • Heat the solution on a water bath at 60 °C for 30 minutes.[1]

  • Cool the solution to room temperature and neutralize with 2N NaOH.[1]

  • Dilute with the mobile phase to the desired concentration before injection.

2. Base Degradation:

  • To a solution of bumetanide, add 2N NaOH.

  • Heat the solution on a water bath at 60 °C for 30 minutes.[1]

  • Cool the solution to room temperature and neutralize with 2N HCl.[1]

  • Dilute with the mobile phase to the desired concentration before injection.

3. Oxidative Degradation:

  • Treat a solution of bumetanide with 20% hydrogen peroxide (H₂O₂).[1]

  • Keep the solution at room temperature for a specified period.

  • Dilute with the mobile phase to the desired concentration before injection.

4. Thermal Degradation:

  • Expose solid bumetanide powder to a temperature of 105 °C for 6 hours.[1]

  • Dissolve the stressed sample in the mobile phase to the desired concentration for analysis.

5. Photolytic Degradation:

  • Expose a solution of bumetanide to UV light (e.g., in a photostability chamber at 1.2 million lux hours and 200 watt-hours/m²).[1]

  • Analyze the solution by HPLC.

Visualizing the Workflow and Degradation Pathway

The following diagrams illustrate the typical workflow for a stability-indicating assay validation and the proposed degradation pathway for bumetanide based on forced degradation studies.

G cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Method Validation (ICH Guidelines) A Literature Search & Preliminary Studies B Selection of Chromatographic Conditions (Column, Mobile Phase, Detector) A->B C Initial Method Optimization B->C D Acid Hydrolysis C->D Stress Samples E Base Hydrolysis C->E Stress Samples F Oxidation C->F Stress Samples G Thermal Stress C->G Stress Samples H Photolytic Stress C->H Stress Samples I Specificity / Peak Purity D->I Analyze Stressed Samples E->I Analyze Stressed Samples F->I Analyze Stressed Samples G->I Analyze Stressed Samples H->I Analyze Stressed Samples J Linearity & Range I->J K Accuracy & Precision J->K L LOD & LOQ K->L M Robustness L->M N Validated Stability-Indicating Method M->N Finalized Method

Caption: Workflow for Stability-Indicating Assay Validation.

G cluster_acid Acid Hydrolysis cluster_base Base Hydrolysis cluster_oxidation Oxidation Bumetanide Bumetanide Deg1 Degradation Product 1 Bumetanide->Deg1 2N HCl, 60°C Deg2 Degradation Product 2 Bumetanide->Deg2 2N NaOH, 60°C Deg3 N-oxide derivative Bumetanide->Deg3 20% H2O2

Caption: Proposed Degradation Pathway of Bumetanide.

Conclusion

The development and validation of a robust stability-indicating assay are paramount for ensuring the quality, safety, and efficacy of bumetanide and its pharmaceutical formulations. The RP-HPLC method detailed in this guide has been demonstrated to be specific, linear, accurate, and precise for the determination of bumetanide and its impurities. The provided experimental protocols for forced degradation studies serve as a solid foundation for the validation of this method for both the final drug substance and its critical process intermediates. Researchers are encouraged to adapt and re-validate these methods based on their specific needs and regulatory requirements.

References

comparison of HPLC with other analytical techniques for 4-chloro-3-nitro-5-sulfamoylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, the precise and accurate quantification of 4-chloro-3-nitro-5-sulfamoylbenzoic acid, a key intermediate and potential impurity in the synthesis of certain pharmaceuticals, is critical for ensuring product quality and safety. High-Performance Liquid Chromatography (HPLC) is a widely adopted method for this purpose; however, a comprehensive evaluation of its performance against other analytical techniques is essential for selecting the most appropriate method for a given application. This guide provides an objective comparison of HPLC with Thin-Layer Chromatography (TLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and UV-Vis Spectrophotometry for the analysis of this compound, supported by representative experimental data and protocols.

Data Presentation: A Quantitative Comparison of Analytical Techniques

The selection of an analytical technique is often a trade-off between various performance parameters. The following table summarizes the typical quantitative performance characteristics of HPLC, TLC, GC, CE, and UV-Vis Spectrophotometry for the analysis of aromatic sulfonamides and nitro compounds, providing a basis for comparison.

ParameterHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)UV-Vis Spectrophotometry
Linearity (R²) > 0.9990.98 - 0.99 (densitometry)> 0.99> 0.99> 0.99
Accuracy (% Recovery) 98 - 102%90 - 110%95 - 105% (with suitable derivatization)97 - 103%98 - 102% (in simple matrices)
Precision (% RSD) < 2%5 - 15%< 5%< 3%< 2%
Limit of Detection (LOD) ng/mLµ g/spot pg/injection (with sensitive detectors)µg/mLµg/mL
Limit of Quantitation (LOQ) ng/mLµ g/spot pg/injection (with sensitive detectors)µg/mLµg/mL
Specificity HighModerate to LowHigh (especially with MS)HighLow
Analysis Time 10 - 30 min30 - 60 min15 - 40 min5 - 20 min< 5 min
Cost per Sample ModerateLowHighModerateLow
Throughput High (with autosampler)HighModerateHighHigh

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative experimental protocols for each of the discussed techniques for the analysis of this compound or structurally related compounds.

High-Performance Liquid Chromatography (HPLC)

A robust and widely used method for the quantification of this compound, often as part of a stability-indicating assay for a parent drug.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.02 M phosphate (B84403) buffer, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A typical starting point is a 70:30 (v/v) ratio of aqueous to organic phase.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 272 nm.

  • Sample Preparation: The sample is dissolved in the mobile phase or a suitable solvent, filtered through a 0.45 µm filter, and injected into the HPLC system.

Thin-Layer Chromatography (TLC)

A simple, cost-effective method primarily used for qualitative analysis, monitoring reaction progress, and purity checks.[1][2] Quantitative analysis is possible with densitometric scanning.

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: A mixture of ethyl acetate (B1210297) and n-hexane, often with a small amount of acetic acid to improve peak shape (e.g., 70:30:1, v/v/v, ethyl acetate:n-hexane:acetic acid).

  • Sample Application: The sample, dissolved in a volatile solvent like methanol (B129727), is spotted onto the baseline of the TLC plate.

  • Development: The plate is placed in a developing chamber saturated with the mobile phase and allowed to develop until the solvent front reaches a predetermined height.

  • Visualization: The plate is dried and visualized under UV light at 254 nm. For enhanced visualization of nitro compounds, the plate can be sprayed with a reducing agent (like stannous chloride), followed by diazotization and coupling with a suitable reagent to produce a colored spot.[3]

Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is typically required.[4]

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or an electron capture detector (ECD) for higher sensitivity to halogenated and nitro compounds.[5]

  • Derivatization: The carboxylic acid and sulfamoyl groups are derivatized to increase volatility. A common approach for sulfonamides is methylation or pentafluorobenzylation.[4]

  • Column: A capillary column suitable for the analysis of the derivatized compound (e.g., a 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium or nitrogen at a constant flow rate.

  • Temperature Program: An initial oven temperature of around 150°C, held for a few minutes, followed by a temperature ramp to 280°C.

  • Injection: A split/splitless injector is used.

  • Detection: FID or ECD.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and short analysis times, making it an excellent alternative to HPLC, especially for charged analytes.[6][7]

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: A fused-silica capillary (e.g., 50 µm internal diameter, 50 cm total length).

  • Background Electrolyte (BGE): A buffer solution such as 25 mM sodium borate (B1201080) buffer at a pH of 9.2. Micellar electrokinetic chromatography (MEKC) can be employed for separating neutral and charged species by adding a surfactant like sodium dodecyl sulfate (B86663) (SDS) to the BGE.

  • Voltage: A separation voltage of 20-30 kV.

  • Injection: Hydrodynamic or electrokinetic injection of the sample.

  • Detection: UV detection at approximately 272 nm.

UV-Vis Spectrophotometry

A simple and rapid technique for quantification but lacks specificity in the presence of interfering substances with similar absorption spectra.[8][9]

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: A solvent in which the analyte is soluble and stable, and that is transparent in the UV region of interest (e.g., methanol or a buffered aqueous solution).

  • Wavelength of Maximum Absorbance (λmax): The absorbance spectrum of a standard solution of this compound is recorded to determine the λmax, which is expected to be around 270-280 nm.

  • Quantification: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of the unknown sample is then determined from its absorbance using the calibration curve.

Mandatory Visualization

The following diagrams illustrate the general workflow for selecting an analytical technique and a simplified representation of the separation principles.

Analytical_Technique_Selection start Define Analytical Problem qual_quant Qualitative or Quantitative Analysis? start->qual_quant qualitative Qualitative/Screening qual_quant->qualitative Qualitative quantitative Quantitative qual_quant->quantitative Quantitative tlc TLC qualitative->tlc specificity Specificity Required? quantitative->specificity low_spec Low Specificity Acceptable specificity->low_spec No high_spec High Specificity Required specificity->high_spec Yes uv_vis UV-Vis low_spec->uv_vis separation_needed Separation of Mixture? high_spec->separation_needed hplc HPLC separation_needed->hplc Yes ce CE separation_needed->ce Yes gc GC (with derivatization) separation_needed->gc Yes

Workflow for Analytical Technique Selection

Separation_Principles cluster_chromatography Chromatography cluster_electrophoresis Electrophoresis cluster_spectroscopy Spectroscopy hplc HPLC (Liquid-Solid Partitioning) result Analytical Result (Qualitative/Quantitative) hplc->result tlc TLC (Liquid-Solid Adsorption) tlc->result gc GC (Gas-Liquid Partitioning) gc->result ce Capillary Electrophoresis (Differential Migration in Electric Field) ce->result uv_vis UV-Vis Spectrophotometry (Absorption of Light) uv_vis->result sample Sample containing This compound separation Separation/Measurement Principle sample->separation

Core Principles of the Analyzed Techniques

References

A Comparative Review of Bumetanide Synthesis Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic routes for the loop diuretic, bumetanide (B1668049). The following sections detail the efficiency, experimental protocols, and key characteristics of prominent synthesis methods, supported by experimental data from scientific literature and patents.

Comparative Analysis of Bumetanide Synthesis Routes

The synthesis of bumetanide has been approached through several distinct chemical pathways. The efficiency of these routes varies significantly based on factors such as starting materials, reaction conditions, and the number of synthetic steps. Below is a summary of the quantitative data for some of the most notable methods.

Synthesis Route Starting Material Key Reagents/Catalysts Reported Yield Reported Purity Key Advantages Key Disadvantages Reference
Classical Route 4-Chlorobenzoic acidChlorosulfonic acid, Nitric acid, Ammonia, Sodium phenolate, Pd/C, Butyl alcohol, Sulfuric acidNot explicitly stated in a single source, but is a multi-step process.Not specifiedUtilizes readily available starting materials.Long and multi-step synthesis.[1][2]
Lewis Acid Catalyzed Butylation 3-Amino-4-phenoxy-5-sulfamoylbenzoic acidn-Butanol, Lewis acid (e.g., Ferric chloride, Boron trifluoride diethyl etherate)Up to 95.8%>99%Short reaction time, high yield and purity, mild reaction conditions.Requires the synthesis of the starting benzoic acid derivative.[2][3][4]
Reductive Amination Route 3-Amino-4-phenoxy-5-sulfamoylbenzoic acidn-Butyraldehyde, Boron trihalide ether, Pd/C, H₂>90%Not specifiedHigh yield, relatively simple operation.Requires handling of butyraldehyde (B50154) and hydrogenation equipment.[5]
One-Pot Synthesis 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acidButyraldehyde, 10% Palladium on carbon, H₂90%Not specifiedTime-saving one-pot procedure combining nitro group reduction and reductive amination.Requires autoclave for hydrogenation under pressure.[6][7]
Dinitro Route 3,5-Dinitro-4-chlorobenzoic acidPhenol, Sodium hydrosulfite, Chlorosulfonic acid, Ammonia, Sodium borohydride/Potassium borohydride, Butyric acid12-14% (overall from p-chlorobenzoic acid)Good qualityUtilizes inexpensive and readily available raw materials.Lower overall yield, multi-step process.[8]

Experimental Protocols

Lewis Acid Catalyzed Butylation of 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid[2][3]

This method stands out for its high reported yield and purity.

Materials:

  • 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid

  • n-Butanol

  • Lewis acid catalyst (e.g., a mixture of Ferric chloride and Boron trifluoride diethyl etherate)

  • Sodium hydroxide (B78521) solution (2M)

  • Ethanol

  • Concentrated hydrochloric acid

  • Activated carbon

Procedure:

  • To a reaction flask, add 0.1 mol of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid and 500 ml of n-butanol. Stir the mixture at room temperature.

  • Add 5 mmol of ferric chloride and 5 mmol of boron trifluoride diethyl etherate to the flask.

  • Allow the reaction to proceed for 6 hours.

  • After the reaction is complete, distill off most of the n-butanol.

  • To the residue, add 200 ml of 2M sodium hydroxide solution and 100 ml of ethanol. Heat the mixture to reflux for 30 minutes.

  • Adjust the pH of the solution to 8.0-8.2 with concentrated hydrochloric acid, then cool and allow the precipitate to stand.

  • Filter the mixture and wash the filter cake with water.

  • Dissolve the crude product in hot water, add a small amount of activated carbon for decolorization, and filter while hot.

  • Cool the filtrate to precipitate the sodium salt of bumetanide.

  • Filter the sodium salt, dissolve it in 300 ml of hot water, and acidify with concentrated hydrochloric acid to a pH of 2-3.

  • Cool the solution to precipitate pure bumetanide, which is then filtered, washed, and dried.

One-Pot Synthesis from 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid[7]

This approach offers an efficient, time-saving alternative.

Materials:

  • 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid

  • Methanol

  • n-Butyraldehyde

  • 10% Palladium on carbon (50% moisture)

  • Hydrogen gas

  • Nitrogen gas

  • n-Hexane

Procedure:

  • In an autoclave, combine 25g of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid, 250 ml of methanol, 29.2g of n-butyraldehyde, and 5.0g of 10% palladium on carbon.

  • Flush the autoclave twice with nitrogen and then with hydrogen gas.

  • Maintain a hydrogen pressure of 100 psi and a temperature of 40-45°C.

  • Monitor the reaction by TLC and LC-MS.

  • After approximately six hours, when the starting material is consumed, stop the hydrogen supply and cool the reaction mass to room temperature.

  • Filter the catalyst under a nitrogen blanket.

  • Concentrate the filtrate to a minimum volume.

  • Dilute the resulting semi-solid mass with n-hexane.

  • Cool the mixture to below 10°C and filter after 1 hour to obtain the crystalline bumetanide.

Visualizing the Synthesis Pathways

The following diagrams illustrate the workflows of two prominent bumetanide synthesis methods.

Bumetanide_Synthesis_Lewis_Acid cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_purification Purification 3_amino_acid 3-Amino-4-phenoxy- 5-sulfamoylbenzoic acid reaction Reaction (6 hours, RT) 3_amino_acid->reaction n_butanol n-Butanol n_butanol->reaction lewis_acid Lewis Acid (FeCl3/BF3·OEt2) lewis_acid->reaction distillation Distill off n-Butanol reaction->distillation hydrolysis NaOH/EtOH Reflux distillation->hydrolysis neutralization1 Adjust pH to 8.0-8.2 (HCl) hydrolysis->neutralization1 filtration1 Filter Crude Product neutralization1->filtration1 decolorize Dissolve in H2O, Activated Carbon filtration1->decolorize filtration2 Hot Filtration decolorize->filtration2 precipitation1 Cool to Precipitate Sodium Salt filtration2->precipitation1 filtration3 Filter Sodium Salt precipitation1->filtration3 acidification Dissolve in H2O, Adjust pH to 2-3 (HCl) filtration3->acidification precipitation2 Cool to Precipitate Bumetanide acidification->precipitation2 final_product Filter, Wash, and Dry precipitation2->final_product Bumetanide_One_Pot_Synthesis cluster_reactants Reactants & Catalyst cluster_process One-Pot Reaction & Isolation nitro_compound 3-Nitro-4-phenoxy- 5-sulfamoylbenzoic acid autoclave Combine in Autoclave nitro_compound->autoclave butyraldehyde n-Butyraldehyde butyraldehyde->autoclave pd_c 10% Pd/C pd_c->autoclave methanol Methanol methanol->autoclave reaction Hydrogenation (100 psi, 40-45°C, 6h) autoclave->reaction filtration Filter Catalyst reaction->filtration concentration Concentrate Filtrate filtration->concentration precipitation Add n-Hexane, Cool to Precipitate concentration->precipitation isolation Filter and Dry precipitation->isolation Bumetanide_Synthesis_Decision_Tree start Select Bumetanide Synthesis Route high_yield High Yield & Purity Most Critical? start->high_yield time_efficiency Time Efficiency a Major Concern? high_yield->time_efficiency No lewis_acid_route Lewis Acid Catalyzed Butylation high_yield->lewis_acid_route Yes cost_of_materials Low Cost of Raw Materials Essential? time_efficiency->cost_of_materials No one_pot_route One-Pot Synthesis time_efficiency->one_pot_route Yes dinitro_route Dinitro Route cost_of_materials->dinitro_route Yes classical_route Classical or Reductive Amination Route cost_of_materials->classical_route No

References

A Comparative Guide to the Structure-Activity Relationship of Bumetanide Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of bumetanide (B1668049) and its precursors, offering a comparative perspective with other loop diuretics. The information presented is supported by experimental data to aid in the rational design of novel and more potent diuretic agents.

Bumetanide, a potent loop diuretic, exerts its effect by inhibiting the Na-K-Cl cotransporter 2 (NKCC2) in the thick ascending limb of the Loop of Henle.[1][2] The discovery of bumetanide was the culmination of systematic screening of approximately 5000 3-amino-5-sulfamoylbenzoic acid derivatives.[1][3] Understanding the intricate relationship between the chemical structure of these precursors and their diuretic activity is paramount for the development of next-generation therapeutics.

Comparative Analysis of Bumetanide and its Analogues

The diuretic potency of bumetanide and its derivatives is intrinsically linked to specific structural features. Modifications at various positions on the 3-amino-5-sulfamoylbenzoic acid scaffold have profound effects on their inhibitory activity against NKCC2.

Key Structural Modifications and Their Impact on Activity

Systematic studies have revealed several key SAR principles for bumetanide analogues[1]:

  • The Carboxylic Acid Group (R1 position): An acidic group at this position is crucial for activity. Replacement with a non-ionic group, such as an anilinomethyl group, leads to a decrease in the inhibition of the NKCC2A transporter.[1] Substituting the carboxylic acid with a sulfonic acid (PF-2178) also results in a less potent inhibitor.[1]

  • The Phenoxy Group (R4 position): Altering the substituent at this position can enhance potency. For instance, replacing the phenoxy group with a 4-chloroanilino group has been shown to result in a compound with higher inhibitory potency on NKCC2A than bumetanide itself.[1][3]

  • The Sulfamoyl Group (R5 position): While important, the sulfamoyl group is not an absolute requirement for diuretic activity.[1] Its replacement with a methylsulfonyl group can lead to compounds with increased potency.[1][3]

  • The Butylamino Group (R3 position): Modifications to the alkylamino side chain can also influence activity, though this has been explored to a lesser extent in publicly available literature.

The following diagram illustrates the core scaffold of bumetanide and the key positions for modification that influence its diuretic activity.

General Synthesis of Bumetanide Precursors Start 4-Chlorobenzoic Acid Step1 Sulfonylation Start->Step1 Chlorosulfonic Acid Step2 Nitration Step1->Step2 Nitric Acid Step3 Amination Step2->Step3 Ammonia Step4 Nucleophilic Substitution Step3->Step4 Phenoxide/Anilide Step5 Reduction Step4->Step5 H2, Pd/C Step6 Alkylation Step5->Step6 Alkyl Halide End Bumetanide Analogue Step6->End NKCC2A Inhibition Assay Workflow Step1 hNKCC2A cRNA Synthesis Step3 cRNA Microinjection Step1->Step3 Step2 Xenopus Oocyte Preparation Step2->Step3 Step4 Oocyte Incubation Step3->Step4 3-5 days Step5 86Rb+ Uptake Assay Step4->Step5 With/without inhibitor Step6 Data Analysis Step5->Step6 End IC50 Determination Step6->End Bumetanide's Mechanism of Action cluster_0 Apical Membrane Bumetanide Bumetanide NKCC2 Na-K-Cl Cotransporter 2 (NKCC2) Bumetanide->NKCC2 Inhibits Ion_Transport Na+, K+, 2Cl- Reabsorption Cell Epithelial Cell Ion_Transport->Cell Blocked Diuresis Diuresis Ion_Transport->Diuresis Increased Excretion Lumen Tubular Lumen Lumen->Ion_Transport Ions Blood Bloodstream

References

Economic Comparison of Bumetanide Synthesis Pathways: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals and researchers, the selection of a synthetic pathway for an active pharmaceutical ingredient (API) like bumetanide (B1668049), a potent loop diuretic, is a critical decision influenced by factors such as overall yield, purity of the final product, cost-effectiveness, and scalability. This guide provides an objective comparison of the most common synthesis pathways for bumetanide, supported by experimental data to aid in this decision-making process.

Key Synthesis Pathways at a Glance

Several routes to synthesize bumetanide have been documented, with the most prominent ones being the classical multi-step synthesis starting from 4-chlorobenzoic acid, and more recent, optimized pathways designed for improved efficiency and yield. Below is a comparative overview of three key pathways.

ParameterPathway 1: Classical SynthesisPathway 2: One-Pot Reductive AminationPathway 3: Lewis Acid-Catalyzed Alkylation
Starting Material 4-Chlorobenzoic acid3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid3-Amino-4-phenoxy-5-sulfamoylbenzoic acid
Key Reagents Chlorosulfonic acid, Nitric acid, Ammonia, Sodium phenolate, Palladium on carbon, n-Butanol, Sulfuric acidButyraldehyde (B50154), Palladium on carbon, Hydrogen gasn-Butanol, Lewis Acid (e.g., Boron trifluoride etherate, Ferric chloride)
Overall Yield ~12-14%[1]90%[2]Up to 95.8%[3][4]
Purity Good, requires purificationHigh99.4%[3][4]
Reaction Time Multi-day~6 hours[2]2-10 hours[3]
Process Complexity High (multiple steps)Low (one-pot)Low (one-step)
Scalability Suitable for industrial production[1]Potentially scalableSuitable for industrialized production[3]

Pathway 1: The Classical Multi-Step Synthesis

This traditional route begins with the readily available 4-chlorobenzoic acid and involves a sequence of six key transformations.

Classical_Bumetanide_Synthesis cluster_0 Classical Synthesis Pathway 4-Chlorobenzoic_acid 4-Chlorobenzoic acid Step1 Sulfonyl- chlorination 4-Chlorobenzoic_acid->Step1 Intermediate1 4-Chloro-3-chloro- sulfonylbenzoic acid Step1->Intermediate1 Step2 Nitration Intermediate1->Step2 Intermediate2 4-Chloro-3-chloro- sulfonyl-5-nitrobenzoic acid Step2->Intermediate2 Step3 Amination Intermediate2->Step3 Intermediate3 5-Aminosulfonyl-4-chloro- 3-nitrobenzoic acid Step3->Intermediate3 Step4 Etherification Intermediate3->Step4 Intermediate4 5-Aminosulfonyl-3-nitro- 4-phenoxybenzoic acid Step4->Intermediate4 Step5 Reduction Intermediate4->Step5 Intermediate5 3-Amino-4-phenoxy- 5-sulfamoylbenzoic acid Step5->Intermediate5 Step6 Alkylation Intermediate5->Step6 Bumetanide Bumetanide Step6->Bumetanide

Caption: The classical multi-step synthesis of bumetanide.

While this pathway is well-established, it suffers from a high number of steps, leading to a lower overall yield and greater complexity. A reported total yield is in the range of 12-14% based on p-chlorobenzoic acid.[1]

Experimental Protocol:

A detailed experimental protocol for each step is lengthy. The key transformations are:

  • Sulfonylchlorination: 4-chlorobenzoic acid is reacted with chlorosulfonic acid.

  • Nitration: The resulting product is nitrated using nitric acid.

  • Amination: The chlorosulfonyl group is converted to a sulfamoyl group with ammonia.

  • Etherification: The chloro substituent is displaced by a phenoxy group using sodium phenolate.

  • Reduction: The nitro group is reduced to an amino group, typically using hydrogen gas with a palladium on carbon catalyst.

  • Alkylation: The final step involves the alkylation of the amino group with n-butanol in the presence of an acid catalyst like sulfuric acid.[4]

Pathway 2: One-Pot Reductive Amination

This streamlined approach significantly reduces the number of steps by starting from a more advanced intermediate, 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid, and performing a simultaneous reduction of the nitro group and reductive amination.

One_Pot_Bumetanide_Synthesis cluster_1 One-Pot Synthesis Starting_Material 3-Nitro-4-phenoxy- 5-sulfamoylbenzoic acid Reaction One-Pot Reductive Amination Starting_Material->Reaction Reagents Butyraldehyde, 10% Pd/C, H₂ Reagents->Reaction Bumetanide Bumetanide Reaction->Bumetanide

Caption: A one-pot synthesis of bumetanide.

This method offers a significant improvement in efficiency, with a reported yield of 90%.[2] The reduced number of steps also translates to lower solvent consumption and waste generation.

Experimental Protocol:

To a methanol (B129727) solution (250.0 ml) in an autoclave, 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid (25g, 0.0811 moles), butyraldehyde (29.2g, 0.4052 moles), and 5.0 g of 10% palladium on carbon (50% moisture) are added. The autoclave is flushed with nitrogen and then with hydrogen gas. A hydrogen pressure of 100 psi and a temperature of 40-45°C are maintained for the duration of the reaction (approximately 6 hours). The reaction progress is monitored by TLC and LC-MS. After completion, the catalyst is filtered, and the filtrate is concentrated. The resulting solid is purified by recrystallization from n-hexane to yield bumetanide.[2]

Pathway 3: Lewis Acid-Catalyzed Alkylation

This pathway offers a direct and high-yielding final step from 3-amino-4-phenoxy-5-sulfamoylbenzoic acid, a key intermediate in the classical synthesis. The use of a Lewis acid catalyst facilitates the alkylation of the amino group with n-butanol.

Lewis_Acid_Bumetanide_Synthesis cluster_2 Lewis Acid-Catalyzed Synthesis Starting_Material 3-Amino-4-phenoxy- 5-sulfamoylbenzoic acid Reaction Direct Alkylation Starting_Material->Reaction Reagents n-Butanol, Lewis Acid Reagents->Reaction Bumetanide Bumetanide Reaction->Bumetanide

Caption: Lewis acid-catalyzed synthesis of bumetanide.

This method is attractive due to its simplicity, mild reaction conditions, and high reported yield and purity.[3]

Experimental Protocol:

In a reaction flask, 0.1 mol of 3-amino-4-phenoxy-5-sulfonamide benzoic acid is added to 500 ml of n-butanol and stirred at room temperature. To this mixture, 5 mmol of boron trifluoride diethyl etherate and 5 mmol of ferric chloride are added as catalysts. The reaction is allowed to proceed for 6 hours. After completion, most of the n-butanol is distilled off. The residue is treated with 200 ml of 2 M sodium hydroxide (B78521) solution and 100 ml of ethanol (B145695) and heated to reflux for 30 minutes. The pH is then adjusted to 8-8.2 with concentrated hydrochloric acid, and the mixture is cooled to precipitate the sodium salt of bumetanide. The salt is then redissolved in water, and the pH is adjusted to 2-3 with concentrated hydrochloric acid to precipitate pure bumetanide. The product is obtained with a yield of 95.8% and a purity of 99.4%.[4]

Economic Considerations

A direct and comprehensive cost analysis is challenging without access to real-time, bulk pricing of all raw materials and solvents. However, a qualitative economic comparison can be made based on the number of steps, complexity, and the cost of key reagents.

PathwayStarting Material CostReagent CostProcess Cost (Time & Labor)Waste Disposal CostOverall Economic Feasibility
Classical Synthesis Low (4-chlorobenzoic acid is inexpensive)High (multiple reagents, some hazardous)High (multi-step, long duration)HighLess favorable for new manufacturing processes
One-Pot Reductive Amination Moderate (3-nitro-4-phenoxy-5-sulfamoylbenzoic acid is a more advanced intermediate)Moderate (Pd/C catalyst can be expensive but is used in catalytic amounts)Low (one-pot, short reaction time)LowHighly favorable due to high efficiency and yield
Lewis Acid-Catalyzed Alkylation Moderate to High (3-amino-4-phenoxy-5-sulfamoylbenzoic acid is a key intermediate)Low to Moderate (Lewis acids are relatively inexpensive)Low (one-step, short reaction time)LowVery favorable, especially if the starting material is readily available

Conclusion

For researchers and drug development professionals, the choice of a synthetic pathway for bumetanide will depend on a balance of factors including the availability and cost of starting materials, desired scale of production, and environmental considerations.

  • The Classical Synthesis remains a viable, albeit less efficient, option, particularly if the necessary infrastructure and experience with multi-step syntheses are already in place.

  • The One-Pot Reductive Amination presents a highly attractive modern alternative, offering a significant increase in yield and a dramatic reduction in process complexity. This makes it an excellent candidate for efficient and greener manufacturing.

  • The Lewis Acid-Catalyzed Alkylation is arguably the most efficient in its final step, providing high yield and purity under mild conditions. Its overall economic viability is heavily dependent on the cost and availability of the starting material, 3-amino-4-phenoxy-5-sulfamoylbenzoic acid.

For new process development, both the one-pot and the Lewis acid-catalyzed methods offer significant advantages over the classical route in terms of economic and environmental performance. A thorough cost analysis of the respective starting materials at the desired scale will be the ultimate deciding factor between these two modern approaches.

References

Detecting Trace Impurities in 4-chloro-3-nitro-5-sulfamoylbenzoic Acid: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 4-chloro-3-nitro-5-sulfamoylbenzoic acid is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of validated analytical methods for the detection and quantification of trace impurities in this compound, with a focus on providing actionable experimental data and protocols.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for impurity profiling depends on factors such as the expected nature of the impurities, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds like this compound and its potential impurities. For enhanced sensitivity and specificity, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful alternative. For volatile or semi-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

ParameterHPLC-UVUPLC-MS/MSGC-MS
Principle Separation based on partitioning between a stationary phase and a liquid mobile phase, with detection by UV absorbance.High-resolution separation with smaller particles, coupled with highly sensitive and selective mass detection.Separation of volatile compounds in the gas phase, followed by mass-based detection and identification.
Typical Column C18 (e.g., Discovery C18, 250 mm x 4.6 mm, 5 µm)[1][2][3]C18 (e.g., Acquity SB C18, 100 mm x 2.1 mm, 1.8 µm)[4]Capillary column (e.g., DM-WAX, 30 m x 0.25 mm, 0.5 µm)[5]
Mobile Phase/Carrier Gas Acetonitrile (B52724) and an aqueous buffer (e.g., 0.1% o-phthalaldehyde (B127526) or 0.1% formic acid)[1][6]Acetonitrile and water with a modifier (e.g., 0.1% formic acid)[7]Inert gas (e.g., Helium)[5]
Detector UV/Photodiode Array (PDA) at ~254 nm[1][2][3]Tandem Mass Spectrometer (MS/MS)[8][9]Mass Spectrometer (MS)
Linearity Range 0.315 - 1.875 µg/mL for bumetanide (B1668049) and its impurities[1][2][3]1.0 - 500.0 ng/g for sulfonamides[8]0.06 - 0.09 ppm for nitrosamines[5]
Limit of Detection (LOD) Representative: ~0.01 µg/mL0.33 ng/g for sulfonamides[8]0.02 - 0.03 ppm for nitrosamines[5]
Limit of Quantitation (LOQ) Representative: ~0.03 µg/mL1.0 ng/g for sulfonamides[8]0.06 - 0.09 ppm for nitrosamines[5]
Accuracy (% Recovery) 92.54 - 99.45% for bumetanide impurities[1]>45% for sulfonamides in soil matrix[8]Not explicitly found for target analytes
Precision (%RSD) < 2%[4]< 15%[9]< 9.15% for nitrosamines[10]

Potential Impurities in this compound

As this compound is a key starting material in the synthesis of the diuretic drug bumetanide, its impurity profile is of significant interest. Potential impurities can arise from the manufacturing process, degradation, or storage. Based on the synthesis of bumetanide, the following are potential process-related impurities:

  • Starting materials and intermediates: Unreacted starting materials or intermediates from preceding synthetic steps.

  • Byproducts of the synthesis: These can include isomers or compounds formed from side reactions. For instance, in the synthesis of bumetanide, the reduction of the nitro group to an amine is a key step, so the corresponding 3-amino-4-chloro-5-sulfamoylbenzoic acid could be a potential impurity.

  • Degradation products: The molecule may degrade under conditions of heat, light, or extreme pH.

Experimental Protocols

RP-HPLC-UV Method for Impurity Profiling

This method is adapted from a validated method for the analysis of bumetanide and its impurities.[1][2][3]

Chromatographic Conditions:

  • Instrument: HPLC system with a UV/PDA detector.

  • Column: Discovery C18, 250 mm x 4.6 mm, 5 µm particle size.[1][2][3]

  • Mobile Phase: A 50:50 (v/v) mixture of 0.1% o-phthalaldehyde in water and acetonitrile.[1][2][3]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Column Temperature: 50 °C.

  • Detection Wavelength: 254 nm.[1][2][3]

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound and its known impurities in a suitable diluent (e.g., a mixture of acetonitrile and water). Prepare working standards by serial dilution to cover the expected concentration range of impurities.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to a known concentration (e.g., 1 mg/mL).

Validation Parameters:

  • Specificity: Analyze blank samples (diluent) and spiked samples to ensure no interference at the retention times of the analyte and its impurities.

  • Linearity: Construct calibration curves for the main component and each impurity over a range of concentrations (e.g., from LOQ to 150% of the expected impurity level). The linearity of a similar method was found to be in the range of 0.315-1.875 μg/mL for bumetanide and its impurities.[1][2][3]

  • LOD and LOQ: Determine the limit of detection and limit of quantitation based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Accuracy: Perform recovery studies by spiking known amounts of impurities into the sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample.

UPLC-MS/MS Method for High-Sensitivity Analysis

This method is based on a validated approach for the analysis of sulfonamides.[7][8]

Chromatographic and Mass Spectrometric Conditions:

  • Instrument: UPLC system coupled to a tandem mass spectrometer.

  • Column: Agilent ZORBAX XDB-C18, 100 mm x 4.6 mm, 1.8 µm.[7]

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and acetonitrile (B).[7]

  • Flow Rate: 0.3 mL/min.[7]

  • Column Temperature: 40 °C.[7]

  • Injection Volume: 3 µL.[7]

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analytes.

  • MS Detection: Multiple Reaction Monitoring (MRM) for targeted impurities.

Standard and Sample Preparation:

  • Follow similar procedures as for the HPLC-UV method, using high-purity solvents suitable for mass spectrometry.

GC-MS Method for Volatile Impurities

This protocol is a general approach for the analysis of aromatic nitro compounds and can be adapted for specific volatile impurities.

Chromatographic and Mass Spectrometric Conditions:

  • Instrument: GC system coupled to a mass spectrometer.

  • Column: DM-WAX, 30 m x 0.25 mm, 0.5 µm film thickness.[5]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 240 °C).[5]

  • Ionization Mode: Electron Ionization (EI).

  • MS Detection: Selective Ion Monitoring (SIM) or full scan mode.

Standard and Sample Preparation:

  • Standard and Sample Solutions: Dissolve the standards and samples in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol). Derivatization may be necessary for certain impurities to improve volatility and thermal stability.

Visualizations

Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_validation Validation cluster_documentation Documentation Define_Purpose Define Analytical Purpose Select_Method Select Analytical Method Define_Purpose->Select_Method Prepare_Samples Prepare Standards & Samples Select_Method->Prepare_Samples Acquire_Data Acquire Analytical Data Prepare_Samples->Acquire_Data Process_Data Process & Analyze Data Acquire_Data->Process_Data Specificity Specificity Process_Data->Specificity Linearity Linearity Process_Data->Linearity LOD_LOQ LOD & LOQ Process_Data->LOD_LOQ Accuracy Accuracy Process_Data->Accuracy Precision Precision Process_Data->Precision Robustness Robustness Process_Data->Robustness Validation_Report Prepare Validation Report Specificity->Validation_Report Linearity->Validation_Report LOD_LOQ->Validation_Report Accuracy->Validation_Report Precision->Validation_Report Robustness->Validation_Report

Caption: Workflow for the validation of an analytical method.

Method_Comparison cluster_sample Sample cluster_techniques Analytical Techniques cluster_output Output Sample 4-chloro-3-nitro-5- sulfamoylbenzoic acid HPLC HPLC-UV (General Impurity Profiling) Sample->HPLC UPLC_MS UPLC-MS/MS (High Sensitivity & Specificity) Sample->UPLC_MS GC_MS GC-MS (Volatile Impurities) Sample->GC_MS Data Quantitative Data (LOD, LOQ, Linearity, etc.) HPLC->Data UPLC_MS->Data GC_MS->Data Purity Purity Assessment Data->Purity

Caption: Comparison of analytical techniques for impurity analysis.

References

A Comparative Guide to the Inter-Laboratory Analysis of 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of analytical methodologies for the quantification of 4-chloro-3-nitro-5-sulfamoylbenzoic acid. While a formal inter-laboratory comparison study for this specific compound is not publicly available, this document synthesizes information on established analytical techniques to aid laboratories in method selection, validation, and future comparative studies. The focus is on providing a clear comparison of experimental protocols and performance characteristics based on existing literature.

Introduction

This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds.[1] Its accurate quantification is crucial for ensuring the quality and purity of final drug products. This guide outlines and compares different High-Performance Liquid Chromatography (HPLC) methods that can be employed for its analysis, providing a foundation for consistent and reproducible results across different laboratories.

Comparative Analysis of Analytical Methods

The primary analytical technique for the determination of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[2] The following table summarizes the key parameters of various reported HPLC methods that are suitable for the analysis of this compound and related substances.

ParameterMethod 1Method 2Method 3
Column Newcrom R1[2]Agilent Eclipse XDB C18 (150 × 4.6 mm, 5 µm)[3]Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (B52724) (MeCN) and water with phosphoric acid[2]0.01 mol/L KH2PO4 buffer and methanol[3]1% glacial acetic acid and acetonitrile (50:50 v/v)
Flow Rate Not SpecifiedNot Specified1.0 mL/min
Detection UV (Wavelength Not Specified)UV at 230 nm[4]UV (Wavelength Not Specified)
MS Compatibility Yes, with formic acid replacing phosphoric acid[2]Likely, with volatile bufferPossible, depending on MS interface

Experimental Protocols

Detailed methodologies are critical for the successful implementation and comparison of analytical results between laboratories. Below are the protocols for the methods cited in the comparison table.

Method 1: SIELC Technologies [2]

  • Objective: To analyze this compound using a reverse-phase HPLC method.

  • Chromatographic Column: Newcrom R1 reverse-phase column.

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.

  • Application: This method is scalable and can be used for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.

Method 2: Furosemide (B1674285) Impurity Analysis [4]

  • Objective: To quantify furosemide and its related substances, including potential impurities structurally similar to this compound.

  • Chromatographic Column: Agilent Eclipse XDB C18 (150 × 4.6 mm, 5 μm).

  • Mobile Phase: A mixture of 0.01 mol/L KH2PO4 buffer solution and methanol.

  • Detection: UV detection at 230 nm, as both furosemide and its impurities show strong UV absorption at this wavelength.

Method 3: BenchChem (Adapted for a related compound)

  • Objective: Quantification of a structurally related compound, 4-Chloro-3-sulfamoylbenzoic acid. This method can serve as a starting point for the analysis of the nitro-substituted version.

  • Instrumentation: HPLC system.

  • Chromatographic Column: Inertsil ODS-3V C18 column (250 cm x 4.6 mm; 5 µm particle size).

  • Mobile Phase: A mixture of 1% glacial acetic acid and acetonitrile in a 50:50 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

Workflow for Inter-Laboratory Method Validation

To ensure consistency and reliability of analytical data across different laboratories, a robust method validation workflow is essential. The following diagram illustrates the key stages of such a process.

cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Single Laboratory Validation cluster_2 Phase 3: Inter-Laboratory Comparison cluster_3 Phase 4: Method Implementation A Select Analytical Method (e.g., HPLC) B Optimize Chromatographic Conditions (Column, Mobile Phase, Flow Rate, Temperature) A->B C Specificity / Selectivity B->C D Linearity & Range C->D E Accuracy & Precision (Repeatability & Intermediate Precision) D->E F Limit of Detection (LOD) & Limit of Quantitation (LOQ) E->F G Robustness F->G H Develop Standard Operating Procedure (SOP) G->H I Distribute Homogenized Samples & Reference Standards H->I J Participating Laboratories Perform Analysis I->J K Statistical Analysis of Results (e.g., z-scores, En numbers) J->K L Evaluate Method Reproducibility K->L M Finalize and Adopt the Validated Method L->M

Caption: A flowchart illustrating the key stages in validating an analytical method for inter-laboratory comparison.

Logical Flow for Sample Analysis

The general workflow for analyzing a sample for this compound in a laboratory setting is depicted below.

A Sample Receipt & Logging B Standard & Sample Preparation A->B D HPLC Analysis B->D C Instrument Setup & Calibration C->D E Data Acquisition D->E F Data Processing & Integration E->F G Quantification & Reporting F->G H Review & Approval G->H

Caption: A diagram showing the typical workflow for sample analysis in a laboratory.

Conclusion

References

comparative performance of different HPLC columns for bumetanide impurity profiling

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative performance of various High-Performance Liquid Chromatography (HPLC) columns for the accurate profiling of bumetanide (B1668049) impurities, offering researchers, scientists, and drug development professionals a comprehensive guide to selecting the optimal stationary phase for reliable and efficient analysis.

The accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) like bumetanide are critical for ensuring drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for this purpose, with the choice of the HPLC column being a pivotal factor in achieving the desired separation of bumetanide from its process-related impurities and degradation products. This guide provides an objective comparison of the performance of different reversed-phase HPLC columns, supported by experimental data, to aid in method development and validation for bumetanide impurity profiling.

Executive Summary

This guide evaluates the performance of commonly used reversed-phase HPLC columns for the analysis of bumetanide and its related substances. The comparison focuses on the following stationary phases:

  • Octadecyl (C18) Columns: As the most widely used reversed-phase columns, C18 phases offer high hydrophobicity and are effective for the separation of a broad range of compounds, including bumetanide and its non-polar impurities.

  • Octyl (C8) Columns: With a shorter alkyl chain, C8 columns are less hydrophobic than their C18 counterparts. This characteristic can be beneficial for reducing analysis times and improving peak shapes for moderately polar analytes.

  • Phenyl-Hexyl Columns: These columns provide alternative selectivity due to pi-pi interactions between the phenyl ring of the stationary phase and aromatic analytes. This can be particularly advantageous for separating aromatic impurities or achieving different elution orders compared to traditional alkyl chain phases.

Performance Comparison of HPLC Columns

The selection of an appropriate HPLC column is paramount for the successful separation and quantification of bumetanide and its impurities. The following tables summarize the performance of different columns based on available literature. While direct head-to-head comparative studies are limited, this compilation of data from validated methods provides valuable insights into the expected performance of each column type.

Table 1: Performance Data for Discovery C18 Column in Bumetanide Impurity Profiling [1][2][3]

CompoundRetention Time (min)Tailing Factor
Bumetanide Impurity A3.621.1
Bumetanide5.581.0
Bumetanide Impurity B4.981.1
Bumetanide Impurity C6.261.1
Bumetanide Impurity D9.041.2

Table 2: Performance Data for Waters Spherisorb ODS2 C18 Column in Forced Degradation Studies of Bumetanide [4]

Stress ConditionDegradation Product Retention Time (min)
Bumetanide (unstressed)4.74
Acid Hydrolysis (1N HCl)8.06
Base Hydrolysis (2N NaOH)6.42
Oxidative Degradation (50% H2O2)3.15
Thermal Degradation6.35
Photolytic Degradation3.50

Discussion of Column Performance

C18 Columns: The Industry Standard

The data presented in Tables 1 and 2 highlight the robust performance of C18 columns for bumetanide impurity profiling. Both the Discovery C18 and Waters Spherisorb ODS2 C18 columns demonstrate good separation of bumetanide from its known impurities and degradation products.[1][4] The initial method development for the analysis on the Discovery C18 column involved the evaluation of both C8 and C18 columns, with the C18 phase ultimately providing the best separation.[1][2] This suggests that the higher hydrophobicity of the C18 stationary phase is advantageous for retaining and resolving the various components in a bumetanide sample. The USP monograph for Bumetanide Tablets also recommends a C18 column (Waters XBridge C18) for dissolution testing, further solidifying its status as the column of choice.[5]

C8 Columns: A Faster Alternative?

While less common in the published methods for bumetanide, C8 columns can offer advantages in terms of reduced analysis time due to their lower hydrophobicity. A review of various analytical techniques for bumetanide mentions the use of C8 and RP-8 columns, indicating their applicability.[6] For less complex impurity profiles or when faster run times are a priority, a C8 column could be a suitable alternative. However, the reduced retention may lead to co-elution of closely related impurities, necessitating careful method optimization.

Phenyl-Hexyl Columns: Leveraging Alternative Selectivity

Phenyl-Hexyl columns provide a unique selectivity that differs from traditional alkyl-chain phases like C18 and C8.[7][8][9] This is due to the potential for π-π interactions between the phenyl rings of the stationary phase and aromatic analytes. Since bumetanide and several of its impurities contain aromatic moieties, a Phenyl-Hexyl column could offer a different elution pattern and potentially resolve impurities that are difficult to separate on a C18 column. Although no specific studies on bumetanide impurity profiling using a Phenyl-Hexyl column were identified, this stationary phase remains a valuable tool for method development, especially when encountering co-elution issues with C18 columns.

Experimental Protocols

The following are examples of detailed methodologies from the cited literature for the analysis of bumetanide and its impurities.

Method 1: Using Discovery C18 Column[1][2][3]
  • Column: Discovery C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: 0.1% o-phthalaldehyde (B127526) and Acetonitrile (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Detector: Photodiode Array (PDA) at 254 nm

  • Column Temperature: 50°C

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile and Water (50:50, v/v)

Method 2: Using Waters Spherisorb ODS2 C18 Column[4]
  • Column: Waters Spherisorb ODS2 C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol and Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 335 nm

  • Injection Volume: 20 µL

Experimental Workflow for Bumetanide Impurity Profiling

The following diagram illustrates a typical experimental workflow for the impurity profiling of bumetanide using HPLC.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample Preparation (e.g., Dissolution in Diluent) Injection Injection into HPLC System SamplePrep->Injection StandardPrep Standard Preparation (Bumetanide & Impurities) StandardPrep->Injection Separation Chromatographic Separation (Using Selected Column) Injection->Separation Detection Detection (e.g., PDA/UV) Separation->Detection Integration Peak Integration & Identification Detection->Integration Quantification Quantification of Impurities Integration->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: General experimental workflow for bumetanide impurity profiling by HPLC.

Conclusion

The selection of an appropriate HPLC column is a critical step in the development of a robust and reliable method for bumetanide impurity profiling. The available data strongly support the use of C18 columns as the primary choice, offering excellent separation for a wide range of bumetanide-related substances. While C8 columns may provide a faster analysis for less complex samples, the potential for co-elution requires careful consideration. For challenging separations, particularly those involving aromatic impurities, Phenyl-Hexyl columns present a valuable alternative with unique selectivity. Ultimately, the optimal column choice will depend on the specific impurity profile of the bumetanide sample and the desired analytical outcomes. Method development should ideally involve screening a selection of columns with different selectivities to ensure the most comprehensive and accurate impurity profile.

References

Safety Operating Guide

Proper Disposal of 4-chloro-3-nitro-5-sulfamoylbenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of 4-chloro-3-nitro-5-sulfamoylbenzoic acid are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This compound must be treated as hazardous waste and managed through designated protocols. Direct disposal into sanitary sewers or general waste streams is strictly prohibited.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. Always handle the chemical in a well-ventilated area, such as a chemical fume hood, to avoid the inhalation of dust or vapors.

Table 1: Safety and Disposal Specifications

Parameter Specification Source(s)
Waste Classification Hazardous Waste [1][2]
Personal Protective Equipment (PPE) - Eye Protection : Tightly fitting safety goggles or glasses conforming to EN166 (EU) or NIOSH (US). [3][4]
- Hand Protection : Chemical-impermeable gloves (e.g., nitrile rubber), inspected before use. [3]
- Body Protection : Impervious clothing, such as a lab coat. Flame-resistant garment is recommended. [3]
- Respiratory Protection : Use a P95 (US) or P1 (EU EN 143) particle respirator for nuisance exposures. For higher levels, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges. [5]
Incompatible Materials Acids, Acid chlorides, Acid anhydrides, Oxidizing agents. Store waste away from these substances. [5]
Spill Containment Absorbent, non-combustible material (e.g., sand, earth). Do not let the product enter drains. [3]

| Final Disposal Method | Incineration in a chemical incinerator equipped with an afterburner and scrubber. |[1][5] |

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is to engage a licensed professional waste disposal service.[5] In-laboratory treatment or neutralization is not advised due to the hazardous nature of the compound and its decomposition products (e.g., nitrogen oxides, hydrogen chloride gas).[5]

1. Waste Segregation and Collection:

  • Solid Waste : Collect pure this compound and any contaminated disposable materials (e.g., weighing paper, gloves, absorbent pads) in a designated hazardous waste container.[3] Avoid generating dust during collection.[4][5]

  • Liquid Waste : If the compound is dissolved in a solvent, collect it in a separate, designated hazardous waste container for chlorinated liquid waste. Do not mix with other incompatible waste streams.[3]

2. Containerization and Labeling:

  • Use only compatible, properly sealed containers for waste accumulation. Ensure containers are closed at all times except when adding waste.

  • All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste ".[6]

    • The full chemical name: "This compound ".[1]

    • Appropriate hazard warnings (e.g., "Toxic," "Irritant").[7]

3. Temporary Storage:

  • Store sealed and labeled waste containers in a designated, secure, and well-ventilated secondary containment area.

  • Ensure the storage area is away from incompatible materials.[5]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

  • Provide the disposal service with the Safety Data Sheet (SDS) for the chemical.

Spill Management Protocol

In the event of a spill, immediate action is necessary to prevent chemical spread and personnel exposure.

  • Evacuate and Secure : Immediately evacuate non-essential personnel from the spill area.[3]

  • Ventilate : Ensure the area is well-ventilated.[5]

  • Wear PPE : Don the appropriate PPE as specified in Table 1 before entering the area.

  • Contain : Prevent the spill from entering drains or water courses.

  • Collect : Carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[5] If the spill is a solution, absorb it with an inert material (e.g., vermiculite, dry sand) and place it in the hazardous waste container.

  • Decontaminate : Clean the spill area thoroughly.

  • Dispose : Dispose of all contaminated cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

G cluster_main Standard Disposal Workflow cluster_spill Spill Response Protocol A Waste Generation (Solid or Liquid) B Segregate Waste (Chlorinated, Non-Chlorinated) A->B C Containerize in Compatible Vessel B->C D Label Container ('Hazardous Waste', Chemical Name, Hazards) C->D E Secure Temporary Storage (Ventilated, Secondary Containment) D->E F Contact EHS or Licensed Contractor E->F G Professional Disposal (Incineration) F->G S1 Spill Event S2 Evacuate & Secure Area S1->S2 S3 Wear Full PPE S2->S3 S4 Contain & Collect Spill (Avoid Dust/Drains) S3->S4 S4->C Transfer to waste container

Caption: Workflow for safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 4-chloro-3-nitro-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of 4-chloro-3-nitro-5-sulfamoylbenzoic acid. Adherence to these guidelines is essential for ensuring personnel safety and minimizing environmental impact. This information is intended for use by trained researchers, scientists, and drug development professionals in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling. Based on its chemical structure and available safety data, it should be treated as a skin, eye, and respiratory irritant. A comprehensive approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryItemSpecifications and Recommendations
Eye Protection Safety GogglesMust be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation during transfer or dissolution.
Hand Protection Chemical-resistant glovesDue to the presence of chlorinated and nitro aromatic groups, Viton™ or butyl rubber gloves are recommended for extended contact. For incidental contact, double-gloving with nitrile gloves may be acceptable. Always inspect gloves for integrity before each use and change them immediately upon contamination.[1]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.
Respiratory Protection RespiratorUse a NIOSH-approved N95 or higher-rated particulate respirator if handling the powder outside of a certified chemical fume hood or if dust formation is likely.[2][3][4]

Glove Selection Considerations:

Table 2: Glove Material Compatibility for Related Chemical Classes

Glove MaterialChemical Class Resistance (General)Breakthrough Time (General)Recommendations & Citations
Viton™ Chlorinated Aromatic Compounds> 4 hoursRecommended for prolonged contact.[1]
Butyl Rubber Nitro Compounds> 8 hoursExcellent resistance to nitro compounds.[5]
Nitrile Chlorinated Aromatic Compounds< 1 hourSuitable for splash protection only; not recommended for immersion or prolonged contact.[1] Change immediately upon contamination.

Note: The performance of gloves can vary significantly between manufacturers.[6] It is crucial to consult the specific glove manufacturer's chemical resistance guide for detailed information.

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound. All handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation exposure. Ensure that an eyewash station and a safety shower are readily accessible.

Experimental Protocol: Weighing and Transferring the Solid

  • Preparation:

    • Designate a specific area within the chemical fume hood for handling the compound.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weighing paper or boat, receiving flask, etc.) inside the fume hood.

  • Tare Method for Weighing: [7][8]

    • Place a labeled, sealable container (e.g., a vial with a screw cap) on the analytical balance and tare it.

    • Transfer the tared container to the chemical fume hood.

    • Carefully transfer the desired amount of this compound powder into the container using a clean spatula.[2][3][4][7][8]

    • Securely close the container.

    • Wipe the exterior of the container with a damp cloth to remove any residual powder.

    • Return the sealed container to the balance to obtain the final weight.

  • Transfer to Reaction Vessel:

    • All transfers should be conducted within the fume hood.

    • For transfers to a narrow-mouthed flask, use a powder funnel.[9]

    • Alternatively, crease a piece of weighing paper to create a channel and gently tap it to guide the solid into the vessel.[9]

    • If any solid adheres to the weighing paper or funnel, rinse it into the vessel with a small amount of the reaction solvent.

Experimental Protocol: Dissolving the Solid

  • Solvent Addition:

    • With the solid in the reaction vessel and under an inert atmosphere if required by the reaction chemistry, add the desired solvent slowly with gentle stirring or swirling.

    • The dissolution process may be exothermic; be prepared to cool the vessel if necessary.

  • Handling Solutions:

    • Once dissolved, the risk of inhalation of the solid is eliminated. However, the solution is still hazardous and should be handled with the appropriate PPE to prevent skin and eye contact.

Disposal Plan

Waste containing this compound is considered hazardous and must be disposed of according to institutional and local regulations. Do not dispose of this chemical down the drain or in the regular trash.

Waste Segregation and Collection:

  • Halogenated Organic Waste: All solid waste (contaminated gloves, weighing paper, bench paper) and organic solutions containing this compound should be collected in a designated, labeled, and sealed container for halogenated organic waste.[10]

  • Aqueous Waste: If the compound is used in an aqueous solution, collect the waste in a separate, labeled container for aqueous hazardous waste. Do not mix with organic solvent waste.

Experimental Protocol: Decontamination of Equipment

  • Initial Rinse:

    • Rinse all glassware and equipment that came into contact with the compound with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the residue. Collect this rinsate as halogenated organic waste.

  • Washing:

    • Wash the rinsed equipment with soap and water.[11][12]

    • Collect the initial wash water as aqueous hazardous waste.

  • Final Rinse:

    • Perform a final rinse with deionized water. This rinse water can typically be disposed of down the drain, but consult your institution's EHS guidelines.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill:

    • Evacuate the area.

    • Wear appropriate PPE, including respiratory protection.

    • For a solid spill, carefully sweep up the material to avoid generating dust and place it in a labeled, sealed container for hazardous waste.

    • For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste.

    • Decontaminate the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

Mandatory Visualization

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Work in Fume Hood prep1->prep2 prep3 Prepare Work Area prep2->prep3 weigh Weigh Solid (Tare Method) prep3->weigh transfer Transfer Solid to Vessel weigh->transfer dissolve Dissolve in Solvent transfer->dissolve decon Decontaminate Equipment dissolve->decon waste Segregate & Collect Waste decon->waste dispose Dispose via EHS waste->dispose spill Spill Response exposure Exposure Response

Caption: Workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.